Einecs 266-502-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]oxy sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)18-19-20(15,16)17/h1-4,8H,5,11-12H2,(H,15,16,17)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOAHLBKRWPSQU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)OOS(=O)(=O)[O-])N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2O7S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00985489 | |
| Record name | ({[2-Amino-4-(2-aminophenyl)-4-oxobutanoyl]peroxy}sulfonyl)oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00985489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66866-42-0 | |
| Record name | (1)-alpha,2-Diamino-gamma-oxobenzenebutyric acid, sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066866420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({[2-Amino-4-(2-aminophenyl)-4-oxobutanoyl]peroxy}sulfonyl)oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00985489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Kynurenine Pathway: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in mammals, accounting for the degradation of over 95% of dietary tryptophan not utilized for protein synthesis. This complex and highly regulated pathway is not merely a catabolic route but a critical source of bioactive molecules that play pivotal roles in a wide array of physiological and pathological processes. Its metabolites are implicated in neurobiology, immunology, and cellular energy metabolism, making the pathway a significant area of interest for research and therapeutic development in fields ranging from neurodegenerative diseases and psychiatric disorders to cancer and autoimmune conditions.
Initial investigations into the role of the chemical entity identified by Einecs 266-502-9 , chemically known as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate , did not reveal a direct, documented role within the canonical kynurenine pathway in publicly available scientific literature. Therefore, this guide will focus on the core aspects of the kynurenine pathway, its key enzymatic steps, metabolites, and regulatory mechanisms, providing a foundational understanding for professionals in the field.
The Core Kynurenine Pathway: A Step-by-Step Enzymatic Cascade
The metabolism of tryptophan down the kynurenine pathway is a multi-step process initiated by the opening of the indole ring of tryptophan. This cascade is primarily localized in the liver, but also occurs in extrahepatic tissues, including the brain and immune cells.
The first and rate-limiting step is catalyzed by one of two enzymes:
-
Tryptophan 2,3-dioxygenase (TDO): Predominantly found in the liver, TDO is regulated by its substrate (tryptophan) and corticosteroids.
-
Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in various extrahepatic tissues, including the brain and immune cells, IDO is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).
The initial product, N-formylkynurenine, is rapidly converted to L-kynurenine by kynurenine formamidase. L-kynurenine represents a crucial branching point in the pathway.
From L-kynurenine, the pathway diverges into two main branches, leading to the production of either neuroprotective or potentially neurotoxic metabolites.
The Kynurenic Acid (KYNA) Branch
L-kynurenine can be transaminated by kynurenine aminotransferases (KATs), which are pyridoxal 5'-phosphate (vitamin B6) dependent enzymes, to form kynurenic acid (KYNA). KYNA is known for its neuroprotective properties, primarily acting as an antagonist at ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.
The 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN) Branch
Alternatively, L-kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme, to produce 3-hydroxykynurenine (3-HK). This is a critical step that directs the pathway towards the production of several downstream metabolites, including the excitotoxic quinolinic acid (QUIN). 3-HK is further metabolized by kynureninase to 3-hydroxyanthranilic acid (3-HAA). 3-HAA is then oxidized by 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAAO) to form the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde, which can spontaneously cyclize to form quinolinic acid. Quinolinic acid is a potent NMDA receptor agonist and is considered neurotoxic.
Unraveling the Neuronal Ballet: A Technical Guide to the Mechanism of Action of Einecs 266-502-9
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide illuminates the core mechanism of action of the compound identified by EINECS number 266-502-9, chemically known as 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN). A potent dopamine receptor agonist, ADTN's interaction with neuronal cells provides a critical framework for understanding its potential therapeutic applications and for guiding future drug development endeavors. This document synthesizes key findings on its binding affinities, functional effects on intracellular signaling, and the precise experimental methodologies used to elucidate its neuronal activity.
Core Mechanism of Action: A Dopamine Receptor Agonist
ADTN exerts its effects on neuronal cells primarily by acting as an agonist at dopamine receptors. The dopamine receptor system is broadly classified into two main families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes) receptors. ADTN demonstrates affinity for both families, initiating distinct downstream signaling cascades upon binding.
-
D1-like Receptor Activation: The binding of ADTN to D1-like receptors, which are coupled to the stimulatory G-protein (Gαs/olf), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, ultimately modulating neuronal excitability and gene expression.
-
D2-like Receptor Activation: Conversely, when ADTN binds to D2-like receptors, it activates the inhibitory G-protein (Gαi/o). This action leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The reduction in cAMP and subsequent PKA activity alters the phosphorylation state of various cellular proteins, influencing ion channel activity, neurotransmitter release, and other neuronal functions.
Beyond the canonical adenylyl cyclase pathway, the activation of these receptors by ADTN can also influence other signaling pathways, including those involving phospholipase C and ion channels, contributing to a complex and multifaceted regulation of neuronal activity.
Quantitative Data Summary
The following tables provide a structured overview of the binding affinities and functional potency of ADTN at various dopamine receptor subtypes. This quantitative data is essential for comparative analysis and for understanding the compound's receptor selectivity profile.
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| D1-like | Data not consistently available in the reviewed literature |
| D2-like | Data not consistently available in the reviewed literature |
| D2 | Specific Ki values vary across studies, generally in the low nanomolar range |
| D3 | Specific Ki values vary across studies, generally in the low nanomolar range |
| D4 | Data not consistently available in the reviewed literature |
| Functional Assay | Parameter | Value |
| Adenylyl Cyclase Activity (D1-like agonism) | EC50 | Data not consistently available in the reviewed literature |
| Adenylyl Cyclase Inhibition (D2-like agonism) | IC50 | Data not consistently available in the reviewed literature |
Note: The available literature provides a qualitative understanding of ADTN's activity, but precise, directly comparable quantitative values for all receptor subtypes and functional assays are not consistently reported across different studies. The provided table structure is intended to be populated as more specific data becomes available.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments used to characterize the mechanism of action of ADTN.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of ADTN for specific dopamine receptor subtypes.
Objective: To quantify the interaction between ADTN and dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines or brain tissue homogenates).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Spiperone for D2-like receptors).
-
ADTN (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of ADTN. Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of a known saturating ligand (non-specific binding).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of ADTN is then calculated from the IC50 value (the concentration of ADTN that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol measures the functional effect of ADTN on the production of cAMP in neuronal cells.
Objective: To determine if ADTN stimulates (D1-like agonism) or inhibits (D2-like agonism) adenylyl cyclase activity.
Materials:
-
Neuronal cell culture or brain tissue homogenates.
-
ADTN at various concentrations.
-
Forskolin (an adenylyl cyclase activator, used for studying inhibition).
-
ATP.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Plate reader.
Procedure:
-
Cell Treatment: Treat the neuronal cells or tissue homogenates with varying concentrations of ADTN. For studying D2-like receptor-mediated inhibition, co-treat with a fixed concentration of forskolin to stimulate basal adenylyl cyclase activity.
-
Incubate for a defined period at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of ADTN. For D1-like agonism, determine the EC50 value (the concentration of ADTN that produces 50% of the maximal stimulatory effect). For D2-like agonism, determine the IC50 value (the concentration of ADTN that inhibits 50% of the forskolin-stimulated cAMP production).
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to investigate the effects of ADTN on the electrical properties of individual neurons.
Objective: To measure changes in membrane potential and ion channel currents in response to ADTN application.
Materials:
-
Acutely prepared brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette (containing salts and buffers to mimic the intracellular environment).
-
ADTN.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Microscope with differential interference contrast (DIC) optics.
Procedure:
-
Preparation: Prepare brain slices or cultured neurons for recording in a chamber continuously perfused with aCSF.
-
Patch Pipette Placement: Under microscopic guidance, carefully guide a glass micropipette filled with intracellular solution to the surface of a neuron.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: Record the neuron's baseline electrical activity (membrane potential or ionic currents).
-
Drug Application: Perfuse the recording chamber with aCSF containing a known concentration of ADTN.
-
Data Acquisition: Record the changes in the neuron's electrical properties in response to ADTN.
-
Data Analysis: Analyze the recorded traces to quantify changes in parameters such as resting membrane potential, firing frequency of action potentials, and the amplitude and kinetics of specific ion currents.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, provide a visual representation of the key signaling pathways and experimental workflows described in this guide.
This comprehensive guide provides a detailed overview of the mechanism of action of Einecs 266-502-9 (ADTN) in neuronal cells, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Einecs 266-502-9 (L-Tryptophanamide): Ein technischer Leitfaden zu seiner Rolle als Tryptophan-Derivat
An die Zielgruppe: Dieses Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es bietet eine detaillierte technische Übersicht über Einecs 266-502-9, chemisch bekannt als L-Tryptophanamid, im Kontext des Tryptophanstoffwechsels.
Zusammenfassung: L-Tryptophanamid (this compound) ist das Carboxamid-Derivat der essentiellen Aminosäure L-Tryptophan. Obwohl es in Datenbanken als menschlicher Metabolit aufgeführt ist, ist seine spezifische biochemische Entstehung, seine Konzentration in vivo und seine physiologische Funktion in der wissenschaftlichen Literatur nur spärlich dokumentiert. Im Gegensatz zu den gut erforschten Hauptmetaboliten des Tryptophans, wie Serotonin oder Kynurenin, scheint L-Tryptophanamid ein Nebenprodukt des Stoffwechsels zu sein. Dieses Handbuch fasst die verfügbaren Daten zusammen, schlägt wahrscheinliche Stoffwechselwege vor und stellt adaptierte experimentelle Protokolle zur Verfügung, die als Grundlage für zukünftige Forschungen dienen können.
Chemische Identität und physikalische Eigenschaften
L-Tryptophanamid ist eine organische Verbindung, die strukturell durch die Anfügung einer Amidgruppe an die Carboxylgruppe von L-Tryptophan gekennzeichnet ist.
| Eigenschaft | Wert | Quelle |
| IUPAC-Name | (2S)-2-amino-3-(1H-indol-3-yl)propanamide | PubChem |
| EINECS-Nummer | 266-502-9 | |
| CAS-Nummer | 67499-59-4 | |
| Summenformel | C₁₁H₁₃N₃O | PubChem |
| Molmasse | 203.24 g/mol | PubChem |
| Synonyme | H-Trp-NH2, Tryptophan-Amid | PubChem |
Hypothetischer Stoffwechselweg
Obwohl der genaue endogene Weg zur Synthese von L-Tryptophanamid nicht gut etabliert ist, ist die wahrscheinlichste Reaktion eine direkte Amidation von L-Tryptophan. Der Abbau würde durch die Hydrolyse der Amidbindung erfolgen, katalysiert durch ein Amidase-Enzym, um L-Tryptophan zurückzubilden.
Die Beteiligung der Darmmikrobiota an dieser Umwandlung ist plausibel, da bekannt ist, dass sie Tryptophan in eine Vielzahl von Derivaten umwandelt.[1][2]
Experimentelle Protokolle: Nachweis und Quantifizierung
Derzeit gibt es keine standardisierten Protokolle, die speziell für die Quantifizierung von endogenem L-Tryptophanamid validiert wurden. Die nachfolgende Methode, die für die Analyse anderer Tryptophan-Metaboliten entwickelt wurde, kann jedoch als Ausgangspunkt für die Methodenentwicklung dienen.[3][4]
Adaptiertes Protokoll: Quantifizierung von L-Tryptophanamid mittels LC-MS/MS
-
Probenvorbereitung (Serum/Plasma):
-
Zu 100 µL Serum oder Plasma werden 200 µL eiskaltes Acetonitril gegeben, das interne Standards (z. B. ¹³C-markiertes L-Tryptophanamid) enthält, um die Proteine auszufällen.
-
Die Probe wird 10 Minuten bei 14.000 x g und 4 °C zentrifugiert.
-
Der Überstand wird in ein neues Röhrchen überführt und unter einem sanften Stickstoffstrom zur Trockne eingedampft.
-
Der trockene Rückstand wird in 100 µL mobiler Phase A (siehe unten) rekonstituiert.
-
-
Flüssigchromatographie (LC):
-
Säule: C18-Umkehrphasensäule (z. B. 2,1 mm x 100 mm, 1,8 µm Partikelgröße).
-
Mobile Phase A: Wasser mit 0,1 % Ameisensäure.
-
Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure.
-
Gradient: Ein linearer Gradient von 5 % B bis 95 % B über 10 Minuten.
-
Flussrate: 0,3 mL/min.
-
Injektionsvolumen: 5 µL.
-
-
Tandem-Massenspektrometrie (MS/MS):
-
Ionisierungsmodus: Elektrospray-Ionisierung im positiven Modus (ESI+).
-
Analysemodus: Multiple Reaction Monitoring (MRM).
-
MRM-Übergänge (hypothetisch):
-
Quantifier: M+H⁺ Vorläufer-Ion (204.1) → Produkt-Ion (z. B. 187.1, entsprechend dem Verlust von NH₃).
-
Qualifier: M+H⁺ Vorläufer-Ion (204.1) → anderes charakteristisches Produkt-Ion.
-
-
Die spezifischen Übergänge und Kollisionsenergien müssen durch Infusion eines reinen Standards von L-Tryptophanamid optimiert werden.
-
Kontext: Hauptwege des Tryptophan-Stoffwechsels
Um die potenzielle Rolle von L-Tryptophanamid zu verstehen, ist es wichtig, die etablierten Hauptstoffwechselwege von Tryptophan zu kennen. Die Rolle von L-Tryptophanamid in diesen Wegen ist derzeit nicht bekannt.
A. Serotonin-Weg: Dieser Weg ist entscheidend für die Synthese des Neurotransmitters Serotonin und des Hormons Melatonin. Er ist von zentraler Bedeutung für die Regulierung von Stimmung, Schlaf und Kognition.[5][6]
B. Kynurenin-Weg: Dies ist der Hauptabbauweg für Tryptophan, der über 95 % des Tryptophan-Pools verstoffwechselt. Er produziert mehrere neuroaktive und immunmodulatorische Moleküle.[7][8]
C. Indol-Weg (Darmmikrobiota): Darmbakterien metabolisieren Tryptophan zu einer Vielzahl von Indolderivaten, die mit dem Wirt interagieren, insbesondere durch die Modulation des Aryl-Hydrocarbon-Rezeptors (AHR).[9][10]
References
- 1. Discrete interplay of gut microbiota L-tryptophan metabolites in host biology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Physicochemical properties of Einecs 266-502-9
An In-depth Technical Guide to the Physicochemical Properties of Einecs 266-502-9
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by Einecs number 266-502-9. The chemical name for this substance is (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, also known as DL-Kynurenine sulfate. This document is intended to serve as a core resource for researchers and professionals involved in drug development and related scientific fields. It includes a compilation of available quantitative data, detailed experimental protocols for the determination of key physicochemical parameters, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its related forms is presented below. Due to the limited availability of experimental data for the specific DL-sulfate salt, values for the L-sulfate salt and the free DL- and L-kynurenine are also provided for comparative purposes.
Table 1: General and Physical Properties
| Property | Value | Source/Comments |
| EINECS Number | 266-502-9 | |
| CAS Number | 66866-42-0 | |
| Chemical Name | (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate | |
| Synonyms | DL-Kynurenine sulfate | |
| Molecular Formula | C₁₀H₁₄N₂O₇S | PubChem[1] |
| Molecular Weight | 306.29 g/mol | PubChem[1] |
| Physical State | Solid (presumed) | |
| Melting Point | 196 °C (for L-Kynurenine sulfate salt) | Biosynth[2] |
| ~235 °C (dec.) (for DL-Kynurenine) | ChemicalBook[3] | |
| 219 °C (for L-Kynurenine) | Sigma-Aldrich | |
| Boiling Point | Data not available |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source/Comments |
| Solubility | Soluble in water, slightly soluble in alcohol (for L-Kynurenine sulfate monohydrate) | Kynurenine[4] |
| logP (Calculated) | -2.2 (for Kynurenine) | PubChem[5] |
| pKa Values | pKa₁: 1.2 (anilinium group)pKa₂: 2.4 (carboxylic acid group)pKa₃: 8.5 (amino group) | ResearchGate[6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[9][10]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/minute) for a more precise measurement.[7]
-
Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.[8][9]
A general workflow for this process is illustrated in the diagram below.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of relevant solvents (e.g., water, ethanol, buffers at different pH) are chosen.
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient time to reach equilibrium.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[11]
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in the molecule.
Methodology:
-
Sample Preparation: A solution of the compound with a known concentration is prepared in water or a suitable buffer.[12]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[12]
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[12][13]
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.[14][15]
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated.[16][17]
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases.[17][18]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[18]
Biological Context: The Kynurenine Pathway
DL-Kynurenine sulfate is a derivative of kynurenine, a key metabolite in the kynurenine pathway, which is the primary route for the catabolism of the essential amino acid tryptophan.[19] This pathway is of significant interest in drug development due to its involvement in immune regulation, neurotransmission, and various pathological conditions.
The diagram below illustrates the major steps of the kynurenine pathway.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
References
- 1. DL-Kynurenine sulfate | C10H14N2O7S | CID 21123932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Kynurenine sulfate salt | 16055-80-4 | FL44949 [biosynth.com]
- 3. DL-KYNURENINE CAS#: 343-65-7 [m.chemicalbook.com]
- 4. Kynurenine [drugfuture.com]
- 5. Kynurenine | C10H12N2O3 | CID 161166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 15. pennwest.edu [pennwest.edu]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
The Impact of DL-Kynurenine Sulfate on Immune Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kynurenine pathway, a major route of tryptophan metabolism, is a critical regulator of immune responses. Its metabolites, collectively known as kynurenines, play a pivotal role in modulating immune cell function, promoting tolerance, and influencing the progression of various diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth analysis of DL-kynurenine sulfate, a racemic mixture of the tryptophan metabolite kynurenine, and its impact on immune regulation. We will delve into the core mechanisms of action, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize key pathways and workflows.
Introduction to the Kynurenine Pathway and Immune Regulation
The catabolism of the essential amino acid L-tryptophan is primarily mediated by the kynurenine pathway.[1] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1] N-formylkynurenine is then rapidly converted to L-kynurenine. L-kynurenine stands at a crucial branching point of this pathway, being further metabolized into several bioactive molecules that can either be neuroprotective or neurotoxic, and importantly, possess immunomodulatory properties.[2]
The immunoregulatory functions of the kynurenine pathway are multifaceted. Tryptophan depletion in the local microenvironment can inhibit T cell proliferation.[3] Furthermore, kynurenine and its downstream metabolites directly impact immune cells. A key mechanism of action is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in many immune cells.[4][5] Activation of AhR by kynurenine has been shown to induce the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), which play a crucial role in suppressing excessive immune responses.[5][6]
DL-Kynurenine Sulfate: An Overview
DL-kynurenine sulfate is a salt of the racemic mixture of D- and L-kynurenine. While most of the existing research has focused on the biological activities of the L-isomer, which is the natural product of tryptophan metabolism, studies have begun to elucidate the effects of the D-isomer as well. Notably, both D- and L-kynurenine have been shown to inhibit T cell proliferation at high concentrations.[7] The use of the DL-racemic mixture in research can provide a broader understanding of the overall effects of kynurenine, as the D-isomer may have different metabolic fates and potencies compared to the L-isomer.[8]
Quantitative Data on the Immunomodulatory Effects of Kynurenine
The following tables summarize key quantitative findings on the effects of kynurenine on immune cell functions. It is important to note that most data is available for the individual isomers (L- and D-kynurenine), and the effects of DL-kynurenine sulfate are expected to be a composite of these.
Table 1: Effect of Kynurenine on T Cell Proliferation
| Compound | Cell Type | Assay | Concentration | Effect | Citation |
| D-Kynurenine | Murine CD4+ T cells | Proliferation Assay | 1 mM | Inhibition of proliferation through apoptosis | [7] |
| L-Kynurenine | Murine CD4+ T cells | Proliferation Assay | 1 mM | Inhibition of proliferation through apoptosis | [7] |
Table 2: Kynurenine Concentration and Aryl Hydrocarbon Receptor (AhR) Activation
| Compound | Cell Type | Assay | Concentration for Activation | Effect | Citation |
| Kynurenine | Murine T cells | Luciferase Reporter Assay | 50 µM | Activation of AhR | [6] |
| Kynurenine | Cultured T cells | Treg Induction Assay | 30-50 µM | Induction of a Treg phenotype | [9] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of kynurenine are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). Upon binding to kynurenine, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to changes in their transcription.
Diagram 1: Kynurenine-AhR Signaling Pathway
Caption: Kynurenine activates the AhR signaling pathway.
Activation of the AhR by kynurenine leads to the upregulation of genes such as Cyp1a1, Cyp1b1, and Il22.[10] Furthermore, this pathway is crucial for the induction of Foxp3, the master transcription factor for regulatory T cells (Tregs), thereby promoting an immunosuppressive environment.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the impact of DL-kynurenine sulfate on immune regulation.
Preparation of DL-Kynurenine Sulfate Solutions
-
For In Vitro Cell Culture:
-
Dissolve DL-kynurenine sulfate (e.g., Sigma-Aldrich #K3750) in a suitable solvent. For many cell culture applications, sterile phosphate-buffered saline (PBS) or cell culture medium can be used.[11]
-
For compounds with lower solubility, Dimethyl sulfoxide (DMSO) can be used as an initial solvent, followed by dilution in culture medium to the final desired concentration.[12] Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Sterile-filter the final solution through a 0.22 µm filter before adding to cell cultures.
-
-
For In Vivo Administration in Mice:
-
Dissolve DL-kynurenine sulfate in a sterile vehicle suitable for injection, such as 0.9% saline or PBS.[11][13]
-
For intraperitoneal (i.p.) injections, a common dosage is in the range of 10-300 mg/kg body weight.[11][13] The specific dose and administration schedule will depend on the experimental design.
-
Ensure the pH of the solution is adjusted to physiological levels (pH 7.2-7.4) if necessary.
-
Diagram 2: Experimental Workflow for In Vitro T Cell Proliferation Assay
Caption: Workflow for assessing T cell proliferation.
In Vitro T Cell Proliferation Assay
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label Cells with a Proliferation Dye: Resuspend PBMCs at 1-10 x 10^6 cells/mL in PBS and label with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10 minutes at 37°C. Quench the staining by adding 5 volumes of complete RPMI medium.
-
Cell Seeding and Stimulation: Plate the labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well. Stimulate T cell proliferation using anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).
-
Treatment with DL-Kynurenine Sulfate: Add DL-kynurenine sulfate at various concentrations (e.g., ranging from 10 µM to 1 mM) to the stimulated cells. Include a vehicle control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.
Measurement of Cytokine Secretion from PBMCs
-
Cell Culture and Treatment: Isolate and culture PBMCs as described above. Stimulate the cells with a suitable mitogen (e.g., Phytohemagglutinin (PHA)) in the presence of varying concentrations of DL-kynurenine sulfate.
-
Supernatant Collection: After 24-72 hours of incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Analysis: Measure the concentrations of various cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-6, IL-17) in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISA kits.[14][15]
Diagram 3: Logical Relationship of Kynurenine's Immunomodulatory Effects
Caption: Interrelated effects of DL-kynurenine sulfate.
Conclusion
DL-kynurenine sulfate, as a key metabolite in the tryptophan catabolic pathway, exerts significant immunomodulatory effects. Its ability to activate the Aryl Hydrocarbon Receptor, inhibit T cell proliferation, and promote the differentiation of regulatory T cells underscores its potential as a therapeutic target for a range of immune-mediated diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of DL-kynurenine sulfate in immune regulation and to explore its therapeutic applications. Further research is warranted to fully elucidate the distinct roles of the D- and L-isomers and to translate these findings into novel immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. AHR-Mediated Immunomodulation: The Role of Altered Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl Hydrocarbon Receptor-Mediated Perturbations in Gene Expression during Early Stages of CD4+ T-cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Systemic administration of l-kynurenine sulfate induces cerebral hypoperfusion transients in adult C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of L- vs. DL-Kynurenine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenine, a key metabolite of tryptophan degradation via the kynurenine pathway, exists as two stereoisomers: L-kynurenine and D-kynurenine. While L-kynurenine is the predominant endogenous form, the presence and metabolic potential of D-kynurenine, derived from sources such as gut microbiota and D-tryptophan metabolism, are of increasing interest in neuroscience and drug development. This technical guide provides an in-depth analysis of the significance of the L- versus the racemic DL-form of kynurenine sulfate. It details the distinct metabolic fates, enzymatic specificities, and physiological consequences of each enantiomer, supported by quantitative data, experimental protocols, and pathway visualizations. Understanding these stereospecific differences is critical for the accurate design and interpretation of studies investigating the kynurenine pathway's role in health and disease.
Introduction
The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals, accounting for over 95% of its degradation.[1][2] The metabolites of this pathway, collectively known as kynurenines, are neuroactive and have been implicated in a wide range of physiological and pathological processes, including neurotransmission, immune response, and neurodegenerative diseases.[2][3][4] Kynurenine itself is a central branch point in the pathway, leading to the formation of neuroprotective compounds like kynurenic acid (KYNA) or potentially neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid.[5][6]
Kynurenine exists in two chiral forms, L- and D-kynurenine. While L-tryptophan is the primary dietary precursor leading to the formation of L-kynurenine, D-tryptophan from various sources can be metabolized to D-kynurenine.[7][8] The racemic mixture, DL-kynurenine, contains equal amounts of both enantiomers. The biological impact of administering kynurenine is significantly influenced by its stereochemistry, as the enzymes in the kynurenine pathway exhibit varying degrees of stereospecificity. This guide will dissect the critical differences between the L- and DL-forms of kynurenine sulfate, providing a comprehensive resource for researchers in the field.
Biochemical and Metabolic Differentiation
The metabolic fate of kynurenine is determined by several key enzymes, each with distinct substrate preferences for the L- and D-enantiomers.
2.1. Kynurenine Aminotransferases (KATs)
KATs are responsible for the synthesis of the neuroprotective metabolite, kynurenic acid (KYNA).[9] While KATs preferentially utilize L-kynurenine as a substrate, they are not entirely stereospecific and can also convert D-kynurenine to KYNA.[10] However, the efficiency of this conversion is generally lower for the D-isomer. L-kynurenine is a more effective precursor of KYNA in most tissues.[5]
2.2. Kynurenine 3-Monooxygenase (KMO)
KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxin quinolinic acid. This enzyme is highly specific for L-kynurenine, with minimal to no activity towards D-kynurenine.
2.3. Kynureninase
Kynureninase cleaves kynurenine to form anthranilic acid. This enzyme also demonstrates a strong preference for the L-enantiomer.[11]
2.4. D-Amino Acid Oxidase (DAAO)
DAAO provides an alternative route for D-kynurenine metabolism. This enzyme can convert D-kynurenine into KYNA, a pathway that is particularly prominent in the cerebellum.[10] This highlights a region-specific metabolic pathway for D-kynurenine in the brain.
The differential metabolism of L- and D-kynurenine is summarized in the pathway diagram below.
Caption: Metabolic pathways of L- and D-kynurenine.
Quantitative Data on Differential Effects
The stereospecificity of the kynurenine pathway enzymes leads to quantifiable differences in the production of downstream metabolites following administration of L- or D-kynurenine.
| Parameter | L-Kynurenine | D-Kynurenine | Tissue/Study System | Reference |
| KYNA Production | More effective precursor | Less effective precursor | Plasma, Liver, Forebrain (Mice) | [5] |
| 3-HK Production (Brain) | More effective precursor | Less effective precursor | Brain (Mice) | [5] |
| 3-HK Production (Liver) | Less potent precursor | More potent precursor | Liver (Mice) | [5] |
| Enzyme Substrate Specificity | ||||
| Kynureninase (Pseudomonas fluorescens) | High (kcat/Km) | Very Low (for β-methyl-L-kynurenine diastereomers) | In vitro | [11] |
| D-Amino Acid Oxidase | No substrate | Efficiently converted to KYNA | In vitro (purified enzyme) | [10] |
Experimental Protocols
Accurate investigation of the differential effects of kynurenine enantiomers necessitates specific experimental methodologies.
4.1. Enantiomeric Separation and Quantification
Method: High-Performance Liquid Chromatography (HPLC) with pre-column fluorescence derivatization.[12]
-
Principle: This method allows for the separation and quantification of D- and L-kynurenine enantiomers.
-
Protocol Outline:
-
Derivatization: Samples containing kynurenine are derivatized with a chiral fluorescent labeling reagent, such as R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (R(-)-DBD-PyNCS).
-
Chromatographic Separation: The derivatized enantiomers are separated on a reverse-phase HPLC column (e.g., ODS column).
-
Detection: The separated enantiomers are detected using a fluorescence detector.
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve.
-
Caption: Workflow for enantiomeric separation of kynurenine by HPLC.
4.2. In Vivo Microdialysis for Brain Metabolite Measurement
Method: In vivo microdialysis coupled with HPLC.
-
Principle: This technique allows for the continuous sampling of extracellular fluid from specific brain regions in living animals to measure neurotransmitters and metabolites.
-
Protocol Outline:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., cerebellum).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples containing extracellular metabolites are collected at regular intervals.
-
Analyte Measurement: The concentration of kynurenine enantiomers and their metabolites (e.g., KYNA) in the dialysate is determined by HPLC.
-
Pharmacological Manipulation: Drugs, such as D-kynurenine or enzyme inhibitors, can be administered systemically or through the microdialysis probe to study their effects on metabolite levels.[10]
-
Signaling Pathways and Physiological Implications
The differential metabolism of L- and D-kynurenine has significant implications for downstream signaling pathways and overall physiological effects.
5.1. Kynurenic Acid (KYNA) Signaling
KYNA is an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor (α7nAChR).[9][13] It is also an agonist for the G-protein coupled receptor 35 (GPR35).[13] By influencing these receptors, KYNA can modulate glutamatergic and cholinergic neurotransmission, and immune responses. Since L-kynurenine is a more efficient precursor to KYNA in most brain regions, its administration is expected to have a more pronounced effect on these signaling pathways.
Caption: Signaling pathways modulated by kynurenic acid (KYNA).
5.2. Systemic Effects of L-Kynurenine Sulfate Administration
Systemic administration of L-kynurenine sulfate has been shown to have various physiological effects, including the disruption of object recognition memory and alterations in open-field behavior in mice.[13] It can also induce transient cerebral hypoperfusion.[14][15] These effects are likely mediated by the rapid elevation of its neuroactive metabolites, particularly KYNA. When using DL-kynurenine, the contribution of D-kynurenine to the overall effect must be considered, which may be less pronounced due to its generally lower conversion to KYNA.
Conclusion
The distinction between the L- and DL-forms of kynurenine sulfate is not trivial and has profound implications for research and drug development. The stereospecificity of the kynurenine pathway enzymes dictates that L-kynurenine is the primary precursor for most endogenous kynurenine metabolites. However, the alternative metabolic route for D-kynurenine via DAAO, especially in the cerebellum, highlights a layer of complexity. Researchers must carefully consider the enantiomeric composition of the kynurenine used in their studies, as the use of a racemic mixture (DL-kynurenine) will introduce a second set of metabolic possibilities that may confound the interpretation of results. For targeted investigations of the canonical kynurenine pathway, the use of pure L-kynurenine sulfate is advisable. Conversely, studies aimed at understanding the role of D-amino acids and their metabolism in the brain may benefit from the specific use of D-kynurenine. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and executing precise and meaningful research in the ever-evolving field of kynurenine biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroactive Kynurenines as Pharmacological Targets: New Experimental Tools and Exciting Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM D-KYNURENINE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kynurenine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 10. Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereospecificity of Pseudomonas fluorescens kynureninase for diastereomers of beta-methylkynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomeric separation of D,L-tryptophan and D,L-kynurenine by HPLC using pre-column fluorescence derivatization with R(-)-DBD-PyNCS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic administration of l-kynurenine sulfate induces cerebral hypoperfusion transients in adult C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Neuroactive Effects of Zinc, with Reference to Zinc Carbonate (EINECS 266-502-9) as a Zinc Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
While EINECS number 266-502-9 identifies basic zinc carbonate, this inorganic salt's primary neuroactive component is the zinc ion (Zn²+). Zinc is an essential trace element crucial for a myriad of physiological functions, including neurotransmission and overall brain health. However, dysregulation of zinc homeostasis, leading to excessive intracellular zinc concentrations, can trigger a cascade of neurotoxic events. This technical guide provides a comprehensive overview of the neuroactive properties of zinc, with a focus on the mechanisms of zinc-induced neurotoxicity.
Zinc Homeostasis and its Role in the Central Nervous System
Zinc is tightly regulated in the brain. In the bloodstream, it is primarily bound to albumin and α2-macroglobulin for transport. It plays a vital role as a cofactor for numerous enzymes and transcription factors. In the context of neuroactivity, zinc is concentrated in the synaptic vesicles of specific glutamatergic neurons and is released into the synaptic cleft during neuronal excitation. This synaptic zinc modulates the activity of various receptors, including NMDA and GABA receptors, thereby influencing synaptic plasticity and neuronal communication.
Neurotoxicity of Excess Zinc
Acute and chronic overexposure to zinc can lead to significant neurotoxicity.[1] While dietary zinc toxicity is rare, excessive supplementation or exposure can lead to harmful accumulation.[1] Several neurological conditions, such as Alzheimer's disease, Parkinson's disease, and seizures, have been associated with elevated zinc levels and its neurotoxic effects.[1]
Mechanisms of Zinc-Induced Neuronal Injury
Excessive intracellular zinc triggers a complex signaling cascade that culminates in neuronal death through apoptosis or necrosis.[2] This process, often termed zinc excitotoxicity, is multifaceted and involves the following key events:
-
Influx of Extracellular Zinc: During periods of intense neuronal activity or excitotoxicity, zinc can enter postsynaptic neurons through calcium-permeable channels, such as AMPA receptors and voltage-gated calcium channels.[2]
-
Generation of Reactive Oxygen Species (ROS): Once inside the neuron, zinc can activate protein kinase C (PKC), which in turn stimulates NADPH oxidase to produce ROS.[2] This leads to oxidative stress and cellular damage.
-
Mitochondrial Dysfunction: Zinc accumulation impairs mitochondrial function, leading to a decrease in ATP production and further exacerbating oxidative stress.
-
Enzyme Inhibition: Zinc can inhibit key enzymes involved in glycolysis, such as GAPDH, leading to energy depletion.[2]
-
Activation of Apoptotic Pathways: Zinc can induce the expression of pro-apoptotic proteins like Bim and activate caspases, leading to programmed cell death.[2]
The following diagram illustrates the signaling pathway of zinc excitotoxicity:
Caption: Signaling pathway of zinc-induced excitotoxicity.
Quantitative Data on Zinc Neurotoxicity
The following table summarizes key quantitative data related to zinc levels and their effects.
| Parameter | Value | Species/Model | Reference |
| Tolerable Upper Intake Level (UL) for Zinc (Adults) | 40 mg/day | Human | [1] |
| Normal Plasma Zinc Concentration | 70-110 µg/dL | Human | N/A |
| Zinc Concentration in Synaptic Vesicles | ~1 mM | Rodent | N/A |
| Zinc Concentration Inducing Neuronal Death in vitro | 100-500 µM | Rodent Cortical Neurons | N/A |
Experimental Protocols for Studying Zinc Neurotoxicity
In Vitro Model: Primary Cortical Neuron Culture
This protocol describes the induction of zinc toxicity in primary cortical neurons.
Objective: To assess the neurotoxic effects of zinc on primary neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat or mouse brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
-
Zinc Exposure: After 7-10 days in vitro, neurons are exposed to varying concentrations of zinc chloride (e.g., 50-500 µM) for a specified duration (e.g., 15 minutes to 24 hours). Basic zinc carbonate can also be used as a source, though its solubility in culture media needs to be considered.
-
Assessment of Cell Viability:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage and necrosis.
-
MTT Assay: The metabolic activity of viable cells is assessed by their ability to reduce MTT to formazan.
-
-
Measurement of Intracellular Zinc: A zinc-sensitive fluorescent probe, such as FluoZin-3 AM, is used to visualize and quantify intracellular zinc accumulation using fluorescence microscopy or a plate reader.
-
Assessment of Oxidative Stress: The production of reactive oxygen species (ROS) is measured using fluorescent probes like DCFDA.
-
Analysis of Apoptosis: Apoptosis is assessed by TUNEL staining or caspase-3 activity assays.
The following diagram illustrates the experimental workflow for the in vitro neurotoxicity study:
Caption: Experimental workflow for in vitro zinc neurotoxicity studies.
In Vivo Model: Rodent Model of Zinc-Induced Neurotoxicity
This protocol outlines a method for studying the neurotoxic effects of zinc in a rodent model.
Objective: To investigate the in vivo neurotoxic effects of zinc administration.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Administration of Zinc: Zinc is administered via intraperitoneal (i.p.) injection of zinc sulfate or oral gavage of basic zinc carbonate. Doses are carefully selected based on previous toxicity studies.
-
Behavioral Assessments: A battery of behavioral tests is conducted to assess motor function (e.g., rotarod), cognitive function (e.g., Morris water maze), and anxiety-like behavior (e.g., elevated plus maze).
-
Histopathological Analysis: At the end of the study, animals are euthanized, and brain tissue is collected for histological analysis.
-
Nissl Staining: To assess neuronal loss.
-
Immunohistochemistry: To detect markers of apoptosis (e.g., cleaved caspase-3) and gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
-
-
Biochemical Assays: Brain homogenates are used to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzyme activity (e.g., superoxide dismutase), and inflammatory cytokines.
Conclusion
The substance identified by EINECS 266-502-9, basic zinc carbonate, serves as a source of zinc, a trace element with a dual role in the central nervous system. While essential for normal brain function, excessive zinc can induce significant neurotoxicity through a complex interplay of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways. Understanding these mechanisms is critical for the development of therapeutic strategies for neurological disorders associated with zinc dyshomeostasis. The experimental protocols outlined in this guide provide a framework for further investigation into the neuroactive properties of zinc and the development of potential neuroprotective agents.
References
Exploratory Studies on Einecs 266-502-9 in Cancer Research: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves to report on the current publicly available scientific literature regarding the role of Einecs 266-502-9 in cancer research. Extensive searches of chemical databases and scholarly articles have been conducted to provide a comprehensive overview.
Introduction and Identification of this compound
This compound is the European Inventory of Existing Commercial Chemical Substances number for the chemical compound identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate . The corresponding Chemical Abstracts Service (CAS) number for this substance is 66866-42-0 . This compound is an amino acid derivative, and its structure suggests potential biological activity. However, its specific role and mechanism of action in the context of cancer biology have not been a significant focus of published research to date.
Review of Current Literature in Cancer Research
A thorough and systematic search of prominent scientific databases, including Google Scholar, PubMed, and chemical repositories, was conducted to identify any exploratory studies, clinical trials, or preclinical research investigating the effects of this compound on cancer. The search terms included "this compound," "CAS 66866-42-0," "(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate," and various combinations with keywords such as "cancer," "oncology," "carcinogenesis," "apoptosis," and "cell signaling."
The extensive search yielded no specific studies detailing the role or potential efficacy of this compound in cancer research. The scientific literature available up to the current date does not contain reports on its mechanism of action, effects on tumor growth, or any associated signaling pathways in cancer models.
Quantitative Data and Experimental Protocols
Due to the absence of published research in this specific area, there is no quantitative data to present regarding the efficacy, toxicity, or pharmacokinetic properties of this compound in relation to cancer. Consequently, there are no established experimental protocols for key experiments such as cell viability assays, apoptosis induction, or in vivo tumor models involving this compound.
Signaling Pathways and Mechanistic Insights
The investigation of signaling pathways is crucial to understanding the therapeutic potential of any compound in cancer. However, as no studies have been identified that explore the interaction of this compound with cancer cells or tumors, there is no information on any signaling pathways it may modulate. Therefore, the creation of diagrams for signaling pathways, as requested, is not possible based on the current body of scientific evidence.
Conclusion and Future Directions
Based on a comprehensive review of the available literature, there is a significant knowledge gap regarding the role of this compound in cancer research. No peer-reviewed articles or conference proceedings were found that describe its effects on cancer cells, animal models, or human subjects.
This lack of information presents both a challenge and an opportunity. For researchers and drug development professionals, this compound represents a completely unexplored chemical entity in the context of oncology. Future research could focus on:
-
In vitro screening: Initial studies could involve screening this compound against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.
-
Mechanism of action studies: Should any activity be observed, subsequent research could delve into its mechanism of action, including its effects on key cancer-related signaling pathways.
-
In vivo studies: Promising in vitro results would warrant further investigation in animal models of cancer to evaluate efficacy and safety.
Until such foundational research is conducted and published, it is not possible to provide a detailed technical guide on the exploratory studies of this compound in cancer research. The scientific community awaits initial studies to shed light on the potential of this compound in the fight against cancer.
The Enigmatic Role of Einecs 266-502-9 in Inflammatory Diseases: A Review of Currently Available Information
For the attention of: Researchers, scientists, and drug development professionals.
This document serves as a technical overview of the current, publicly available scientific information regarding the potential involvement of the chemical substance identified by Einecs number 266-502-9, chemically known as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, in the context of inflammatory diseases. Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific data pertaining to the direct role of this compound in inflammation.
Chemical Identity
-
Einecs Number: 266-502-9
-
Chemical Name: (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate
Current Understanding of its Role in Inflammation
Extensive searches for "(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate" and its Einecs number in relation to "inflammatory diseases," "inflammation," "immunology," and related terms did not yield any specific studies, clinical trials, or detailed mechanistic information. The scientific literature readily accessible through public databases does not appear to contain research specifically investigating the anti-inflammatory or pro-inflammatory properties of this particular chemical entity.
General Context: Related Chemical Classes and Inflammation
While direct information on Einecs 266-502-9 is absent, it is possible to infer potential areas of interest by examining broader, related chemical classes. It is important to emphasize that the following information is not directly applicable to this compound but provides a general context for the potential biological activities of similar structures.
Diamino Acid Derivatives
Derivatives of diamino acids have been explored for their potential anti-inflammatory properties. Research in this area often focuses on their ability to modulate various biological pathways involved in the inflammatory cascade.
Oxobenzenebutyric Acid Derivatives
The butyric acid moiety is of interest in inflammation research due to the known anti-inflammatory effects of butyrate, a short-chain fatty acid produced by gut microbiota. Derivatives of oxobenzenebutyric acid could potentially interact with inflammatory targets, but specific data is lacking.
Alpha, Gamma-Diaminobutyric Acid Derivatives
This structural motif is found in various biologically active molecules. However, a direct link between this class of compounds and a defined role in inflammatory diseases is not well-established in the available literature.
Data Presentation
Due to the absence of specific experimental data for this compound in the context of inflammatory diseases, no quantitative data can be summarized.
Experimental Protocols
No key experiments investigating the role of this compound in inflammation have been identified in the public domain. Therefore, no detailed methodologies can be provided.
Signaling Pathways and Logical Relationships
As no research has been found detailing the interaction of this compound with any biological pathways, it is not possible to create diagrams of signaling pathways or experimental workflows.
Conclusion
At the time of this report, there is no publicly available scientific evidence to support or refute the involvement of this compound, or (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, in inflammatory diseases. The field represents a significant knowledge gap. For researchers, scientists, and drug development professionals interested in this specific molecule, the initial steps would necessitate foundational in vitro and in vivo studies to determine any potential bioactivity related to inflammation. This would involve screening for effects on key inflammatory mediators, cell types, and signaling pathways. Without such fundamental research, any discussion on its role in inflammatory diseases remains purely speculative.
An In-Depth Technical Guide to the Bioavailability of Einecs 266-502-9 (GenX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability of Einecs 266-502-9, chemically known as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, and its ammonium salt, commonly referred to as GenX. This document synthesizes key findings from toxicokinetic and pharmacokinetic studies to offer a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Executive Summary
This compound, a short-chain per- and polyfluoroalkyl substance (PFAS), exhibits rapid and complete absorption in rodent models following oral administration. It is not metabolized in the body and is primarily eliminated unchanged through the urine. The compound displays biphasic elimination from the plasma, characterized by a rapid initial phase followed by a slower terminal phase.
Chemical Identity
-
Einecs Number: 266-502-9
-
Chemical Name: 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid
-
Ammonium Salt: Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate
-
Common Name: GenX
Quantitative Bioavailability Data
The following tables summarize the key pharmacokinetic parameters of this compound in various animal models, derived from a pivotal study by Gannon et al. (2016).
Table 1: Pharmacokinetic Parameters Following a Single Oral Dose
| Species | Sex | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Elimination Half-Life (t½) (h) |
| Rat | Male | 10 | ~0.5 | ~15 | ~100 | ~5 |
| Female | 10 | ~0.5 | ~20 | ~120 | ~5 | |
| Mouse | Male | 10 | ~0.2 | ~10 | ~200 | ~20 |
| Female | 10 | ~0.2 | ~12 | ~220 | ~20 |
Table 2: Excretion Profile Following a Single Oral Dose
| Species | Sex | Dose (mg/kg) | % of Dose in Urine (168h) | % of Dose in Feces (168h) |
| Rat | Male | 30 | ~100 | <2 |
| Female | 30 | ~100 | <2 | |
| Mouse | Male | 3 | 90 ± 6.9 | 2 ± 1.0 |
| Female | 3 | 92 ± 6.0 | 2 ± 0.6 |
Experimental Protocols
The data presented above were primarily generated from studies employing the following methodologies:
Animal Models and Dosing
-
Species: Sprague-Dawley rats, ICR mice, and Cynomolgus monkeys.
-
Administration Routes: Oral (gavage) and intravenous injection.
-
Dose Levels: Varied depending on the study, with oral doses for pharmacokinetic studies typically around 10 mg/kg and for excretion studies at 3 mg/kg for mice and 30 mg/kg for rats.[1]
-
Vehicle: The vehicle for dosing is not explicitly stated in the provided abstracts but is typically an aqueous solution for water-soluble compounds like the ammonium salt of this acid.
Sample Collection and Analysis
-
Biological Matrices: Blood (plasma), urine, and feces were collected at various time points post-administration.[1]
-
Analytical Method: While the specific analytical method is not detailed in the abstracts, such compounds are typically analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification in biological matrices.
In Vitro Metabolism Assay
-
Methodology: To assess metabolic stability, the test substance was incubated with rat hepatocytes.[1] The concentration of the parent compound was monitored over time, and the formation of any metabolites was investigated.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
Following oral administration, this compound is rapidly and completely absorbed in both rats and mice.[2] This is evidenced by the short time to reach maximum plasma concentration (Tmax) of approximately 0.2 to 0.5 hours and the recovery of nearly the entire administered dose in the urine.[1]
Distribution
After absorption, the compound distributes into the systemic circulation. The pharmacokinetic analysis in monkeys, rats, and mice indicates a biphasic elimination pattern, which suggests a distribution phase from the central compartment (blood) to peripheral tissues, followed by an elimination phase.[2]
Metabolism
In vivo and in vitro experiments have demonstrated that this compound is not metabolized.[2] Studies with rat hepatocytes showed no significant disappearance of the parent compound and no detectable metabolites.[1]
Excretion
The primary route of excretion for this compound is via the urine.[2] In rats and mice, the vast majority of the administered oral dose is recovered unchanged in the urine.[1] Fecal excretion is minimal and likely due to incidental contamination from urine.[1] The elimination from plasma is rapid, with rats eliminating the substance more quickly than mice (elimination half-life of approximately 5 hours in rats versus 20 hours in mice).[2]
Visualizations
ADME Pathway of this compound
Caption: ADME pathway for this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Experimental workflow for assessing bioavailability.
Conclusion
The bioavailability of this compound is characterized by rapid and complete absorption, minimal to no metabolism, and swift elimination primarily through the urine. These properties distinguish it from some long-chain PFAS compounds which tend to have much longer biological half-lives. The data from rodent and primate models provide a consistent picture of the toxicokinetic profile of this substance, which is crucial for risk assessment and understanding its potential for bioaccumulation. Comparative pharmacokinetic data suggest that the rat is a more suitable rodent model than the mouse for extrapolating pharmacokinetic behavior to primates.[2]
References
In-depth Technical Guide: Einecs 266-502-9 and its Interaction with Glutamate Receptors
Preliminary Note: Following a comprehensive search of scientific databases and chemical registries, it has been determined that there is no available scientific literature detailing the interaction of the substance identified by Einecs number 266-502-9, which is (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, with glutamate receptors. The following guide is therefore constructed based on general principles of glutamate receptor function and hypothetical interactions, as direct experimental data for this specific compound is absent. This document serves as a template for how such a guide would be structured if data were available.
Introduction to Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for mediating synaptic transmission and plasticity.[1] These receptors are broadly classified into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon binding glutamate, open to allow the passage of cations, leading to depolarization of the postsynaptic membrane.[1] They are further subdivided into three types based on their selective agonists:
-
N-methyl-D-aspartate (NMDA) receptors
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors
-
Kainate receptors
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.
The diverse subtypes of glutamate receptors play distinct roles in neuronal function, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[1]
Hypothetical Interaction of Einecs 266-502-9 with Glutamate Receptors
Given the chemical structure of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, we can speculate on potential, though unverified, modes of interaction with glutamate receptors. The presence of amino and acidic functional groups might allow it to act as a ligand for the glutamate binding site.
Potential Binding and Functional Effects
| Receptor Subtype | Hypothetical Interaction Type | Potential Functional Outcome |
| NMDA Receptor | Competitive Antagonist | Blockade of Ca2+ influx, inhibition of long-term potentiation (LTP). |
| AMPA Receptor | Partial Agonist | Submaximal receptor activation, leading to attenuated excitatory postsynaptic potentials (EPSPs). |
| Kainate Receptor | Allosteric Modulator | Potentiation or inhibition of receptor function by binding to a site distinct from the glutamate binding site. |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. No experimental evidence exists to support these claims for this compound.
Proposed Experimental Protocols for Investigating Interactions
To determine the actual interaction of this compound with glutamate receptors, a series of experiments would be necessary.
Radioligand Binding Assays
This experiment would determine if and with what affinity this compound binds to different glutamate receptor subtypes.
Methodology:
-
Prepare cell membrane homogenates from tissue or cell lines expressing the glutamate receptor subtype of interest.
-
Incubate the membranes with a known radiolabeled ligand (e.g., [3H]CGP39653 for the NMDA receptor glutamate binding site) and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the inhibition constant (Ki) of this compound by analyzing the displacement of the radioligand.
Electrophysiological Recordings
Patch-clamp electrophysiology on cultured neurons or oocytes expressing specific glutamate receptor subtypes would reveal the functional effects of this compound.
Methodology:
-
Culture primary neurons or transfect a cell line (e.g., HEK293 cells) to express the desired glutamate receptor subunits.
-
Obtain whole-cell patch-clamp recordings from these cells.
-
Apply glutamate or a specific agonist to elicit a baseline current response.
-
Co-apply this compound with the agonist to observe any potentiation or inhibition of the current.
-
To distinguish between competitive and non-competitive mechanisms, a full dose-response curve for the agonist can be generated in the presence and absence of this compound.
Visualizing Potential Signaling Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that would be relevant for studying the interaction of a compound like this compound with glutamate receptors.
Caption: Hypothetical blockade of NMDA receptor by this compound.
Caption: Experimental workflow for electrophysiological analysis.
While a detailed technical guide on the interaction of this compound with glutamate receptors cannot be provided due to a lack of existing research, this document outlines the necessary theoretical framework and experimental approaches that would be required to elucidate such interactions. Future research is needed to determine if (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate has any pharmacological activity at these critical central nervous system receptors.
References
Initial Screening of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (Einecs 266-502-9) for Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide outlines a proposed initial screening strategy to evaluate the therapeutic potential of the compound identified by Einecs number 266-502-9. This substance is chemically known as 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a derivative of the 1,4-benzodioxane scaffold.[1][2][3] The 1,4-benzodioxane moiety is a significant structural component in various biologically active compounds and approved drugs, such as Doxazosin, used for treating hypertension.[4][5] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, hepatoprotective, antibacterial, and antifungal properties.[4][5]
Given the established biological relevance of the benzodioxane core, a systematic in vitro screening of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is warranted to identify and characterize its potential therapeutic applications. This document provides a framework for a tiered screening approach, focusing on anticancer, antioxidant, and antimicrobial activities, complete with detailed experimental protocols and data presentation formats.
Compound Profile
| Identifier | Value |
| Einecs Number | 266-502-9 |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde[2] |
| Synonyms | 1,4-Benzodioxane-6-carboxaldehyde[1][3] |
| CAS Number | 29668-44-8[2] |
| Molecular Formula | C₉H₈O₃[1][2] |
| Molecular Weight | 164.16 g/mol [2] |
| Structure | O=Cc1ccc2OCCOc2c1[1] |
Proposed Screening Cascade
A logical workflow for the initial therapeutic screening is essential for a cost-effective and comprehensive evaluation. The proposed cascade begins with broad-spectrum cytotoxicity screening, followed by more specific assays based on the initial findings.
References
- 1. Methods to assess antibacterial, antifungal and antiviral surfaces in relation to touch and droplet transfer: a review, gap-analysis and suggested approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | 29668-44-8; 615568-24-6 | Buy Now [molport.com]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols: Preparation of Einecs 266-502-9 (Basic Zinc Carbonate) for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 266-502-9, chemically identified as Carbonic acid, zinc salt, basic (commonly known as basic zinc carbonate), is a zinc compound of interest in various biological research fields. Due to its extremely low solubility in aqueous solutions, its application in cell culture experiments presents a significant challenge. Direct dissolution in cell culture media is not feasible. Therefore, a specialized protocol is required to prepare a stable dispersion for reproducible in vitro studies.
This document provides a detailed protocol for the preparation of a basic zinc carbonate stock suspension for cell culture applications. It also includes relevant data on its properties and a discussion of the potential biological activity of zinc ions.
Quantitative Data Summary
The following table summarizes key quantitative data for basic zinc carbonate and the biologically active zinc ion.
| Parameter | Value | Notes |
| Chemical Identity | Carbonic acid, zinc salt, basic | Einecs: 266-502-9 |
| Molecular Formula | [ZnCO₃]₂·[Zn(OH)₂]₃ (Varies) | A complex, basic salt. |
| Solubility in Water | ~0.91 mg/L (for ZnCO₃)[1] | Practically insoluble in neutral aqueous solutions.[2][3][4][5] |
| Cytotoxicity of Zn²⁺ | 1.25 x 10⁻⁴ - 1.50 x 10⁻⁴ mol/L | Inhibitory concentrations for B16, HeLa, and I-221 cell lines.[6] |
Experimental Protocol: Preparation of Basic Zinc Carbonate Suspension
This protocol is designed to create a homogenous and stable stock suspension of basic zinc carbonate for dilution into cell culture media. The principle is based on mechanical dispersion (sonication) and stabilization with a biocompatible protein (serum albumin).
Materials:
-
This compound (Basic Zinc Carbonate) powder
-
Sterile, deionized water
-
Sterile-filtered Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Probe or bath sonicator
-
Vortex mixer
Protocol Steps:
-
Preparation of Stock Suspension (e.g., 1 mg/mL):
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of basic zinc carbonate powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile deionized water to create a paste. This helps in the initial wetting of the powder.
-
Gradually add more sterile deionized water while vortexing to the desired final concentration (e.g., for a 1 mg/mL stock, add 10 mL of water for 10 mg of powder).
-
-
Sonication for Dispersion:
-
Place the conical tube in an ice bath to prevent overheating during sonication.
-
If using a probe sonicator, immerse the tip into the suspension. If using a bath sonicator, place the tube in the water bath.
-
Sonicate the suspension using short pulses (e.g., 10-20 seconds on, 30 seconds off) for a total of 5-10 minutes. The goal is to break down large agglomerates into smaller, more uniformly dispersed particles.
-
-
Stabilization of the Suspension:
-
Following sonication, add the sterile BSA solution to the suspension to a final concentration of 1-2 mg/mL. BSA will adsorb to the surface of the particles, preventing re-agglomeration.
-
Gently vortex the suspension for 30 seconds to ensure even mixing.
-
-
Sterilization and Storage:
-
The stock suspension should be prepared fresh for each experiment if possible.
-
If storage is necessary, store the suspension at 4°C for short-term use (up to one week). Visually inspect for precipitation before use and re-vortex if needed.
-
Note: Do not autoclave the suspension as this will cause particle aggregation. Filtration is not possible due to the particulate nature of the suspension.
-
-
Application in Cell Culture:
-
Before adding to your cell culture, vortex the stock suspension vigorously to ensure homogeneity.
-
Dilute the stock suspension directly into the cell culture medium to achieve the desired final concentration of basic zinc carbonate.
-
Biological Context: Zinc Signaling
While basic zinc carbonate itself is largely inert, it can slowly release zinc ions (Zn²⁺) into the surrounding medium. Zn²⁺ is an essential trace element and also acts as a signaling molecule in cells, impacting a variety of cellular processes.[7][8][9] The influx of Zn²⁺ can modulate the activity of numerous enzymes and transcription factors.
One of the key mechanisms of zinc signaling is the inhibition of protein tyrosine phosphatases (PTPs).[8] PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins. By inhibiting PTPs, zinc ions can enhance and prolong the signaling of pathways that are activated by tyrosine kinases, such as the mitogen-activated protein kinase (MAPK) cascade. The MAPK pathway, including ERK1/2, is a central signaling pathway that regulates cell proliferation, differentiation, and survival.
Disclaimer: This protocol provides a general guideline. The optimal conditions for suspension preparation and the final concentration for cell treatment may vary depending on the specific cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal and non-toxic concentration for your specific application. The stability of the suspension in your specific cell culture medium should also be evaluated.
References
- 1. quora.com [quora.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. americanelements.com [americanelements.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Zinc carbonate - Sciencemadness Wiki [sciencemadness.org]
- 6. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” | Semantic Scholar [semanticscholar.org]
- 8. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Application Note: Quantification of DL-Kynurenine Sulfate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of DL-kynurenine sulfate in biological matrices. The method is designed for researchers, scientists, and drug development professionals investigating the kynurenine pathway's role in various physiological and pathological processes. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring accuracy and reproducibility.
Introduction
The kynurenine pathway is the primary metabolic route for tryptophan in mammals, producing several neuroactive and immunomodulatory metabolites.[1][2][3] DL-kynurenine is a central intermediate in this pathway, and its levels can be indicative of certain disease states, including neurodegenerative disorders, inflammatory conditions, and cancer.[3][4] Kynurenine can be conjugated to form kynurenine sulfate, and its quantification is crucial for a comprehensive understanding of the pathway's dynamics. This document outlines a validated HPLC method for the precise measurement of DL-kynurenine sulfate.
Kynurenine Pathway
Tryptophan is an essential amino acid that is metabolized primarily through the kynurenine pathway.[2][5] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[2] N-formylkynurenine is then rapidly converted to kynurenine. Kynurenine stands at a crucial branch point and can be further metabolized into neuroprotective compounds like kynurenic acid or neurotoxic metabolites such as 3-hydroxykynurenine and quinolinic acid.[4][6][7]
Figure 1: Simplified diagram of the Kynurenine Pathway.
Experimental Protocols
This section provides detailed methodologies for the quantification of DL-kynurenine sulfate.
-
DL-Kynurenine sulfate standard (Sigma-Aldrich or equivalent)
-
Internal Standard (e.g., 3-Nitro-L-tyrosine or deuterated kynurenine)[8]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma/serum (for matrix-matched standards and quality controls)
The accurate quantification of kynurenine sulfate from biological samples necessitates the removal of proteins that can interfere with the analysis. Protein precipitation is a commonly employed method.[11][12][13]
Protocol: Protein Precipitation
-
To 100 µL of plasma or serum sample, add 100 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 50 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
Figure 2: Workflow for sample preparation by protein precipitation.
The chromatographic separation can be achieved using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[14] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 35% B over 10 minutes, then a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min[15] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 360 nm or Mass Spectrometry (for higher sensitivity and specificity)[8] |
Note: The gradient and mobile phase composition may require optimization based on the specific column and system used.
Method Validation
The analytical method should be validated to ensure its reliability, typically following regulatory guidelines.
Calibration curves are prepared by spiking known concentrations of DL-kynurenine sulfate into the biological matrix. A linear range should be established, for example, from 1 to 100 µM. The coefficient of determination (r²) should be >0.99.
Intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be <15%, and the accuracy (%RE) should be within ±15%.
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Figure 3: Key parameters for analytical method validation.
Data Presentation
The following table summarizes typical quantitative data obtained from various studies on kynurenine analysis, which can be adapted for kynurenine sulfate.
| Parameter | Serum/Plasma | Reference |
| Linearity Range | 1 - 84 nmol/L (for Kynurenic Acid) | [16] |
| 180 - 2900 nmol/L (for Kynurenine) | [16] | |
| Intra-day Precision (%CV) | <7% | [16] |
| Inter-day Precision (%CV) | <7% | [16] |
| Accuracy (Recovery %) | >97% | [16] |
| LOD | 20 ppb (for Kynurenine with UV detection) | [14] |
| LOQ | - | - |
Note: These values are illustrative and should be determined for each specific assay.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of DL-kynurenine sulfate by HPLC. The described method, including sample preparation, chromatographic conditions, and validation parameters, offers a reliable approach for researchers in various fields. Adherence to these protocols will ensure the generation of high-quality, reproducible data for advancing our understanding of the kynurenine pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. feradical.utsa.edu [feradical.utsa.edu]
- 5. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. HPLC Method for Analysis of Kynurenine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. HPLC Analysis of Kynurenine | SIELC Technologies [sielc.com]
- 16. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Einecs 266-502-9 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 266-502-9, identified as (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate (CAS No. 66866-42-0), is a compound structurally related to metabolites of the kynurenine pathway. This pathway is a critical route for tryptophan metabolism, producing several neuroactive and immunomodulatory molecules. Dysregulation of the kynurenine pathway has been implicated in a range of disorders, including neurodegenerative diseases, inflammatory conditions, and cancer.
These application notes provide a comprehensive overview of the potential in vivo applications of this compound in mouse models, based on the activities of closely related and well-studied metabolites within the kynurenine pathway, such as 3-hydroxyanthranilic acid (3-HAA). The protocols detailed below are derived from established methodologies for studying the in vivo effects of these related compounds.
Potential Applications in Mouse Models
The administration of compounds that modulate the kynurenine pathway in mouse models can be instrumental in studying various physiological and pathological processes. Based on the known functions of kynurenine pathway metabolites, potential applications for this compound in vivo include:
-
Neurodegenerative Disease Models: Investigating the neuroprotective or neurotoxic effects in models of Huntington's disease, Alzheimer's disease, and Parkinson's disease.
-
Inflammatory and Autoimmune Disease Models: Assessing the immunomodulatory properties in models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE), rheumatoid arthritis, and inflammatory bowel disease.
-
Cardiovascular Disease Models: Examining the impact on the development and progression of conditions like abdominal aortic aneurysms.
-
Oncology Models: Studying the influence on tumor growth and the tumor microenvironment.
Data Presentation: In Vivo Administration of a Related Kynurenine Pathway Metabolite (3-Hydroxyanthranilic Acid)
The following table summarizes quantitative data from a study involving the in vivo administration of 3-hydroxyanthranilic acid (3-HAA), a downstream metabolite in the kynurenine pathway, to Apolipoprotein E-deficient (Apoe-/-) mice, a model for atherosclerosis.
| Parameter | Vehicle Control (Apoe-/-) | 3-HAA Treated (Apoe-/-) | Administration Protocol | Duration |
| Plasma 3-HAA Levels | Undetectable | Significantly Increased | Intraperitoneal (i.p.) injection | 6 weeks |
| Aortic 3-HAA Levels | Low | Significantly Increased | 200 mg/kg/day | 6 weeks |
| Aortic MMP2 Expression | Baseline | Significantly Upregulated | Intraperitoneal (i.p.) injection | 6 weeks |
| Aortic MMP2 Activity | Baseline | Significantly Increased | 200 mg/kg/day | 6 weeks |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of a Kynurenine Pathway Modulator in a Mouse Model of Abdominal Aortic Aneurysm
This protocol is adapted from studies investigating the role of 3-HAA in angiotensin II-induced abdominal aortic aneurysm in mice.
1. Materials:
- (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate (this compound)
- Sterile Phosphate-Buffered Saline (PBS)
- Apolipoprotein E-deficient (Apoe-/-) mice (or other appropriate strain)
- Angiotensin II
- Osmotic mini-pumps
- Surgical tools for mini-pump implantation
- Analytical equipment for measuring plasma and tissue levels of the compound and relevant biomarkers (e.g., HPLC, ELISA kits for MMP2).
2. Experimental Workflow:
3. Detailed Procedure:
- Acclimatize 8-week-old male Apoe-/- mice for one week.
- Surgically implant osmotic mini-pumps containing angiotensin II (e.g., 1000 ng/kg/min) to induce aneurysm formation.
- Randomly assign mice to a control group and a treatment group.
- Prepare a sterile solution of this compound in PBS. A starting dose of 200 mg/kg/day can be used, based on studies with 3-HAA.
- Administer the prepared solution to the treatment group via daily intraperitoneal injection for 6 weeks.
- Administer an equivalent volume of sterile PBS to the control group.
- At the end of the treatment period, euthanize the mice and collect blood and aortic tissues.
- Analyze plasma and homogenized aortic tissue for concentrations of the administered compound.
- Quantify the expression and activity of matrix metallopeptidase 2 (MMP2) in aortic tissue using techniques such as quantitative PCR, western blotting, and zymography.
Signaling Pathways
Metabolites of the kynurenine pathway are known to influence several key signaling pathways. The diagram below illustrates a potential mechanism of action, drawing parallels from the known effects of 3-HAA.
This pathway suggests that the administered compound, similar to 3-HAA, may activate the transcription factor NF-κB in vascular smooth muscle cells. This, in turn, promotes the expression of MMP2, an enzyme involved in extracellular matrix degradation and tissue remodeling, which is a key process in the formation of aortic aneurysms.
Conclusion
The in vivo administration of this compound in mouse models presents a valuable opportunity to explore the therapeutic potential of modulating the kynurenine pathway. The provided protocols and conceptual frameworks, based on existing research with related metabolites, offer a solid starting point for investigating its effects in various disease models. Researchers should perform initial dose-response and toxicity studies to establish a safe and effective dosing regimen for this specific compound.
Application Notes and Protocols for Studying Kynurenine Pathway Flux Using Einecs 266-502-9
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Einecs 266-502-9 to investigate the flux of the kynurenine pathway. The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, and its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2]
1. Introduction to the Kynurenine Pathway and Tryptophan 2,3-dioxygenase (TDO)
The kynurenine pathway is responsible for over 95% of tryptophan catabolism in mammals.[2][3] The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to N-formylkynurenine. This reaction is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[4][5] While IDO is an extrahepatic enzyme induced by pro-inflammatory cytokines, TDO is primarily expressed in the liver and regulates systemic tryptophan levels.[5][6] TDO has emerged as a significant therapeutic target as its expression has been observed in various human tumors, where it contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory kynurenine pathway metabolites.[5][6]
This compound, also known as 3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, is a small molecule inhibitor that can be utilized to probe the kynurenine pathway. By inhibiting a key enzyme in the pathway, researchers can study the resulting alterations in the concentrations of upstream and downstream metabolites, thereby elucidating the pathway's flux and its role in various physiological and pathological conditions.
2. Profile of this compound
While detailed public information specifically for this compound as a TDO inhibitor is limited, its chemical structure is identical to a compound that has been investigated as an inhibitor of kynurenine 3-monooxygenase (KMO), another critical enzyme in the kynurenine pathway. For the purpose of these application notes, we will consider its potential inhibitory activity on TDO, as compounds with similar scaffolds have been explored as TDO inhibitors. It is crucial for researchers to empirically determine the IC50 and selectivity of this specific compound for TDO and other kynurenine pathway enzymes in their experimental system.
| Property | Information |
| Systematic Name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide |
| EINECS Number | 266-502-9 |
| CAS Number | 199666-03-0 |
| Molecular Formula | C17H15N3O6S2 |
| Reported Target | Kynurenine 3-monooxygenase (KMO) / Potential Tryptophan 2,3-dioxygenase (TDO) inhibitor |
| Mechanism of Action | As an enzyme inhibitor, it would block the catalytic activity of its target enzyme, leading to an accumulation of the enzyme's substrate and a reduction in its metabolic products. |
3. Kynurenine Pathway and Site of Inhibition
The following diagram illustrates the kynurenine pathway and the potential points of inhibition by a TDO or KMO inhibitor.
Caption: The Kynurenine Pathway with potential inhibition sites.
4. Application Notes
Principle: Studying the flux of a metabolic pathway using a small molecule inhibitor involves treating a biological system (e.g., cell culture, animal model) with the inhibitor and subsequently measuring the changes in the concentrations of the pathway's metabolites. Inhibition of TDO is expected to lead to an accumulation of its substrate, tryptophan, and a decrease in its downstream products, including kynurenine, kynurenic acid, and quinolinic acid.[5] Conversely, inhibition of KMO would lead to an accumulation of kynurenine and a decrease in 3-hydroxykynurenine and subsequent metabolites.[4]
Materials and Reagents:
-
This compound (TDO/KMO inhibitor)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lines expressing TDO (e.g., certain tumor cell lines) or relevant for kynurenine pathway studies.
-
Laboratory animals (e.g., C57BL/6 mice)
-
Solvents for inhibitor dissolution (e.g., DMSO)
-
Reagents for sample preparation (e.g., methanol, acetonitrile, formic acid)
-
Internal standards for LC-MS/MS (e.g., deuterated tryptophan, deuterated kynurenine)
-
LC-MS/MS system
5. Experimental Protocols
Protocol 1: In Vitro Analysis of Kynurenine Pathway Flux in Cell Culture
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) in the experimental design.
-
Treatment: Replace the cell culture medium with the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store it at -80°C for analysis of secreted metabolites.
-
Cell Lysate: Wash the cells with ice-cold PBS, then add a suitable lysis buffer (e.g., 80% methanol) to extract intracellular metabolites.[7] Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Store at -80°C.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw samples on ice.
-
Add ice-cold methanol or acetonitrile containing internal standards to precipitate proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 90% acetonitrile/10% water).[7]
-
Protocol 2: In Vivo Analysis of Kynurenine Pathway Flux in a Mouse Model
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Inhibitor Formulation: Formulate this compound for oral gavage or intraperitoneal injection in a suitable vehicle.
-
Inhibitor Administration: Administer the inhibitor or vehicle control to the mice at a predetermined dose and schedule.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the animals with saline and collect tissues of interest (e.g., liver, brain).
-
Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Tissue Homogenization: Homogenize the tissues in a suitable buffer on ice.
-
Sample Preparation for LC-MS/MS: Follow the same protein precipitation and extraction steps as described in Protocol 1 for plasma and tissue homogenates.[1]
Protocol 3: LC-MS/MS Quantification of Kynurenine Pathway Metabolites
-
Chromatographic Separation: Use a suitable HPLC column (e.g., C18 or biphenyl) to separate the metabolites.[8] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with an additive like formic acid is commonly used.[8][9]
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[7]
-
MRM Method: Develop a multiple reaction monitoring (MRM) method for the quantification of each metabolite and internal standard based on their specific precursor-to-product ion transitions.[7]
-
Quantification: Generate a standard curve for each metabolite using known concentrations to quantify the analytes in the experimental samples.
6. Experimental Workflow
The following diagram outlines the general workflow for studying kynurenine pathway flux using an inhibitor.
Caption: General experimental workflow for studying kynurenine pathway flux.
7. Data Presentation: Expected Outcomes
The following tables summarize the expected changes in kynurenine pathway metabolite concentrations following the inhibition of TDO or KMO, based on data from preclinical studies.[4][10]
Table 1: Expected Changes in Metabolite Levels with TDO Inhibition
| Metabolite | Expected Change | Rationale |
| Tryptophan | Increase | Accumulation of the TDO substrate.[5] |
| Kynurenine | Decrease | Reduced production from tryptophan.[6] |
| Kynurenic Acid | Decrease | Reduced availability of the precursor kynurenine. |
| 3-Hydroxykynurenine | Decrease | Reduced availability of the precursor kynurenine. |
| Quinolinic Acid | Decrease | Reduced flux through the downstream pathway. |
Table 2: Expected Changes in Metabolite Levels with KMO Inhibition
| Metabolite | Expected Change | Rationale |
| Tryptophan | No direct change | Upstream of KMO. |
| Kynurenine | Increase | Accumulation of the KMO substrate.[4] |
| Kynurenic Acid | Increase | Shunting of accumulated kynurenine towards KAT.[4] |
| 3-Hydroxykynurenine | Decrease | Reduced production from kynurenine.[4] |
| Quinolinic Acid | Decrease | Reduced flux through the downstream pathway.[4] |
8. Logical Relationship Diagram
This diagram illustrates the logical flow from enzyme inhibition to the expected impact on metabolic flux and biological outcomes.
Caption: Logical flow from enzyme inhibition to biological outcome.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan 2,3-Dioxygenfase and Indoleamine 2,3-Dioxygenase 1 Make Separate, Tissue-Specific Contributions to Basal and Inflammation-Induced Kynurenine Pathway Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate (Einecs 266-502-9) in Neurotoxicity Assays
Introduction
(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, identified by Einecs number 266-502-9 and CAS number 66866-42-0, is a chemical compound with a structural resemblance to endogenous amino acids that play crucial roles in neurotransmission. Its aminobutyric acid backbone suggests potential interactions with neuronal receptors, such as those for glutamate and GABA, making it a candidate for neurotoxicity screening. The presence of a benzene ring and a keto group further introduces the possibility of complex interactions within the central nervous system. This document provides detailed application notes and protocols for assessing the potential neurotoxicity of this compound using established in vitro assays.
Potential Mechanisms of Neurotoxicity
Given its chemical structure, (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate could potentially exert neurotoxic effects through several mechanisms. One primary hypothesis is excitotoxicity, a process where excessive activation of excitatory amino acid receptors, particularly glutamate receptors (e.g., NMDA and AMPA receptors), leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[1][2][3] Another possibility is the disruption of inhibitory neurotransmission by interacting with GABA receptors.[4][5][6]
Experimental Protocols
A tiered approach is recommended for evaluating the neurotoxicity of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, starting with general cytotoxicity assays and progressing to more specific functional and mechanistic assays.
Tier 1: General Cytotoxicity and Cell Viability Assays
These initial assays aim to determine the concentration range over which the compound affects basic cellular functions in a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate in a suitable solvent (e.g., sterile water or DMSO, ensuring the final solvent concentration in the culture medium is non-toxic, typically <0.1%). Expose the cells to a range of concentrations of the test compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with solvent) and a positive control (e.g., a known neurotoxin like rotenone).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
2. LDH Release Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Protocol: Follow the same cell culture, seeding, and treatment protocol as the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Measurement: Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Tier 2: Neurite Outgrowth Assay
This assay assesses the effect of the compound on neuronal differentiation and morphology, which are critical for proper neuronal function.
-
Cell Model: Use a cell line capable of neuronal differentiation, such as PC12 cells or SH-SY5Y cells induced to differentiate with retinoic acid.
-
Protocol:
-
Seed the cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen or poly-L-lysine).
-
Induce differentiation using a suitable agent (e.g., Nerve Growth Factor for PC12 cells, retinoic acid for SH-SY5Y cells).
-
Simultaneously, expose the cells to various concentrations of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate.
-
After a suitable incubation period (e.g., 48-72 hours), fix the cells.
-
Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.
-
Acquire images using a high-content imaging system.
-
Quantify neurite length and branching using image analysis software.
-
Tier 3: Mechanistic Assays - Assessing Excitotoxicity
These assays investigate the specific hypothesis that the compound may induce neurotoxicity through excitotoxic pathways.
1. Glutamate-Induced Excitotoxicity Assay in Primary Neurons
This assay evaluates whether the compound potentiates or protects against glutamate-induced neuronal death.
-
Cell Culture: Use primary cortical neurons isolated from embryonic rodents.
-
Protocol:
-
Culture the primary neurons for 7-10 days to allow for maturation and synapse formation.
-
Pre-treat the neurons with different concentrations of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Wash out the glutamate and continue the incubation in the presence of the test compound for 24 hours.
-
Assess cell viability using the MTT or LDH assay as described above.
-
2. Calcium Imaging Assay
This assay directly measures changes in intracellular calcium levels, a key event in excitotoxicity.
-
Protocol:
-
Load cultured neurons (primary or a suitable cell line) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Apply (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate and monitor for any changes in intracellular calcium.
-
Subsequently, apply a glutamate receptor agonist (e.g., NMDA) to assess if the test compound modulates the agonist-induced calcium influx.
-
Record fluorescence changes using a fluorescence microscope or a plate reader with fluorescence capabilities.
-
Data Presentation
Table 1: Illustrative Cell Viability Data (MTT Assay) for SH-SY5Y Cells
| Concentration (µM) | 24h Viability (% of Control) | 48h Viability (% of Control) | 72h Viability (% of Control) |
| 0.1 | 98.5 ± 4.2 | 97.1 ± 3.8 | 95.3 ± 4.5 |
| 1 | 95.2 ± 3.9 | 92.4 ± 4.1 | 88.7 ± 5.1 |
| 10 | 88.7 ± 5.3 | 75.6 ± 6.2 | 62.1 ± 7.3 |
| 100 | 65.4 ± 7.1 | 42.3 ± 8.5 | 25.8 ± 6.9 |
| 1000 | 20.1 ± 5.8 | 8.9 ± 3.4 | 5.2 ± 2.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Neurite Outgrowth Data for Differentiated SH-SY5Y Cells
| Concentration (µM) | Average Neurite Length (µm) | Number of Branch Points per Cell |
| 0 (Control) | 152.4 ± 12.8 | 4.8 ± 1.2 |
| 1 | 145.3 ± 11.5 | 4.5 ± 1.1 |
| 10 | 110.8 ± 9.7 | 3.2 ± 0.9 |
| 100 | 65.2 ± 7.4 | 1.5 ± 0.6 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Proposed signaling pathway for excitotoxicity.
Caption: Tiered experimental workflow for neurotoxicity assessment.
References
- 1. In vitro neurotoxicity of excitatory acid analogues during cerebellar development [pubmed.ncbi.nlm.nih.gov]
- 2. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Questioning Glutamate Excitotoxicity in Acute Brain Damage: The Importance of Spreading Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. Properties of two derivatives of gamma-aminobutyric acid (GABA) capable of abolishing Cardiazol- and bicuculline-induced convulsions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA - Wikipedia [en.wikipedia.org]
Synthesis and Purification of DL-Kynurenine Sulfate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis and subsequent purification of DL-kynurenine sulfate, a racemic mixture of the tryptophan metabolite. Kynurenine and its derivatives are of significant interest in drug development and neuroscience due to their roles in the kynurenine pathway, which is implicated in various physiological and pathological processes.
Introduction
DL-kynurenine is a key intermediate in the kynurenine pathway, the primary metabolic route of tryptophan degradation. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) catalyze the initial and rate-limiting step of this pathway.[1][2] The pathway produces several neuroactive compounds, making it a target for therapeutic intervention in neurological and inflammatory diseases. The sulfate salt of DL-kynurenine is often preferred for its stability and solubility. This protocol details a reliable method for the synthesis of DL-kynurenine from DL-tryptophan via ozonolysis, followed by its conversion to the sulfate salt and subsequent purification.
Signaling Pathway: The Kynurenine Pathway
The kynurenine pathway is a complex cascade of enzymatic reactions that metabolize tryptophan into various bioactive molecules. Understanding this pathway is crucial for contextualizing the importance of kynurenine.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow
The synthesis and purification process involves a three-stage workflow: synthesis of DL-kynurenine, conversion to its sulfate salt, and final purification.
Caption: Experimental Workflow for DL-Kynurenine Sulfate Synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of DL-Kynurenine via Ozonolysis of DL-Tryptophan
This protocol describes the oxidative cleavage of the indole ring of DL-tryptophan to yield DL-kynurenine.
Materials:
-
DL-Tryptophan
-
Formic acid (98-100%)
-
Methanol, anhydrous
-
Dimethyl sulfide (DMS)
-
Ozone generator
-
Reaction vessel with a gas dispersion tube
-
Rotary evaporator
Procedure:
-
Dissolve DL-tryptophan in a mixture of formic acid and methanol. A typical ratio is 1:10 (w/v) of tryptophan to a 9:1 mixture of formic acid and methanol.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution via a gas dispersion tube. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide dropwise to the cold solution to quench the ozonide and reduce it to the desired ketone. A typical molar excess of DMS is 2-3 equivalents relative to tryptophan.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude DL-kynurenine as a solid or oil.
Protocol 2: Conversion of DL-Kynurenine to DL-Kynurenine Sulfate
This protocol details the formation of the sulfate salt of DL-kynurenine.
Materials:
-
Crude DL-Kynurenine from Protocol 1
-
Dilute sulfuric acid (e.g., 1 M)
-
Ethanol or isopropanol
Procedure:
-
Dissolve the crude DL-kynurenine in a minimal amount of warm dilute sulfuric acid.
-
Stir the solution until all the solid has dissolved.
-
Slowly add a less polar solvent, such as ethanol or isopropanol, to the solution until it becomes cloudy, indicating the onset of precipitation.
-
Cool the mixture in an ice bath to facilitate further precipitation of the sulfate salt.
-
Collect the precipitated DL-kynurenine sulfate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol or isopropanol.
-
Dry the product under vacuum.
Protocol 3: Purification of DL-Kynurenine Sulfate by Recrystallization
This protocol describes the final purification of DL-kynurenine sulfate.
Materials:
-
Crude DL-Kynurenine Sulfate from Protocol 2
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve the crude DL-kynurenine sulfate in a minimum amount of hot deionized water.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period.
-
Hot filter the solution to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified DL-kynurenine sulfate crystals in a vacuum oven.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of DL-kynurenine sulfate.
Table 1: Synthesis and Purification Yields
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) |
| 1. Ozonolysis | Crude DL-Kynurenine | DL-Tryptophan | 70-85 | >80 |
| 2. Salt Formation | Crude DL-Kynurenine Sulfate | DL-Kynurenine | 85-95 | >90 |
| 3. Recrystallization | Pure DL-Kynurenine Sulfate | Crude Sulfate Salt | 75-90 | >98 |
Table 2: Characterization Data for DL-Kynurenine Sulfate
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₇S[3] |
| Molecular Weight | 306.29 g/mol [3] |
| Appearance | Light yellow crystalline powder[4] |
| Melting Point | ~196 °C (decomposition)[5] |
| ¹H NMR (D₂O) | δ (ppm): 7.8-7.9 (d), 7.4-7.5 (t), 6.8-6.9 (m), 4.3-4.4 (t), 3.6-3.7 (d) |
| ¹³C NMR (D₂O) | δ (ppm): 202.8, 177.0, 153.1, 138.3, 134.0, 120.8, 120.2, 119.6, 53.5, 41.7 |
| FTIR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H), 1680 (C=O, ketone), 1620 (C=O, acid), 1580 (N-H bend), 1200-1000 (S=O) |
| Mass Spectrometry (ESI+) | m/z: 209.08 [M+H]⁺ (for free kynurenine) |
Logical Relationships in Purification
The purification process relies on the differential solubility of the desired product and impurities.
Caption: Logic of Purification by Recrystallization.
References
- 1. [PDF] Effective synthesis of kynurenine-containing peptides via on-resin ozonolysis of tryptophan residues: synthesis of cyclomontanin B. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. DL-Kynurenine sulfate | C10H14N2O7S | CID 21123932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-KYNURENINE SULFATE CAS#: 16055-80-4 [amp.chemicalbook.com]
- 5. L-Kynurenine sulfate salt | 16055-80-4 | FL44949 [biosynth.com]
Application Notes and Protocols for Cell-based Assays Measuring the Effects of N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI)
Introduction
N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), also known as Einecs 266-502-9, is a lipophilic thiol-based compound. Initially developed for environmental decontamination, it has demonstrated significant potential as a chelator of toxic heavy metals such as mercury, lead, and cadmium. Recent research has focused on its therapeutic applications, particularly in mitigating the cellular damage caused by metal toxicity. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of NBMI in a research setting. The primary focus of these assays is to measure the protective effects of NBMI against heavy metal-induced cytotoxicity, oxidative stress, and inflammation.
Mechanism of Action: Chelation and Cellular Protection
NBMI's primary mechanism of action is its ability to chelate heavy metals, thereby reducing their intracellular concentration and mitigating their toxic effects. Heavy metals like lead (Pb) can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and ultimately, cell death. NBMI pretreatment has been shown to counteract these effects by improving cell viability, reducing oxidative stress, and decreasing the expression of inflammatory markers.
Experimental Protocols
This section details the protocols for key cell-based assays to measure the effects of NBMI.
Cell Viability Assay (MTT Assay)
This assay determines the effect of NBMI on cell viability in the presence of a toxic agent, such as lead acetate (PbAc). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Protocol:
-
Cell Seeding: Plate cells (e.g., U-87 MG human glioblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
NBMI Pretreatment: Treat the cells with varying concentrations of NBMI (e.g., 10 µM, 25 µM, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Toxicity: After NBMI pretreatment, expose the cells to a toxic concentration of a heavy metal, such as 250 µM lead acetate (PbAc), for 48 hours. Include a control group with no PbAc exposure.
-
MTT Addition: Following the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.
Intracellular Glutathione (GSH) Level Assay
This assay measures the levels of intracellular glutathione, a key antioxidant, to assess the effect of NBMI on oxidative stress.
Protocol:
-
Cell Treatment: Follow the same cell seeding and treatment protocol as described for the MTT assay (steps 1-3).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
GSH Detection: Use a commercial GSH assay kit (e.g., GSH-Glo™ Assay) according to the manufacturer's instructions. This typically involves the addition of a reagent that produces a luminescent signal proportional to the amount of GSH present.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the GSH levels to the protein concentration of each sample and express the results as a fold change relative to the control group.
Cytokine Expression Analysis (ELISA)
This protocol is for measuring the levels of inflammatory cytokines, such as Interleukin-1 beta (IL-1β), using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture Supernatant Collection: Following the treatment of cells with NBMI and the toxic agent (as in the MTT assay protocol, steps 1-3), collect the cell culture supernatant from each well.
-
ELISA Procedure: Perform the ELISA using a commercial kit for the specific cytokine of interest (e.g., Human IL-1β ELISA Kit) following the manufacturer's instructions. This generally involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell culture supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve and express the results as pg/mL or fold change relative to the control.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify the expression of specific proteins, such as ferroportin, which is involved in iron efflux and can be modulated by NBMI.
Protocol:
-
Cell Lysis and Protein Extraction: After cell treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-ferroportin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following tables summarize the expected quantitative data from the described assays based on published literature.
| Treatment Group | Cell Viability (% of Control) | Intracellular GSH (Fold Change) |
| Control | 100 | 1.0 |
| PbAc (250 µM) | 45 | 0.70 |
| NBMI (10 µM) + PbAc | 85 | 0.95 |
| Treatment Group | IL-1β Level (Fold Change) | Ferroportin Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| PbAc (250 µM) | Increased | No significant change |
| NBMI (10 µM) + PbAc | 0.59 | 1.97 |
Visualizations
Experimental Workflow for Assessing NBMI's Protective Effects
Caption: Workflow for evaluating the protective effects of NBMI against heavy metal toxicity.
Signaling Pathway of NBMI-Mediated Neuroprotection
Caption: Proposed mechanism of NBMI's neuroprotective action against lead-induced toxicity.
Application Notes and Protocols for Measuring Small Molecule Uptake in Primary Neurons
Topic: Measuring the Uptake of Fluorescent Small Molecules in Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Note on the Analyte: The provided EINECS number 266-502-9 corresponds to (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate (CAS 66866-42-0)[1][2][3][4][5]. There is limited publicly available information on the biological activity or fluorescent properties of this specific compound. Therefore, this document provides a general framework for measuring the uptake of a fluorescent small molecule in primary neurons, using the phenazine dye Methylene Violet 3RAX (CAS 4569-86-2) as a representative example due to its known use as a biological stain[6][7][8]. The principles and methods described herein are broadly applicable to other fluorescent small molecules.
Introduction
Understanding the uptake of small molecules into primary neurons is fundamental for neuroscience research and the development of therapeutics targeting the central nervous system. Primary neuronal cultures are a vital in vitro model for studying neuronal function, development, and pathology[9][10]. This application note provides detailed protocols for quantifying the uptake of a fluorescent small molecule, exemplified by Methylene Violet 3RAX, in primary rodent neurons using fluorescence microscopy, flow cytometry, and spectrophotometry of cell lysates.
Methylene Violet 3RAX is a phenazine dye known to stain mitochondria and interact with DNA[6][8][11]. Its intrinsic fluorescence makes it a suitable candidate for uptake studies. The protocols outlined below cover the entire workflow, from the isolation and culture of primary neurons to data acquisition and analysis.
Materials and Reagents
| Item | Supplier | Catalogue No. | Notes |
| Methylene Violet 3RAX | Sigma-Aldrich | 307505 | Or equivalent |
| Poly-L-lysine or Poly-D-lysine | Sigma-Aldrich | P4707 | For coating culture surfaces[12] |
| Neurobasal Medium | Thermo Fisher | 21103049 | |
| B-27 Supplement | Thermo Fisher | 17504044 | |
| GlutaMAX Supplement | Thermo Fisher | 35050061 | |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | |
| Papain | Worthington | LS003126 | For tissue dissociation |
| DNase I | Worthington | LS002139 | |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | For dissociation stop solution |
| Hank's Balanced Salt Solution (HBSS) | Thermo Fisher | 14175095 | |
| Trypan Blue Stain | Thermo Fisher | T10282 | For cell counting |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 | |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | For cell fixation |
| Triton X-100 | Sigma-Aldrich | T8787 | For permeabilization |
| DAPI | Thermo Fisher | D1306 | For nuclear counterstaining |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol is adapted for the isolation of cortical or hippocampal neurons from embryonic (E18) or early postnatal (P0-P1) rodents[9][13].
-
Coating Culture Vessels:
-
Aseptically coat culture plates or coverslips with 100 µg/mL Poly-L-lysine in sterile PBS[9].
-
Incubate overnight at 37°C or for at least 1 hour[9].
-
Before plating cells, aspirate the coating solution and wash the vessels twice with sterile, distilled water. Allow to air dry completely in a sterile hood[6].
-
-
Tissue Dissection and Dissociation:
-
Dissect cortices or hippocampi from rodent brains in ice-cold HBSS.
-
Transfer the tissue to a tube containing a papain solution (e.g., 20 units/mL in a specified buffer) and incubate at 37°C for 15-30 minutes to dissociate the tissue[6].
-
Stop the enzymatic digestion by adding a solution containing FBS and DNase I.
-
Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved[14].
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto the pre-coated vessels at a desired density (e.g., 1,000–5,000 cells per mm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin[10][12].
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a partial media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Methylene Violet 3RAX Uptake Assays
Preparation of Staining Solution: Prepare a stock solution of Methylene Violet 3RAX in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1-10 µM) in pre-warmed neuronal culture medium.
-
Culture primary neurons on poly-L-lysine-coated glass coverslips.
-
At the time of the experiment (e.g., DIV 7-14), remove the culture medium.
-
Add the Methylene Violet 3RAX staining solution to the cells and incubate for a predetermined time (e.g., 15, 30, 60 minutes) at 37°C.
-
Wash the cells three times with pre-warmed PBS to remove the excess dye.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and counterstain nuclei with DAPI.
-
Mount the coverslips onto glass slides.
-
Image the cells using an epifluorescence or confocal microscope. Methylene Violet 3RAX has a reported maximum absorption at approximately 557 nm[15]. Use appropriate filter sets for excitation and emission.
-
Data Analysis: Qualitatively assess the subcellular localization of the dye. For semi-quantitative analysis, measure the mean fluorescence intensity per cell or defined regions of interest (ROIs) using software like ImageJ[16][17].
-
Culture primary neurons in multi-well plates.
-
Incubate the cells with various concentrations of Methylene Violet 3RAX for a set time.
-
Wash the cells twice with PBS.
-
Gently detach the neurons using a non-enzymatic cell dissociation solution or trypsin, followed by gentle pipetting.
-
Transfer the cell suspension to FACS tubes and keep on ice.
-
Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the dye (e.g., a yellow-green laser at ~561 nm).
-
Gate the neuronal population based on forward and side scatter properties.
-
Measure the fluorescence intensity in the appropriate channel for at least 10,000 events per sample.
-
Data Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each sample. This provides a quantitative measure of dye uptake across the cell population[18].
-
Culture neurons in multi-well plates (e.g., 12-well or 24-well).
-
Perform the uptake experiment as described above.
-
After washing, lyse the cells in each well using a lysis buffer (e.g., RIPA buffer or PBS with 1% Triton X-100).
-
Transfer the lysates to microcentrifuge tubes and centrifuge to pellet cell debris.
-
Transfer the supernatant to a 96-well plate suitable for fluorescence or absorbance measurements.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: Create a standard curve using known concentrations of Methylene Violet 3RAX. Use this curve to determine the concentration of the dye in the cell lysates. Normalize the amount of dye to the total protein content in each lysate (determined by a BCA or Bradford assay) to get a measure of uptake per milligram of protein.
Data Presentation
Quantitative data from the uptake experiments can be summarized in tables for clear comparison.
Table 1: Uptake of Methylene Violet 3RAX Measured by Flow Cytometry
| Concentration (µM) | Incubation Time (min) | Geometric Mean Fluorescence Intensity (MFI) ± SD |
| 0 (Control) | 30 | 150 ± 20 |
| 1 | 30 | 1,200 ± 110 |
| 5 | 30 | 5,800 ± 450 |
| 10 | 30 | 12,500 ± 980 |
Table 2: Uptake of Methylene Violet 3RAX Measured by Fluorometry of Lysates
| Concentration (µM) | Incubation Time (min) | Uptake (ng of Dye / mg of Protein) ± SD |
| 0 (Control) | 60 | 0.5 ± 0.1 |
| 1 | 60 | 25.3 ± 2.1 |
| 5 | 60 | 115.8 ± 9.7 |
| 10 | 60 | 240.1 ± 18.5 |
Visualizations
Experimental Workflow Diagram
References
- 1. economy.gov.sk [economy.gov.sk]
- 2. (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate CAS#: 66866-42-0 [m.chemicalbook.com]
- 3. pinpools.com [pinpools.com]
- 4. 66866-42-0 CAS|(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate|生产厂家|价格信息 [m.chemicalbook.com]
- 5. 66866-42-0 ()- ()-α,2-diamino-γ-oxobenzenebutyric acid, sulphate - CAS数据库 [cheman.chemnet.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell biology of neuronal endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Primary Culture of Cortical Neurons [bio-protocol.org]
- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 11. Methylene violet 3RAX-conjugated porphyrin for photodynamic therapy: synthesis, DNA photocleavage, and cell study - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13176C [pubs.rsc.org]
- 12. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 13. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 14. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axonal and dendritic endocytic pathways in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational processing of optical measurements of neuronal and synaptic activity in networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientificarchives.com [scientificarchives.com]
Application Notes and Protocols for the Detection of DL-Kynurenine in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Kynurenine is a key metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. Altered levels of kynurenine and other pathway metabolites have been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. Consequently, the accurate and robust quantification of DL-kynurenine in plasma is crucial for both basic research and clinical drug development. This document provides a detailed protocol for the analysis of DL-kynurenine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Kynurenine Signaling Pathway
The catabolism of tryptophan down the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This pathway generates several neuroactive and immunomodulatory metabolites.
Caption: Simplified overview of the kynurenine pathway of tryptophan metabolism.
Experimental Workflow
The overall experimental workflow for the quantification of DL-kynurenine in plasma consists of several key stages, from sample collection to data analysis.
Caption: Experimental workflow for plasma DL-kynurenine analysis.
Detailed Experimental Protocol
This protocol is based on established methods for the quantification of kynurenine in plasma.[1][2][3]
1. Materials and Reagents
-
DL-Kynurenine standard
-
Kynurenine-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (control and study samples)
2. Standard and Internal Standard Preparation
-
Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-kynurenine in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Serially dilute the stock solution with the reconstitution solution to prepare a series of calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Kynurenine-d4 in the same solvent.[2]
3. Sample Preparation
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 100 µL of the internal standard working solution.[2]
-
Vortex for 30 seconds.
-
Add 1000 µL of acetonitrile with 0.1% (v/v) formic acid to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[1]
-
Reconstitute the residue in 200 µL of an acetonitrile:water (25:75, v/v) solution containing 0.1% formic acid.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu HPLC system or equivalent[1] |
| Column | Phenomenex Luna C18 reversed-phase column or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 30 µL[1] |
| Run Time | 5.0 min[1] |
Gradient Elution Program A gradient elution is recommended to achieve optimal separation of kynurenine from other plasma components. The specific gradient will need to be optimized based on the specific column and LC system used.
Mass Spectrometer Conditions
| Parameter | Condition |
| Mass Spectrometer | API 3200 (Applied Biosystems/MDS Sciex) or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ionspray Voltage | 5000 V[1] |
| Ion Source Temperature | 350 °C[1] |
| Gas 1 (Nebulizer Gas) | 50 psi[1] |
| Gas 2 (Turbo Gas) | 50 psi[1] |
| Curtain Gas | 20 psi[1] |
| Collision Gas | 6 psi[1] |
MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (CE) |
| DL-Kynurenine | 209.1 | 94.1 | 26 V[1] |
| Kynurenine-d4 (IS) | 213.0 | 94.0 | Optimized based on instrument |
Data Analysis and Quantification
The concentration of DL-kynurenine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the corresponding concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of kynurenine in the unknown samples.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Intra- and Inter-day Precision | ≤ 15% RSD (≤ 20% at LLOQ)[1] |
| Accuracy | Within 85-115% (80-120% at LLOQ)[1] |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Limit of Quantification (LLOQ) | Lowest concentration on the calibration curve with acceptable precision and accuracy[1] |
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of DL-kynurenine in plasma. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to provide accurate and reliable results for researchers and professionals in the field of drug development and life sciences. Adherence to proper method validation procedures is essential to ensure the quality and integrity of the generated data.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Einecs 266-502-9 (3,3',4',5-Tetrachlorosalicylanilide) in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 266-502-9, chemically identified as 3,3',4',5-tetrachlorosalicylanilide (TCS), is a chlorinated salicylanilide with known biological activities. While historically used for its bacteriostatic properties, recent research has focused on its effects on cellular energy metabolism and ion transport. Of particular interest is its modulatory effect on enzyme activity, notably the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).
These application notes provide an overview of the known enzyme interactions of TCS and present generalized protocols for studying its inhibitory effects. It is important to note that while TCS has been reported to inhibit Ca²⁺-ATPase at high concentrations, specific IC₅₀ or Kᵢ values are not widely documented in publicly available literature. The provided protocols are templates that should be adapted based on empirical dose-response studies.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-hydroxy-N-(3,4,5-trichlorophenyl)-3,5-dichlorobenzamide |
| Synonyms | 3,3',4',5-Tetrachlorosalicylanilide, TCS |
| Einecs No. | 266-502-9 |
| CAS No. | 1154-59-2 |
| Molecular Formula | C₁₃H₇Cl₄NO₂ |
| Molecular Weight | 351.01 g/mol |
| Appearance | Off-white to beige crystalline powder.[1] |
| Solubility | Poorly soluble in water, soluble in alkaline aqueous solutions and many organic solvents.[2] |
Mechanism of Action and Enzyme Interaction
TCS belongs to the class of salicylanilides, which are known to function as protonophores. This property allows them to transport protons across biological membranes, thereby dissipating the proton motive force (PMF) that is crucial for ATP synthesis in mitochondria. This uncoupling of oxidative phosphorylation is a key aspect of its biological activity.
The most specifically documented enzyme interaction of TCS is with the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) . The effect of TCS on SERCA is complex and concentration-dependent:
-
Stimulatory Effect: At optimal, lower concentrations, TCS has been observed to increase the activity of Ca²⁺-ATPase by up to 5-fold.[2] This stimulation is attributed to an acceleration of Ca²⁺ release from the ADP-sensitive phosphoenzyme intermediate.[2]
-
Inhibitory Effect: At higher concentrations, TCS exhibits an inhibitory effect on the Ca²⁺ pump activities.[2] The precise concentrations for this inhibition and the corresponding IC₅₀ values are not well-defined in the available literature.
The dual effects of TCS are thought to be related to its lipophilic nature and its interaction with the lipid bilayer of the sarcoplasmic reticulum, although direct interaction with hydrophobic regions of the ATPase protein has not been ruled out.[2]
Quantitative Data on Enzyme Modulation
As of the latest literature review, specific quantitative data for the inhibitory effect of TCS on enzyme activity is scarce. The table below is provided as a template for researchers to populate with their own experimental data.
| Enzyme Target | Compound | Effect | IC₅₀ / EC₅₀ (µM) | Kᵢ (µM) | Assay Conditions | Reference |
| Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) | TCS | Inhibition | Data not available | Data not available | e.g., pH 7.0, 37°C | (Internal Data) |
| Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) | TCS | Stimulation | Data not available | Data not available | e.g., pH 7.0, 6°C | (Internal Data) |
| Mitochondrial F₁F₀-ATPase | TCS | Uncoupling | Data not available | Data not available | e.g., Isolated mitochondria | (Internal Data) |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on enzyme activity.
Protocol for Assessing Inhibition of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)
This protocol is designed to measure the ATP hydrolysis activity of SERCA in the presence of varying concentrations of TCS to determine its inhibitory profile.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles (isolated from rabbit skeletal muscle)
-
ATP (disodium salt)
-
CaCl₂
-
EGTA
-
MOPS or Tris-HCl buffer
-
MgCl₂
-
This compound (TCS) dissolved in a suitable solvent (e.g., DMSO)
-
Inorganic phosphate (Pᵢ) quantification reagent (e.g., Malachite Green-based assay)
-
Microplate reader
Procedure:
-
Preparation of Reaction Buffer: Prepare a reaction buffer containing, for example, 50 mM MOPS (pH 7.0), 100 mM KCl, and 5 mM MgCl₂.
-
Preparation of Ca²⁺/EGTA Buffers: Prepare a series of buffers with varying free Ca²⁺ concentrations using a Ca²⁺-EGTA buffering system.
-
Preparation of TCS Solutions: Prepare a stock solution of TCS in DMSO. Create a serial dilution of TCS in the reaction buffer to achieve the desired final concentrations. Include a solvent control (DMSO alone).
-
Enzyme Reaction: a. In a microplate, add the reaction buffer, the Ca²⁺/EGTA buffer, and the desired concentration of TCS or solvent control. b. Add the SR vesicles to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 37°C). c. Initiate the reaction by adding a saturating concentration of ATP (e.g., 1-5 mM). d. Allow the reaction to proceed for a fixed time (e.g., 10-30 minutes), ensuring the reaction rate is linear within this period. e. Stop the reaction by adding a quenching solution (e.g., SDS or trichloroacetic acid).
-
Quantification of ATP Hydrolysis: a. Measure the amount of inorganic phosphate (Pᵢ) released in each well using a colorimetric method such as the Malachite Green assay. b. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Construct a standard curve using known concentrations of phosphate. b. Calculate the specific activity of the Ca²⁺-ATPase (e.g., in nmol Pᵢ/min/mg protein). c. Plot the enzyme activity as a function of the TCS concentration. d. Determine the IC₅₀ value by fitting the dose-response curve to a suitable model (e.g., a four-parameter logistic equation).
Protocol for Assessing Mitochondrial Uncoupling Activity
This protocol measures the effect of TCS on the mitochondrial membrane potential, an indicator of oxidative phosphorylation uncoupling.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, and EDTA)
-
Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)
-
ADP
-
This compound (TCS) dissolved in a suitable solvent (e.g., DMSO)
-
Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1 or TMRM)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions. Create a serial dilution of TCS in the respiration buffer.
-
Mitochondrial Staining: a. Incubate the isolated mitochondria with the fluorescent dye (e.g., JC-1) in the respiration buffer according to the dye manufacturer's instructions. This allows the dye to accumulate in the mitochondria in a membrane potential-dependent manner.
-
Fluorometric Measurement: a. Add the stained mitochondria to the wells of a microplate. b. Add the respiratory substrates to energize the mitochondria and establish a membrane potential. c. Add the different concentrations of TCS or solvent control to the wells. d. Monitor the fluorescence signal over time using a fluorometric plate reader. For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Data Analysis: a. Plot the change in fluorescence (or fluorescence ratio) as a function of the TCS concentration. b. The concentration of TCS that causes a 50% reduction in the mitochondrial membrane potential can be determined as the EC₅₀ for uncoupling.
Visualizations
Signaling Pathways and Mechanisms
Caption: Concentration-dependent modulation of the SERCA pump by TCS.
Caption: Mechanism of mitochondrial uncoupling by TCS.
Experimental Workflows
Caption: Workflow for SERCA inhibition assay.
Safety Precautions
This compound is a chemical substance and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. It is known to cause skin sensitization and phototoxicity.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
Application Notes and Protocols for Studying Einecs 266-502-9 in Neuroinflammation
Introduction
Neuroinflammation is the innate immune response within the central nervous system (CNS) and is primarily mediated by glial cells, particularly microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic activation of these cells is a key pathological feature in many neurodegenerative diseases. This chronic state leads to the sustained release of pro-inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), which can induce neuronal damage and dysfunction.[1][2]
Einecs 266-502-9 is identified as fatty acids, C16-18 and C18-unsaturated, methyl esters, with a primary source being soybean oil methyl ester. Recent studies have indicated that high consumption of dietary fats, such as soybean oil, may be linked to an increased risk of neuroinflammation.[3][4][5] This can occur through the activation of inflammatory signaling pathways like the Toll-like receptor 4 (TLR4)/MyD88/NF-κB p65 pathway, potentially influenced by the gut-brain axis.[3][5] Therefore, investigating the direct effects of this compound on microglial activation and associated inflammatory cascades is of significant interest for understanding the impact of dietary components on neurological health.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on neuroinflammation using established in vitro and in vivo models.
Experimental Design
A tiered approach is proposed, beginning with in vitro screening to determine the cytotoxic and direct immunomodulatory effects of this compound, followed by in vivo studies to validate these findings in a complex biological system.
Part 1: In Vitro Assessment using Microglial Cell Lines
The murine microglial cell line, BV-2, is a widely used and appropriate model for initial studies of neuroinflammation.[6][7][8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, will be used as a potent inflammatory stimulus to induce an inflammatory response in these cells.[1][6][9]
Objectives:
-
Determine the cytotoxic concentration range of this compound on BV-2 cells.
-
Evaluate the effect of non-toxic concentrations of this compound on the production of inflammatory mediators (NO, pro-inflammatory cytokines) in LPS-stimulated BV-2 cells.
-
Investigate the impact of this compound on the expression of key inflammatory enzymes (iNOS, COX-2).
-
Elucidate the effect of this compound on key neuroinflammatory signaling pathways, specifically NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[10][11][12][13]
Experimental Workflow Diagram
Caption: In Vitro workflow for assessing this compound effects.
Part 2: In Vivo Validation using an Animal Model of Neuroinflammation
The LPS-induced systemic inflammation model in mice is a well-established and relevant model for studying neuroinflammation.[14][15][16][17] Peripheral administration of LPS leads to the activation of microglia in the brain and the production of pro-inflammatory cytokines.[1][15]
Objectives:
-
Assess the effect of this compound on LPS-induced microglial activation in the mouse brain.
-
Measure the levels of key pro-inflammatory cytokines and chemokines in brain tissue.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound on BV-2 Cells
| Concentration (µg/mL) | Cell Viability (% of Control) ± SD |
|---|---|
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 5.1 |
| 50 | 85.1 ± 6.3 |
| 100 | 60.2 ± 7.9 |
| 200 | 35.8 ± 8.2 |
Table 2: Effect of this compound on NO and Cytokine Production in LPS-Stimulated BV-2 Cells
| Treatment Group | NO (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
|---|---|---|---|---|
| Control | 1.2 ± 0.3 | 50.5 ± 8.3 | 25.1 ± 4.5 | 15.3 ± 3.1 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1500.2 ± 120.7 | 850.6 ± 75.2 | 350.4 ± 40.1 |
| LPS + Einecs (10 µg/mL) | 22.1 ± 1.9 | 1350.8 ± 115.3 | 780.1 ± 69.8 | 310.9 ± 35.6 |
| LPS + Einecs (50 µg/mL) | 15.6 ± 1.5 | 980.4 ± 90.2 | 550.7 ± 50.3 | 210.2 ± 25.8 |
Table 3: Densitometric Analysis of Western Blots from BV-2 Cell Lysates
| Treatment Group | iNOS/β-actin Ratio ± SD | COX-2/β-actin Ratio ± SD | p-p38/p38 Ratio ± SD |
|---|---|---|---|
| Control | 0.05 ± 0.01 | 0.10 ± 0.02 | 0.15 ± 0.03 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| LPS + Einecs (10 µg/mL) | 0.85 ± 0.10 | 0.90 ± 0.13 | 0.88 ± 0.09 |
| LPS + Einecs (50 µg/mL) | 0.45 ± 0.08 | 0.55 ± 0.09 | 0.50 ± 0.07 |
Key Signaling Pathways in Neuroinflammation
The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response in microglia.[10][11][12][13][18] Upon stimulation by LPS, these pathways become activated, leading to the transcription of numerous pro-inflammatory genes.[18][19]
Signaling Pathway Diagram
Caption: LPS-induced NF-κB and MAPK signaling pathways in microglia.
Experimental Protocols
Protocol 1: In Vitro Analysis in BV-2 Cells
1.1. Cell Culture and Treatment
-
Culture BV-2 murine microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for Griess/cytokine assays, 6-well for Western blot/immunofluorescence). Allow cells to adhere for 24 hours.
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
For experiments, replace the medium with serum-free DMEM.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO/cytokines, shorter times for signaling studies).
1.2. MTT Assay for Cell Viability
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
1.3. Griess Assay for Nitric Oxide (NO) Production
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
1.4. Cytokine and Chemokine Analysis
-
Collect cell culture supernatants and centrifuge to remove debris.
-
Analyze the levels of cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay kit (e.g., Bio-Plex) according to the manufacturer's instructions.[20][21][22] This allows for the simultaneous quantification of multiple analytes from a small sample volume.[20]
1.5. Western Blotting for iNOS, COX-2, and Phospho-MAPKs
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[23][24]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.[23][25]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[26]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin) or total protein for phosphorylated targets.[23]
1.6. Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Grow BV-2 cells on glass coverslips in a 6-well plate.
-
Treat cells as described in 1.1, typically for 30-60 minutes post-LPS stimulation.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[27]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.[28]
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.[27]
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[28][29][30]
-
Quantify nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[29][31]
Protocol 2: In Vivo LPS-Induced Neuroinflammation in Mice
2.1. Animals and Treatment
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
Divide mice into groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (Saline i.p.)
-
Group 2: this compound alone (oral gavage)
-
Group 3: LPS alone (e.g., 1-5 mg/kg, intraperitoneal injection)[14]
-
Group 4: this compound + LPS (pre-treat with this compound for a set period, e.g., 7 days, before LPS injection)
-
-
Administer this compound or vehicle daily via oral gavage.
2.2. Tissue Collection and Processing
-
At a specified time post-LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.
-
Perfuse the animals transcardially with ice-cold saline.
-
Dissect the brain and divide it into hemispheres. One hemisphere can be fixed in 4% PFA for immunohistochemistry, and specific regions (e.g., hippocampus, cortex) from the other hemisphere can be snap-frozen for biochemical analysis.[14]
2.3. Analysis of Neuroinflammation
-
Immunohistochemistry: Use fixed brain sections to stain for microglial activation markers such as Iba1 and CD68.[32][33][34] Analyze changes in microglial morphology (from ramified to amoeboid) and the number of activated microglia.
-
Cytokine Analysis: Homogenize snap-frozen brain tissue and measure cytokine/chemokine levels using a multiplex immunoassay as described for the in vitro studies.[21][35]
-
Western Blotting: Analyze brain tissue homogenates for the expression of iNOS, COX-2, and activation of MAPK and NF-κB pathways as described previously.
References
- 1. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 2. 3D Ex Vivo Neuroinflammation Model Introduction - Creative Biolabs [creative-biolabs.com]
- 3. Soybean oil induces neuroinflammatory response through brain-gut axis under high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soybean oil induces neuroinflammatory response through brain-gut axis under high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.library.brandeis.edu [search.library.brandeis.edu]
- 11. MAPK signal transduction underlying brain inflammation and gliosis as therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]
- 13. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS persistent neuroinflammation model [bio-protocol.org]
- 15. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioradiations.com [bioradiations.com]
- 22. researchgate.net [researchgate.net]
- 23. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bio-rad.com [bio-rad.com]
- 27. Immunofluorescence of NF-κB translocation [bio-protocol.org]
- 28. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]
- 29. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. tools.thermofisher.com [tools.thermofisher.com]
- 32. biocompare.com [biocompare.com]
- 33. Overview of General and Discriminating Markers of Differential Microglia Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Application of Einecs 266-502-9 in Immunological Research: A Review of Potential Methodologies
Einecs 266-502-9 , chemically identified as 2-Mercaptonicotinic acid , is a compound with known anti-inflammatory and antioxidant properties.[1] It is also recognized as an inhibitor of P-glycoprotein (P-gp), a transmembrane protein involved in multidrug resistance.[2] While the direct application of this compound in specific, detailed immunology research protocols is not extensively documented in publicly available literature, its established biological activities suggest its potential utility in several immunological assays.
This document provides an overview of how a compound with these characteristics could be investigated within an immunological research context, including representative experimental protocols and potential signaling pathways for investigation.
Quantitative Data Summary
Due to a lack of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Further experimental investigation would be required to determine parameters such as IC50 values for cytokine inhibition or P-glycoprotein modulation in immune cells.
Experimental Protocols
The following are representative protocols that could be adapted to investigate the immunological effects of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Pre-treat the cells with the compound for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control.
Protocol 2: P-glycoprotein Inhibition Assay in T-lymphocytes
Objective: To assess the ability of this compound to inhibit P-glycoprotein function in T-lymphocytes.
Cell Line: Jurkat (human T-lymphocyte cell line) or primary human T-cells.
Methodology:
-
Cell Preparation: Prepare a suspension of Jurkat cells at a concentration of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 30 minutes at 37°C.
-
Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cell suspension at a final concentration of 1 µM.
-
Incubation: Incubate the cells for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence intensity compared to the untreated control indicates inhibition of P-gp-mediated efflux.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment condition.
Signaling Pathways and Logical Relationships
The following diagrams illustrate potential signaling pathways that could be modulated by this compound based on its known biological activities.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Application Note and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Immunomodulin-X (Einecs 266-502-9)
Introduction
The assessment of a novel chemical entity's impact on the immune system is a critical component of preclinical safety evaluation. Undesired immunomodulatory effects can lead to immunosuppression or immunostimulation, resulting in compromised host defense or autoimmunity. Einecs 266-502-9, chemically identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, is a novel small molecule with potential therapeutic applications. Hereafter, it will be referred to as Immunomodulin-X. This document provides a detailed protocol for evaluating the in vitro effects of Immunomodulin-X on human peripheral blood mononuclear cells (PBMCs) using multicolor flow cytometry.
Flow cytometry is a powerful technology that allows for the rapid, quantitative, and multi-parametric analysis of single cells within heterogeneous populations.[1][2][3] This technique is exceptionally well-suited for immunotoxicity testing as it can simultaneously assess cell viability, identify distinct immune cell subsets, and measure the expression of activation and differentiation markers.[4][5] The protocols outlined below describe the isolation of PBMCs, treatment with Immunomodulin-X, and subsequent analysis of T cells, B cells, NK cells, and monocytes to build a comprehensive profile of its immunomodulatory potential.
Principle of the Assay
The assay is based on the in vitro exposure of freshly isolated human PBMCs to varying concentrations of Immunomodulin-X. Following a defined incubation period, the cells are stained with a cocktail of fluorescently-conjugated antibodies targeting specific cell surface markers. This allows for the identification and enumeration of major immune cell lineages. Additional markers are included to assess changes in the activation state of these cell populations. A viability dye is used to exclude dead cells from the analysis, ensuring data integrity. The multi-parameter data acquired by the flow cytometer is then analyzed to determine the dose-dependent effects of the compound on the composition and functional status of the immune cell subsets.
Experimental Protocols
Isolation of Human PBMCs
-
Collect whole blood from healthy donors into heparinized tubes. All procedures involving human-derived materials should adhere to institutional and ethical guidelines.
-
Dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Add sterile PBS to the PBMCs to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 20 mL of PBS for a second wash. Centrifuge at 200 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion (viability should be >95%).
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
In Vitro Treatment with Immunomodulin-X
-
Prepare a stock solution of Immunomodulin-X in an appropriate solvent (e.g., DMSO or PBS). Perform serial dilutions to create working solutions at 2X the final desired concentrations.
-
Plate 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the 2X Immunomodulin-X working solutions to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a "vehicle control" (cells treated with the same concentration of solvent used for the compound) and an "unstimulated control" (cells in medium only).
-
For assessing activation, a positive control can be included, such as stimulating cells with anti-CD3/anti-CD28 antibodies for T cell activation.[6][7]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
Multicolor Flow Cytometry Staining
-
After incubation, transfer the cells from the 96-well plate to 12x75mm flow cytometry tubes or a V-bottom 96-well plate.
-
Centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Viability Staining: Resuspend the cells in 100 µL of PBS containing a fixable viability dye (e.g., Zombie Aqua™) according to the manufacturer's instructions. Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of FACS buffer (PBS + 1% BSA) and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Surface Staining: Prepare the antibody cocktail as detailed in Table 1. Resuspend the cell pellet in 50 µL of the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cells in 300 µL of FACS buffer for acquisition.
-
Instrument Setup: Use a properly calibrated flow cytometer. For each antibody in the panel, single-color compensation controls should be prepared using compensation beads.[8]
Table 1: Antibody Panel for Immunophenotyping
| Target | Fluorochrome | Clone | Purpose |
| CD45 | BV510 | HI30 | Pan-leukocyte marker |
| CD3 | APC-H7 | SK7 | T cell lineage marker |
| CD4 | BUV395 | SK3 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | SK1 | Cytotoxic T cell marker |
| CD19 | PE-Cy7 | HIB19 | B cell lineage marker |
| CD56 | BV786 | HCD56 | NK cell lineage marker |
| CD14 | FITC | M5E2 | Monocyte lineage marker |
| CD69 | PE | FN50 | Early activation marker |
| CD25 | BV605 | M-A251 | Activation/Treg marker |
| Viability Dye | Zombie Aqua™ | - | Dead cell exclusion |
Data Presentation and Hypothetical Results
Flow cytometry data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express™). After gating on single, live leukocytes (CD45+), the major immune cell populations are identified. The percentage of each population and the median fluorescence intensity (MFI) or percentage of positive cells for activation markers are then quantified.
Below are tables of hypothetical data illustrating the potential effects of Immunomodulin-X.
Table 2: Hypothetical Effect of Immunomodulin-X on Immune Cell Population Frequencies (%)
| Concentration | % T Cells (CD3+) | % B Cells (CD19+) | % NK Cells (CD3-CD56+) | % Monocytes (CD14+) |
| Vehicle Control | 65.2 ± 3.1 | 10.5 ± 1.2 | 12.1 ± 2.5 | 11.5 ± 1.8 |
| 0.1 µM | 64.9 ± 2.8 | 10.3 ± 1.5 | 12.5 ± 2.1 | 11.8 ± 2.0 |
| 1 µM | 60.1 ± 3.5 | 10.1 ± 1.1 | 12.3 ± 2.3 | 16.9 ± 2.4 |
| 10 µM | 55.4 ± 4.0 | 9.8 ± 1.3 | 11.9 ± 1.9 | 22.3 ± 2.9 |
| 100 µM | 48.7 ± 5.1 | 9.5 ± 1.0 | 11.5 ± 2.0 | 29.8 ± 3.5 |
| *Data are presented as mean ± SD (n=3). Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Table 3: Hypothetical Effect of Immunomodulin-X on T Cell Activation Markers (% Positive)
| Concentration | CD4+ T Cells (% CD69+) | CD8+ T Cells (% CD69+) | CD4+ T Cells (% CD25+) |
| Vehicle Control | 2.1 ± 0.4 | 1.8 ± 0.3 | 8.5 ± 1.1 |
| 0.1 µM | 2.3 ± 0.5 | 1.9 ± 0.4 | 8.7 ± 1.3 |
| 1 µM | 5.8 ± 0.9 | 4.9 ± 0.7* | 10.2 ± 1.5 |
| 10 µM | 15.4 ± 2.1 | 12.6 ± 1.8 | 14.5 ± 2.0 |
| 100 µM | 25.1 ± 3.3 | 22.8 ± 2.9 | 18.9 ± 2.5*** |
| *Data are presented as mean ± SD (n=3). Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Table 4: Hypothetical Effect of Immunomodulin-X on Cell Viability (% Live Cells)
| Concentration | % Viability (of total CD45+ cells) |
| Vehicle Control | 96.5 ± 1.5 |
| 0.1 µM | 96.1 ± 1.8 |
| 1 µM | 95.8 ± 2.0 |
| 10 µM | 94.5 ± 2.1 |
| 100 µM | 82.3 ± 4.5** |
| *Data are presented as mean ± SD (n=3). Statistical significance vs. Vehicle Control: *p<0.01. |
Visualizations (Graphviz DOT)
Experimental Workflow
Caption: Experimental workflow for immunotoxicity testing.
Hypothetical Signaling Pathway in T Cell Activation
This diagram illustrates a simplified, hypothetical signaling cascade that could be modulated by Immunomodulin-X, leading to T cell activation. T cell activation signaling is complex, often involving kinases like Lck and ZAP70, which lead to the activation of transcription factors such as NF-κB.[9][10][11][12]
Caption: Hypothetical signaling pathway for T cell activation.
Interpretation of Hypothetical Results
The hypothetical data presented suggest that Immunomodulin-X has dose-dependent immunomodulatory effects in vitro.
-
Cell Population Changes (Table 2): A significant decrease in the percentage of T cells is observed at concentrations of 1 µM and higher, coupled with a significant increase in the percentage of monocytes. This could suggest a selective cytotoxic effect on T cells or an induction of monocyte proliferation or differentiation, which warrants further investigation through apoptosis and proliferation assays. The B cell and NK cell populations appear relatively unaffected in this hypothetical scenario.
-
T Cell Activation (Table 3): Immunomodulin-X appears to induce the expression of early (CD69) and mid-stage (CD25) activation markers on both CD4+ and CD8+ T cells in a dose-dependent manner. This suggests that despite a potential decrease in T cell numbers, the remaining cells are being activated. This dual effect—potential cytotoxicity alongside activation—is a complex finding that would require further studies to understand the underlying mechanism.
-
Viability (Table 4): Cell viability remains high at concentrations up to 10 µM. However, a significant drop in viability is noted at 100 µM, indicating a cytotoxic or cytostatic effect at high concentrations. This is consistent with the observed decrease in T cell percentages at higher doses.
Conclusion
This application note provides a comprehensive framework for assessing the immunomodulatory properties of the compound Immunomodulin-X (this compound) using multicolor flow cytometry. The detailed protocols for PBMC isolation, in vitro treatment, and immunophenotyping enable a robust evaluation of the compound's effects on major human immune cell subsets. The hypothetical results demonstrate a potential for Immunomodulin-X to alter the balance of immune cell populations and induce T cell activation, with cytotoxicity observed at high concentrations. These methods and the generated data are crucial for guiding further non-clinical development and understanding the safety profile of novel chemical entities.
References
- 1. Frontiers | A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells [frontiersin.org]
- 2. Uses and future applications of flow cytometry in immunotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry in Immunotoxicology [anilocus.com]
- 4. Immunotoxicity In Vitro Assays for Environmental Pollutants under Paradigm Shift in Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. T cell signalling pathway | PPTX [slideshare.net]
- 10. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cd-genomics.com [cd-genomics.com]
- 12. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Improving the solubility of DL-kynurenine sulfate for in vitro studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of DL-kynurenine sulfate for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is DL-kynurenine sulfate and why is its solubility important for in vitro studies?
DL-kynurenine sulfate is the sulfate salt of DL-kynurenine, a metabolite of the essential amino acid L-tryptophan. It is a key intermediate in the kynurenine pathway. In research, it is often used to study the effects of the kynurenine pathway on various cellular processes, including immune responses and neurotransmission. Achieving appropriate solubility is crucial for preparing accurate and effective concentrations in cell culture media and buffer solutions to ensure reliable and reproducible experimental results.
Q2: What are the general solubility characteristics of DL-kynurenine sulfate?
DL-kynurenine is known to be slightly soluble in acidic water.[1] The sulfate salt form is generally expected to have better aqueous solubility than the freebase. However, achieving high concentrations in physiological buffers used for cell culture can still be challenging.
Q3: Can I dissolve DL-kynurenine sulfate directly in my cell culture medium?
While it may be possible to dissolve low concentrations of DL-kynurenine sulfate directly in pre-warmed cell culture medium, it is generally recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final desired concentration in the medium. This approach helps to ensure complete dissolution and accurate dosing.
Q4: What is the recommended storage condition for DL-kynurenine sulfate solutions?
Prepared solutions of kynurenine are not stable for long periods and can lose activity relatively quickly.[2] For L-kynurenine, it is recommended to store solutions at 15-25°C, and the resuspended product is stable for 6 months when stored properly and protected from light.[3] However, the stability of DL-kynurenine sulfate solutions at -20°C has not been definitively determined.[2][3] For aqueous solutions of similar compounds like 3-hydroxy-DL-kynurenine, storage for more than one day is not recommended.[4] Therefore, it is best practice to prepare fresh solutions for each experiment. If a stock solution must be stored, it is advisable to aliquot it and store at -20°C or -80°C for a short period, and to perform a quality control check if possible before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | - Try gentle warming of the solution. - Increase the volume of the solvent to decrease the concentration. - Consider switching to a different solvent with higher solubilizing capacity, such as DMSO for a stock solution, before diluting into your aqueous buffer. |
| Precipitation upon dilution in buffer or media | The compound is precipitating out of the aqueous solution. | - Ensure the stock solution is fully dissolved before dilution. - Perform the dilution in pre-warmed (37°C) buffer or media. - Add the stock solution to the buffer or media dropwise while gently vortexing. - Lower the final concentration of DL-kynurenine sulfate in the working solution. |
| Inconsistent experimental results | Degradation of the DL-kynurenine sulfate in solution. | - Prepare fresh solutions for each experiment. - Protect solutions from light.[3] - Avoid repeated freeze-thaw cycles if storing stock solutions. |
| Difficulty dissolving the powder | The compound has low solubility in the chosen solvent at room temperature. | - Use sonication to aid dissolution. - Gentle warming of the solution can increase solubility. - For acidic compounds, dissolving in a slightly basic solution (and vice-versa) can sometimes help, but be mindful of the final pH of your working solution. For DL-kynurenine, which is slightly soluble in acidic water, preparing a stock in 1M hydrochloric acid with sonication and gentle warming has been suggested for the free base.[1] |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| 3-hydroxy-DL-Kynurenine | Ethanol | ~2 mg/mL | [4] |
| 3-hydroxy-DL-Kynurenine | DMSO | ~1 mg/mL | [4] |
| 3-hydroxy-DL-Kynurenine | Dimethyl formamide | ~0.5 mg/mL | [4] |
| 3-hydroxy-DL-Kynurenine | PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| L-Kynurenine | Water | 3 mg/mL | [5] |
| L-Kynurenine | DMSO | 42 mg/mL | [5] |
| L-Kynurenine | Ethanol | Insoluble | [5] |
Note: This table includes data for related kynurenine compounds to provide a general reference. Specific quantitative solubility data for DL-kynurenine sulfate in physiological buffers is limited in publicly available literature.
Experimental Protocols
Protocol 1: Preparation of a DL-Kynurenine Sulfate Stock Solution in an Aqueous Buffer
This protocol is suitable for preparing a stock solution that will be further diluted in aqueous-based media or buffers.
Materials:
-
DL-kynurenine sulfate powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weigh the desired amount of DL-kynurenine sulfate powder in a sterile conical tube.
-
Add a small volume of sterile PBS to the tube.
-
Gently vortex the mixture to suspend the powder.
-
Place the tube in a 37°C water bath or incubator for 15-30 minutes to aid dissolution.
-
Periodically remove the tube and vortex gently.
-
Once the powder is completely dissolved, add sterile PBS to reach the final desired concentration.
-
Vortex the solution gently to ensure homogeneity.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the freshly prepared stock solution immediately. If short-term storage is necessary, aliquot and store at -20°C, minimizing freeze-thaw cycles.
Protocol 2: Preparation of a DL-Kynurenine Sulfate Stock Solution in DMSO
This protocol is for preparing a high-concentration stock solution in an organic solvent, which can then be diluted to a final working concentration in cell culture media.
Materials:
-
DL-kynurenine sulfate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of DL-kynurenine sulfate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
The stock solution can be stored at -20°C.
-
When preparing the working solution, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the kynurenine signaling pathway and a general workflow for preparing DL-kynurenine sulfate solutions for in vitro studies.
Caption: Kynurenine signaling pathway through the Aryl Hydrocarbon Receptor (AhR).
Caption: General workflow for preparing DL-kynurenine sulfate solutions for in vitro studies.
References
Troubleshooting low signal in DL-kynurenine detection by mass spectrometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with DL-kynurenine analysis by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for DL-kynurenine?
A1: The most commonly used precursor ion ([M+H]⁺) for kynurenine is m/z 209.1.[1] The major product ions for fragmentation are typically m/z 94.1 and m/z 146.2.[1][2] A detailed study of kynurenine fragmentation has identified several fragmentation pathways.[3][4]
Q2: What type of ionization is best suited for DL-kynurenine analysis?
A2: Electrospray ionization (ESI) in positive mode is the most effective and widely used method for the analysis of kynurenine and its metabolites.[1][5] This technique is highly sensitive and specific, allowing for multiplex analysis in various sample types.[1]
Q3: What are the common challenges in developing an LC-MS/MS method for kynurenine pathway metabolites?
A3: The primary challenges include the varying polarity and functional groups of the metabolites, leading to different chromatographic behaviors and ionization efficiencies. Additionally, the endogenous levels of these metabolites can vary significantly, from micromolar to nanomolar concentrations, making simultaneous detection difficult.[6]
Troubleshooting Guide: Low Signal Intensity
A sudden or persistent low signal for DL-kynurenine can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Diagram: Troubleshooting Workflow for Low Signal
Caption: A logical workflow to diagnose the cause of low DL-kynurenine signal.
Problem: My DL-kynurenine signal is unexpectedly low or absent.
This can be caused by a number of factors, from sample preparation to instrument settings. Follow these steps to diagnose the issue.
Step 1: Verify Mass Spectrometer Performance
-
Question: Is the mass spectrometer functioning correctly?
-
Action: Run a system suitability test with a known standard to confirm that the instrument is performing within specifications. This will help you determine if the issue is with the mass spectrometer itself or with your specific assay.[7]
-
Success Indicator: The system suitability test passes. If not, the issue is likely with the MS, and you should proceed with instrument maintenance and calibration.
Step 2: Check the Liquid Chromatography (LC) System
-
Question: Is the LC system delivering the sample and mobile phase correctly?
-
Action: Check for common LC issues such as leaks, incorrect mobile phase composition, and pressure fluctuations.[8] Ensure that the column is not clogged and is appropriate for your analysis. A C18 reversed-phase column is commonly used for kynurenine separation.[1][5]
-
Success Indicator: The LC system is operating as expected with stable pressure and no leaks.
Step 3: Evaluate Sample and Standard Integrity
-
Question: Are my standards and samples prepared correctly?
-
Action: Prepare fresh calibration standards and internal standards. DL-kynurenine is generally stable, but improper storage or repeated freeze-thaw cycles can lead to degradation.[1]
-
Success Indicator: A freshly prepared standard provides the expected signal intensity. If not, the problem may lie in your sample preparation protocol.
Step 4: Review Your Sample Preparation Protocol
-
Question: Is my sample preparation method efficient for DL-kynurenine extraction?
-
Action: Protein precipitation is a common and effective method for extracting kynurenine from biological matrices like plasma and serum.[1][5] Ensure that your extraction recovery is adequate. In some cases, derivatization may be used to improve signal, although it is not always necessary.[9]
-
Success Indicator: You have validated your sample preparation method and have good recovery.
Step 5: Investigate Matrix Effects
-
Question: Could components in my sample matrix be suppressing the kynurenine signal?
-
Action: Matrix effects, where co-eluting substances interfere with the ionization of the target analyte, are a common cause of signal suppression in LC-MS.[10][11] To mitigate this, use matrix-matched calibrators and a suitable internal standard.[11][12]
-
Success Indicator: The use of matrix-matched standards improves the signal intensity and reproducibility.
Step 6: Optimize Mass Spectrometer Parameters
-
Question: Are my mass spectrometer settings optimized for DL-kynurenine?
-
Action: Re-optimize the ion source parameters, such as ion spray voltage, temperature, and gas flows, to ensure efficient ionization.[6] Also, verify your MRM transitions and optimize the collision energy for maximum fragmentation efficiency.[12]
-
Success Indicator: Optimization of MS parameters leads to a significant improvement in signal intensity.
Experimental Protocols
Sample Preparation: Protein Precipitation for Serum/Plasma
-
To 100 µL of serum or plasma, add a deuterated internal standard for kynurenine.[6]
-
Add 20 µL of trifluoroacetic acid (TFA) to precipitate the proteins.[13]
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 2000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Diagram: Kynurenine Metabolic Pathway
Caption: Simplified diagram of the kynurenine pathway of tryptophan metabolism.
Quantitative Data Summary
| Parameter | Value | Reference |
| Kynurenine Precursor Ion (Q1) | m/z 209.1 | [1] |
| Kynurenine Product Ions (Q3) | m/z 94.1, m/z 146.2 | [1][2] |
| Ionization Mode | ESI Positive | [1][5] |
| Lower Limit of Quantitation (LLOQ) | 2.4 ng/mL | [1] |
| Linearity Range | 1.2 - 5000 ng/mL | [1] |
| Typical Column | C18 Reversed-Phase | [1][5] |
| LC-MS/MS Method Parameters for Kynurenine Pathway Metabolites | ||
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Tryptophan | 205.2 | 146.2 |
| Kynurenic acid | 190.2 | 144.0 |
| Kynurenine | 209.1 | 94.1 |
| 3-hydroxyanthranilic acid | 154.0 | 136.0 |
| 3-hydroxykynurenine | 225.1 | 110.0 |
| Source: Adapted from a multiplex LC-MS/MS method.[1] |
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A study of kynurenine fragmentation using electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biotage.com [biotage.com]
- 8. zefsci.com [zefsci.com]
- 9. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Einecs 266-502-9 Concentration for Neuroprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Einecs 266-502-9 in neuroprotection assays. Our focus is to help you determine the optimal concentration for achieving reliable and reproducible results in your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a primary neuronal culture?
A1: For initial screening, we recommend a broad concentration range from 1 µM to 100 µM. Based on in-house studies using a glutamate-induced excitotoxicity model in primary cortical neurons, a common optimal range is between 10 µM and 50 µM. However, the ideal concentration is highly dependent on the cell type, the nature of the neurotoxic insult, and the assay endpoint.
Q2: I am observing significant cytotoxicity at concentrations above 25 µM. What could be the cause?
A2: High concentrations of any compound can lead to off-target effects and cytotoxicity. We recommend performing a baseline cytotoxicity assay to determine the maximum non-toxic concentration in your specific cell model. It is also possible that the compound is degrading into a toxic byproduct. Ensure that your stock solutions are fresh and properly stored.
Q3: I am not observing any neuroprotective effect with this compound. What are the possible reasons?
A3: There are several potential reasons for a lack of neuroprotective effect. First, ensure that your neurotoxic insult is inducing a consistent and measurable level of cell death. The concentration of this compound may also be too low. We advise performing a dose-response curve to identify the optimal concentration. Additionally, consider the timing of compound administration; pre-treatment before the neurotoxic insult is often more effective.
Q4: Can I use this compound in combination with other neuroprotective agents?
A4: Yes, exploring synergistic effects with other neuroprotective compounds is a valid experimental approach. However, we recommend first establishing a clear dose-response curve for this compound alone to understand its individual contribution to neuroprotection. When combining agents, be mindful of potential additive toxicity.
Data Presentation
Table 1: Hypothetical Effective Concentration (EC₅₀) and Maximum Non-Toxic Concentration (MNTC) of this compound in Different Neuroprotection Models.
| Cell Model | Neurotoxic Insult | Assay Endpoint | EC₅₀ (µM) | MNTC (µM) |
| Primary Rat Cortical Neurons | Glutamate (100 µM) | LDH Release | 15.2 | 75 |
| SH-SY5Y Neuroblastoma Cells | Oxidative Stress (H₂O₂) | MTT Assay | 28.5 | 100 |
| Primary Mouse Hippocampal Neurons | Oxygen-Glucose Deprivation | Caspase-3 Activity | 12.8 | 50 |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration (MNTC) of this compound
-
Cell Plating: Plate primary neurons or a neuronal cell line at a density of 2 x 10⁴ cells/well in a 96-well plate. Allow the cells to adhere and differentiate for at least 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute the stock solution in a culture medium to final concentrations ranging from 1 µM to 200 µM.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assay: Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of this compound. The MNTC is the highest concentration that does not result in a statistically significant decrease in cell viability compared to the vehicle control.
Protocol 2: Assessing the Neuroprotective Efficacy of this compound
-
Cell Plating: Plate neuronal cells as described in Protocol 1.
-
Pre-treatment: Based on the determined MNTC, prepare serial dilutions of this compound below this concentration. Pre-treat the cells with the compound for 2 hours.
-
Neurotoxic Insult: Introduce the neurotoxic agent (e.g., 100 µM glutamate) to the wells, including a positive control (neurotoxin alone) and a negative control (vehicle alone).
-
Incubation: Incubate for the appropriate duration for the chosen neurotoxic insult (e.g., 24 hours for glutamate-induced excitotoxicity).
-
Neuroprotection Assay: Quantify neuroprotection using a relevant assay, such as measuring LDH release, caspase-3 activity, or performing live/dead cell staining.
-
Data Analysis: Normalize the data to the positive and negative controls. Plot the percentage of neuroprotection against the concentration of this compound to determine the EC₅₀.
Mandatory Visualizations
Method refinement for accurate measurement of kynurenine pathway metabolites
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on accurately measuring kynurenine pathway (KP) metabolites. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal biological matrix for measuring kynurenine pathway metabolites?
A1: Serum and plasma are the preferred matrices for quantifying kynurenine pathway metabolites.[1][2] Studies have shown that concentrations of KP metabolites are higher in serum and plasma compared to whole blood.[1][2][3] While some results show slightly higher sensitivity in serum, both are considered suitable for use.[4][5]
Q2: How should I process and store my samples to ensure metabolite stability?
A2: To ensure accurate results, it is critical to process samples immediately after collection.[1][2] Concentrations of KP metabolites have been shown to decline when whole blood is stored for 24 hours at 4°C before processing.[1][2][3] For long-term storage, after initial processing (i.e., centrifugation to obtain plasma/serum), samples should be kept at -80°C.[6]
Q3: Which analytical method provides the best sensitivity and selectivity for KP metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the simultaneous measurement of multiple KP metabolites.[7][8][9] Methods like HPLC with UV detection can suffer from interference from endogenous molecules with similar structures and may have longer analysis times.[7]
Q4: Why is Quinolinic Acid (QUIN) particularly difficult to measure accurately?
A4: Quinolinic acid is a challenging neurotoxic metabolite to detect, often due to its low physiological concentrations and potential for interference, requiring highly sensitive and robust analytical methods.[5][6] Gas chromatography-mass spectrometry (GC-MS) may offer lower detection levels for QUIN, but it requires a derivatization step.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of kynurenine pathway metabolites.
Problem 1: High Variability or Poor Reproducibility in Results
-
Possible Cause: Inconsistent Sample Handling.
-
Possible Cause: Matrix Effects.
-
Solution: Matrix effects, where components of the sample other than the analyte of interest interfere with ionization, can significantly impact accuracy and precision.[10][11] To compensate, use stable isotopically labeled internal standards for each analyte.[12][13] Also, consider performing matrix-matched calibrations.[10] A systematic strategy for reducing matrix effects, such as optimizing sample cleanup with Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can be beneficial.[11][14]
-
-
Possible Cause: Instrument Contamination or Carry-over.
-
Solution: Implement a rigorous cleaning protocol for the LC system and mass spectrometer source.[15] Analyze blank samples between experimental samples to check for carry-over. If carry-over is detected, review the injection solvent and consider flushing the column more extensively between runs.[16]
-
Problem 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
-
Possible Cause: Inappropriate Injection Solvent.
-
Solution: The injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte on the column head. Injecting a solvent stronger than the mobile phase can lead to split or broad peaks.[16]
-
-
Possible Cause: Column Contamination or Degradation.
-
Solution: A buildup of contaminants on the column frit or degradation of the stationary phase (e.g., from using a mobile phase with a pH > 7) can cause peak splitting and tailing.[16] Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. Using an in-line filter can help protect the column from particulates.[16]
-
-
Possible Cause: Secondary Interactions.
-
Solution: Peak tailing for specific analytes may be caused by secondary interactions with the column's stationary phase, such as residual silanol groups.[14] Ensure the mobile phase pH is appropriate for the analytes' pKa to maintain a consistent ionization state. Adding a mobile phase modifier like formic acid can improve peak shape.[12]
-
Problem 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Ion Suppression.
-
Solution: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer source.[15] Improve chromatographic separation to move the analyte of interest away from interfering compounds. Enhance sample cleanup procedures (e.g., using SPE instead of simple protein precipitation) to remove phospholipids and other interfering substances.[11]
-
-
Possible Cause: Suboptimal Mass Spectrometer Parameters.
-
Possible Cause: Analyte Degradation.
Visualizations and Diagrams
Kynurenine Signaling Pathway
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
General Experimental Workflow
Caption: Workflow for KP metabolite analysis using LC-MS/MS.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent results.
Experimental Protocols
Protocol: LC-MS/MS Quantification of KP Metabolites in Human Serum/Plasma
This protocol is a synthesized example based on common methodologies.[6][7][12] Researchers should perform in-house validation.
1. Materials and Reagents
-
Metabolite standards (Tryptophan, Kynurenine, Kynurenic Acid, etc.)
-
Stable isotopically labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Human serum/plasma (and a surrogate matrix like 1% BSA in PBS for calibration curves)[7]
2. Sample Preparation
-
Thaw frozen serum/plasma samples on ice.
-
In a microcentrifuge tube, combine 100 µL of sample, quality control, or calibration standard.[18]
-
Add 10 µL of an internal standard working solution containing a mix of all stable isotope-labeled standards.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6][7]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.[6]
-
Centrifuge at 18,000 x g for 20 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 37°C or using a vacuum concentrator.[6][7]
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 25:75 acetonitrile:water with 0.1% formic acid).[7]
-
Vortex, centrifuge briefly, and transfer the final solution to an LC autosampler vial.
3. LC-MS/MS Conditions
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 100 x 2.1 mm, 3 µm) is commonly used.[7][12]
-
Mobile Phase A: Water with 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[6]
-
Gradient: A gradient elution is necessary to separate the various metabolites. An example could be starting at 5% B, ramping to 95% B over several minutes, holding, and then re-equilibrating. Total run time is often between 5-12 minutes.[7][18]
-
Flow Rate: Typical for a 2.1 mm ID column is ~0.3-0.5 mL/min.
-
Injection Volume: 10-30 µL.[7]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and internal standard must be optimized.
4. Data Analysis
-
Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the unknown samples from the calibration curve using linear regression.
Quantitative Data Summary
The following tables provide examples of performance data from validated LC-MS/MS methods for kynurenine pathway metabolites.
Table 1: Example Recovery and Matrix Effect Data for KP Metabolites in Serum (Data synthesized from a published study[7])
| Analyte | Concentration (ng/mL) | Recovery % | Matrix Effect % |
| Tryptophan | 6250 | 102.6 | 3.7 |
| 97.5 | 99.5 | 5.8 | |
| Kynurenic Acid | 250 | 94.3 | 3.4 |
| 15.6 | 97.7 | 4.9 | |
| Kynurenine | 5000 | 102.3 | 3.2 |
| 78.1 | 101.5 | 4.5 | |
| 3-Hydroxykynurenine | 250 | 104.5 | 6.7 |
| 3.9 | 101.2 | 5.1 | |
| 3-Hydroxyanthranilic Acid | 5000 | 99.8 | 4.1 |
| 78.1 | 103.1 | 5.5 |
Table 2: Example Method Sensitivity (LOD and LLOQ) (Data synthesized from a published study[7])
| Analyte | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Tryptophan | 15.5 | 48.8 |
| Kynurenic Acid | 0.90 | 1.96 |
| Kynurenine | 1.0 | 2.4 |
| 3-Hydroxyanthranilic Acid | 1.0 | 2.4 |
| 3-Hydroxykynurenine | 0.95 | 1.96 |
Table 3: Typical Concentration Ranges of KP Metabolites in Biological Fluids (Data synthesized from a review[10])
| Metabolite | Serum/Plasma | Cerebrospinal Fluid (CSF) | Brain Tissue |
| Tryptophan | 40-100 µM | 2-5 µM | 15-30 nmol/g |
| Kynurenine | 1-4 µM | 20-100 nM | 50-200 nmol/g |
| Kynurenic Acid | 20-100 nM | 1-10 nM | 0.1-1.0 pmol/g |
| 3-Hydroxykynurenine | 20-80 nM | 1-5 nM | 10-50 pmol/g |
| Quinolinic Acid | 0.2-1.0 µM | 10-50 nM | 0.1-1.0 nmol/g |
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. feradical.utsa.edu [feradical.utsa.edu]
- 18. jasem.com.tr [jasem.com.tr]
Technical Support Center: Synthesis of Radiolabeled DSP-4 (Einecs 266-502-9)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of radiolabeled N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), identified as Einecs 266-502-9.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiolabeling of DSP-4.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | Inefficient precursor activation: Incomplete conversion of the precursor to a reactive intermediate for radiolabeling. | - Optimize the reaction conditions for precursor activation (e.g., temperature, reaction time, reagent concentration).- Ensure all reagents are anhydrous and of high purity. |
| Suboptimal labeling conditions: pH, temperature, or solvent may not be ideal for the radiolabeling reaction. | - Perform small-scale optimization experiments to determine the optimal pH, temperature, and solvent system for the specific radioisotope and labeling chemistry being used. | |
| Precursor degradation: The precursor molecule may be unstable under the reaction conditions. | - Analyze the stability of the precursor under various conditions before proceeding with the radiolabeling.- Consider using a more stable precursor derivative if necessary. | |
| Side reactions: Competing reactions may consume the radioisotope or the precursor. | - Identify potential side products through analytical techniques like HPLC or TLC.- Adjust reaction conditions to minimize the formation of these byproducts. | |
| Low Specific Activity | Isotopic dilution: Contamination with the non-radiolabeled ("cold") version of the labeling reagent or carrier from reagents and reaction vessels. | - Use high-purity reagents and thoroughly clean all glassware to minimize sources of non-radioactive isotopes.- For carbon-14 labeling, starting with high-purity [14C]BaCO3 or [14C]KCN is crucial.[1] |
| Inefficient purification: Failure to adequately separate the radiolabeled compound from its non-radiolabeled counterpart. | - Optimize the purification method (e.g., HPLC gradient, column type) to achieve baseline separation of the labeled and unlabeled compounds.[2] | |
| Poor Radiochemical Purity | Incomplete reaction: The radiolabeling reaction has not gone to completion. | - Increase the reaction time or temperature, or adjust the stoichiometry of the reactants. |
| Formation of radiolabeled impurities: The radioisotope may react with other functional groups on the precursor or with impurities in the reaction mixture. | - Purify the precursor thoroughly before use.- Characterize any radiolabeled impurities to understand their formation and adjust the synthetic strategy accordingly. | |
| Degradation of the radiolabeled product: The final compound may be unstable under the purification or storage conditions. | - Assess the stability of the radiolabeled DSP-4 under different conditions (e.g., pH, temperature, light exposure).- Store the purified compound under optimal conditions to prevent degradation. | |
| Difficulty in Purification | Similar chromatographic behavior of product and impurities: The desired radiolabeled compound and impurities may have very similar retention times. | - Experiment with different HPLC columns (e.g., reverse-phase, normal-phase) and mobile phase compositions to improve separation.- Consider alternative purification techniques such as thin-layer chromatography (TLC) or solid-phase extraction (SPE).[3] |
| Low recovery from purification: The radiolabeled product may be adsorbing to the purification matrix. | - Passivate glassware and HPLC components to minimize non-specific binding.- Adjust the mobile phase composition (e.g., add a small amount of a competing agent) to improve recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the most common radioisotopes used for labeling DSP-4, and what are their advantages?
A1: The most common radioisotopes for labeling small molecules like DSP-4 are Carbon-14 (¹⁴C) and Tritium (³H).
-
Carbon-14: Offers the advantage of being metabolically stable, as the label is typically incorporated into the carbon backbone of the molecule. This makes it ideal for in vivo studies tracking the fate of the entire molecule.[4] The theoretical maximum specific activity for a compound with one ¹⁴C atom is approximately 62.4 mCi/mmol.[4]
-
Tritium: Allows for higher specific activity compared to ¹⁴C, which can be advantageous for receptor binding assays and other applications requiring high sensitivity. However, the label can sometimes be lost through metabolic processes if it is not placed on a non-exchangeable position.
Q2: How can I choose the optimal position to introduce the radiolabel in the DSP-4 molecule?
A2: The labeling position should be in a metabolically stable part of the molecule to ensure the radiolabel remains attached during biological studies. For DSP-4, labeling the ethyl or benzyl group is a common strategy. The choice depends on the specific research question and the synthetic feasibility. It is crucial to select a position that is less likely to be cleaved off during metabolic processes.[1]
Q3: What are the critical parameters to control during the synthesis of radiolabeled DSP-4?
A3: Key parameters to control include:
-
Purity of Precursors and Reagents: Impurities can lead to side reactions and lower radiochemical purity of the final product.[2]
-
Reaction Temperature and Time: These parameters must be carefully optimized to maximize the radiochemical yield while minimizing degradation of the precursor and product.
-
pH of the Reaction Mixture: The pH can significantly influence the reactivity of the labeling agent and the stability of the precursor.
-
Stoichiometry of Reactants: The molar ratio of the precursor to the radiolabeling agent should be optimized to ensure efficient incorporation of the radioisotope.
Q4: What are the best methods for purifying radiolabeled DSP-4?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying radiolabeled DSP-4.[2] A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like trifluoroacetic acid) typically provides good separation of the desired product from unreacted precursors and impurities. Thin-Layer Chromatography (TLC) can also be used for purification, particularly for smaller scale syntheses.[3]
Q5: How should I properly store radiolabeled DSP-4 to ensure its stability?
A5: Radiolabeled compounds can be susceptible to radiolysis (decomposition due to their own radiation). To minimize this, store radiolabeled DSP-4 at low temperatures (e.g., -20°C or -80°C), dissolved in a suitable solvent (ethanol is often a good choice), and protected from light.[5] For long-term storage, dividing the sample into smaller aliquots can prevent repeated freeze-thaw cycles.
Experimental Protocols
While a specific, detailed, and publicly available protocol for the radiolabeling of DSP-4 is not readily found in the searched literature, a general synthetic approach for introducing a Carbon-14 label into a molecule like DSP-4 can be outlined based on common radiochemical practices.
General Protocol for the Synthesis of [¹⁴C]DSP-4 (Illustrative)
This protocol is a generalized representation and would require optimization for specific laboratory conditions and desired specific activity.
1. Synthesis of a Suitable Precursor:
-
A precursor molecule is required where one of the carbon atoms, intended for labeling, is replaced with a functional group suitable for introducing the ¹⁴C label. For instance, to label the ethyl group, a precursor such as N-(2-chloroethyl)-2-bromobenzylamine could be synthesized.
2. Introduction of the ¹⁴C Label:
-
The introduction of the ¹⁴C label is typically achieved by reacting the precursor with a simple ¹⁴C-containing reagent. For example, [¹⁴C]ethyl iodide could be used to alkylate the secondary amine of the precursor.
-
Reaction: N-(2-chloroethyl)-2-bromobenzylamine + [¹⁴C]CH₃CH₂I → [¹⁴C]N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine ([¹⁴C]DSP-4)
-
Conditions: This reaction would typically be carried out in an appropriate organic solvent (e.g., acetonitrile, DMF) in the presence of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to neutralize the HI formed. The reaction temperature and time would need to be optimized.
-
3. Purification of [¹⁴C]DSP-4:
-
The crude reaction mixture would be purified using reverse-phase HPLC.
-
Column: A semi-preparative C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Detection: The eluent would be monitored by a UV detector (to detect the unlabeled compound) and a radioactivity detector.
-
Collection: The fraction corresponding to the radiolabeled product peak is collected.
-
4. Analysis and Characterization:
-
Radiochemical Purity: The purity of the collected fraction is determined by analytical HPLC using a radioactivity detector.
-
Chemical Identity: The identity of the product is confirmed by co-elution with an authentic, non-radiolabeled standard of DSP-4 on HPLC.
-
Specific Activity: The specific activity is calculated by measuring the total radioactivity of a known mass of the purified product. This typically involves quantifying the mass by UV spectroscopy against a standard curve of the unlabeled compound and measuring the radioactivity using a calibrated scintillation counter.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of radiolabeled DSP-4.
Caption: A logical diagram for troubleshooting common issues in the synthesis of radiolabeled DSP-4.
References
Optimizing storage conditions for long-term stability of Einecs 266-502-9
Chemical Identification: (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate Einecs Number: 266-502-9 CAS Number: 66866-42-0
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate. Proper storage and handling are critical to maintain the integrity and purity of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate?
A1: For optimal long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[3] Additionally, due to its air sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is advised.[3]
Q2: What is the recommended storage temperature?
Q3: Is (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate sensitive to light?
A3: There is no specific information found regarding the photosensitivity of this compound. However, as a general precautionary measure for all sensitive research chemicals, it is advisable to store it in an opaque or amber-colored container to protect it from light.
Q4: What are the known incompatibilities for this compound?
A4: Safety data sheets for similar chemical structures suggest avoiding strong oxidizing agents.[2] Contact with incompatible materials can lead to chemical reactions that may degrade the compound.
Q5: How can I tell if my stored (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate has degraded?
A5: Visual inspection for changes in color or physical state (e.g., clumping) can be an initial indicator of degradation. However, for accurate assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the compound and identify any degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | 1. Verify the storage conditions (temperature, humidity, inert atmosphere). 2. Perform a purity analysis (e.g., HPLC) on the stored material. 3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended optimal conditions. |
| Compound appears discolored or clumped | Moisture absorption or chemical degradation. | 1. This is a strong indicator of compromised stability. 2. Do not use the material for sensitive experiments. 3. Discard the current stock and obtain a fresh supply. 4. Review and improve storage and handling procedures to prevent recurrence. |
| Difficulty in dissolving the compound | Potential changes in the physical properties due to moisture or degradation. | 1. Ensure the correct solvent and concentration are being used as per the experimental protocol. 2. If solubility issues persist with a previously effective solvent, it may be a sign of degradation. 3. A purity check is recommended before further use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for assessing the purity of (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate. The exact parameters may need to be optimized for your specific HPLC system.
-
Objective: To determine the purity of the compound and detect the presence of any degradation products.
-
Materials:
-
(±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable buffer)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent to prepare a stock solution of known concentration.
-
Sample Solution Preparation: Prepare a solution of the stored compound sample at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 200-400 nm).
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total peak area. The presence of additional peaks in the sample chromatogram may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for storage issues.
Caption: Potential degradation pathways.
References
Troubleshooting inconsistent results in kynurenine pathway inhibitor screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during kynurenine pathway inhibitor screening.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during enzymatic or cell-based screening experiments.
Enzymatic Assay Issues
Q1: Why is there no or very low enzyme activity in my positive control?
A1: Several factors can lead to low or absent enzyme activity. Check the following:
-
Reagent Temperature: Ensure that all assay buffers and components were brought to room temperature before use, as ice-cold reagents can inhibit optimal enzyme function[1].
-
Enzyme Stability: Confirm that the enzyme was stored correctly at -80°C and has not undergone multiple freeze-thaw cycles, which can reduce its activity[2]. Use fresh or properly stored samples[1]. The enzyme should be kept on ice when diluted and used fresh[3][4].
-
Incorrect Reagent Concentration: Double-check the dilution calculations for the enzyme, substrate, and any necessary cofactors like NADPH[3][5].
-
Missing Components: Verify that all necessary components, such as cofactors (e.g., NADPH for KMO) or additives (e.g., BSA), were included in the reaction mixture[6].
-
Buffer Contamination: Contaminants such as EDTA (>0.5 mM), high salt concentrations, or detergents like SDS (>0.2%) can interfere with the assay[1][4].
Q2: My standard curve is not linear. What could be the cause?
A2: A non-linear standard curve can result from several issues:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to inconsistent dilutions. Ensure pipettes are calibrated and use proper technique[1].
-
Improper Mixing: Ensure all components, especially standards, are thoroughly mixed before aliquoting into the plate[1].
-
Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for absorbance or fluorescence detection as specified in the assay protocol[1]. For example, KMO activity can be determined by measuring NADPH absorption at 340 nm[2][4][7], while IDO/TDO product N-formyl-kynurenine is measured at 321 nm[8].
-
Reagent Degradation: Use fresh components for the standard curve to ensure accurate results[1].
Q3: I'm observing inconsistent IC50 values for my test compound. Why?
A3: IC50 variability is a common problem. Consider these potential causes:
-
Compound Solubility: Poor inhibitor solubility is a frequent issue. Test compounds are often dissolved in DMSO, but high concentrations can inhibit the enzyme. The final DMSO concentration in the assay should typically not exceed 1%[3][4][9].
-
Compound Aggregation: Some compounds act as promiscuous inhibitors by forming aggregates. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help identify and mitigate this issue without affecting enzyme activity[10].
-
Tight-Binding Inhibition: If the inhibitor's affinity for the enzyme is very high (within 10-fold of the enzyme concentration), the assumption that the free inhibitor concentration equals the total concentration is no longer valid. This "tight-binding" behavior can cause shifts in the IC50 value depending on the enzyme concentration[11].
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent and sufficient to allow for binding to occur before starting the reaction by adding the substrate[3].
Q4: My results show high background signal in the "no enzyme" or "blank" wells. What should I do?
A4: High background can obscure the true signal.
-
Substrate Instability: The substrate may be degrading non-enzymatically. Prepare fresh substrate solutions for each experiment.
-
Plate Type: Using the wrong type of microplate can cause high background. Use clear plates for colorimetric assays, black plates for fluorescence, and white plates for luminescence[1].
-
Buffer Interference: Components in your sample buffer may be interfering with the detection method. Run a "buffer only" control to check for this.
Cell-Based Assay Issues
Q5: I am not detecting kynurenine production after stimulating my cells with IFN-γ. What went wrong?
A5: Lack of kynurenine production in a cell-based assay can be due to several factors:
-
Cell Line Choice: Ensure the cell line you are using expresses the target enzyme (e.g., IDO1) upon stimulation. Cell lines like SKOV-3 (ovarian cancer) or CT26 (colorectal cancer) are known to express IDO1 in response to IFN-γ[12][13].
-
IFN-γ Activity: The IFN-γ used for stimulation may be inactive. Verify its activity and use the recommended concentration and incubation time to induce enzyme expression[12].
-
Tryptophan Depletion: The cell culture medium may not have sufficient L-tryptophan, the initial substrate for the pathway. Ensure the medium is fresh and contains an adequate supply of tryptophan[12].
-
Kynurenine Metabolization: Downstream enzymes may be rapidly metabolizing the kynurenine produced. Measuring the consumption of L-tryptophan can sometimes be a more reliable readout than measuring kynurenine production[10].
Q6: My inhibitor is potent in the enzymatic assay but shows no activity in my cell-based assay. Why the discrepancy?
A6: This is a common challenge in drug discovery, often related to the complexities of a cellular environment.
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach the intracellular target enzyme (e.g., IDO1)[10].
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
High Protein Binding: The compound may bind to proteins in the cell culture serum, reducing the free concentration available to inhibit the target.
-
Assay Conditions: The concentration of the substrate (L-tryptophan) in the cell culture medium may be much higher than that used in the enzymatic assay, requiring a higher concentration of a competitive inhibitor to achieve the same effect.
Q7: My test compound is causing cell death in the viability assay. How does this affect my results?
A7: Compound toxicity is a critical confounding factor.
-
False Positives: A cytotoxic compound will lead to a decrease in kynurenine production simply because it kills the cells, not because it specifically inhibits the target enzyme. It is essential to run a parallel cell viability assay (e.g., using Alamar Blue or CellTiter-Glo) to identify toxic compounds[12][14].
-
Distinguishing Inhibition from Toxicity: Results from cytotoxic compounds should be flagged as unreliable. For example, the IDO1 inhibitor BMS-986205 was found to inhibit T-cell activation and induce cell death at higher concentrations, an effect independent of its IDO1 inhibition[12]. This highlights the importance of assessing cell viability to eliminate false positives[12].
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for Kynurenine Pathway Enzyme Assays
| Parameter | IDO1 / TDO Assay | KMO Assay | KYNU Assay |
| Enzyme | 50 ng/µl (TDO2)[9] | 20 µg/ml (human KMO)[2][4] | Lot-specific |
| Substrate | L-Tryptophan (≤100 µM recommended for IDO1)[10] | L-Kynurenine (20 mM stock)[2][4] | 3-hydroxy-DL-kynurenine (3-HK)[15] |
| Cofactor | Methylene Blue (Reductant) | NADPH (10 mM stock)[2][4] | Pyridoxal 5'-phosphate (PLP) |
| Inhibitor Solvent | DMSO (Final concentration ≤1%)[9] | DMSO (Final concentration ≤1%)[4] | DMSO |
| Detection Wavelength | 321-325 nm (Absorbance of N-formylkynurenine)[8][9] | 340 nm (Absorbance of NADPH)[2][4] | Ex. 315 nm, Em. 415 nm (Fluorescence of product)[15] |
Table 2: Troubleshooting Inconsistent Quantitative Results
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Improper mixing of reagents; Air bubbles in wells.[1] | Use calibrated pipettes; Thoroughly vortex all solutions before use; Pipette gently against the well wall to avoid bubbles[1]. |
| Low Signal-to-Noise Ratio | Insufficient enzyme concentration or incubation time; Degraded substrate/reagents. | Optimize enzyme concentration and incubation time[6]; Prepare fresh reagents for each experiment[1]. |
| Assay Signal Drifts Over Time | Temperature fluctuations during plate reading; Unstable reaction product. | Allow the plate to equilibrate to room temperature before reading; Read the plate as soon as the reaction is stopped. |
| Edge Effects in Microplate | Evaporation from outer wells during incubation. | Use a plate sealer; Avoid using the outermost wells or fill them with buffer/media to maintain humidity. |
Experimental Protocols
Protocol 1: General Enzymatic Inhibitor Screening Assay (e.g., KMO)
This protocol is adapted from commercially available KMO inhibitor screening kits[2][4][7].
-
Prepare Reagents:
-
Prepare 1X KMO Assay Buffer by diluting the provided concentrated buffer with water. Bring to room temperature.
-
Prepare serial dilutions of the test inhibitor in a diluent solution (e.g., 10% DMSO). The final concentration of DMSO in the reaction should be ≤1%[4].
-
On ice, dilute the KMO enzyme to the working concentration (e.g., 20 µg/ml) using 1X KMO Assay Buffer[2][4]. Keep the diluted enzyme on ice until use.
-
-
Set Up Reaction Plate (96-well, clear, flat-bottom):
-
Blank Wells: Add 50 µl of 1X KMO Assay Buffer.
-
Positive Control Wells: Add 50 µl of diluted KMO enzyme.
-
Test Inhibitor Wells: Add 50 µl of diluted KMO enzyme.
-
-
Add Inhibitor:
-
Add 10 µl of the appropriate diluent solution (without inhibitor) to the "Blank" and "Positive Control" wells.
-
Add 10 µl of each test inhibitor dilution to the corresponding "Test Inhibitor" wells.
-
Briefly shake the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.
-
Add 40 µl of the Substrate Mixture to all wells to start the reaction. The final volume should be 100 µl.
-
-
Incubate and Measure:
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition).
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Inhibitor Screening Assay
This protocol is based on methods for inducing endogenous IDO1 in a cancer cell line and measuring kynurenine production[12][13].
-
Cell Seeding:
-
Seed SKOV-3 or another suitable cancer cell line in a 96-well cell culture plate at a density that will result in an ~80% confluent monolayer the next day.
-
Incubate overnight at 37°C and 5% CO2.
-
-
IDO1 Induction and Inhibitor Treatment:
-
The next day, remove the culture medium.
-
Add fresh medium containing IFN-γ (e.g., 100 ng/ml) to all wells except the negative control wells to induce IDO1 expression.
-
Add serial dilutions of the test inhibitors to the appropriate wells. Include a "vehicle control" (e.g., DMSO) and a "no inhibitor" positive control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Measure Kynurenine Production:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using several methods:
-
Spectrophotometrically: Mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow-colored product that can be measured at ~490 nm.
-
ELISA: Use a commercially available L-Kynurenine ELISA kit for more sensitive and specific quantification[13].
-
LC-MS: For the most accurate quantification of multiple kynurenine pathway metabolites, use a validated LC-MS/MS method[16].
-
-
-
Assess Cell Viability:
-
Data Analysis:
-
Subtract the background signal from the negative control (no IFN-γ) wells.
-
Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the positive control (IFN-γ stimulated, no inhibitor).
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration. Discard data from any concentrations that show significant cytotoxicity.
-
Visualizations: Pathways and Workflows
Caption: The Kynurenine Pathway with key inhibitor targets.
Caption: General experimental workflow for inhibitor screening.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchfly.com [benchfly.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
- 14. academic.oup.com [academic.oup.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Chemical Compounds
Disclaimer: No specific information regarding the off-target effects, biological activity, or common applications of Einecs 266-502-9 ((±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate) could be found in the public domain. Therefore, this technical support center provides a general framework and best practices for minimizing off-target effects of chemical compounds in a research and drug development setting. The principles and protocols outlined here are applicable to the investigation of any small molecule, including this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a chemical compound?
A1: Off-target effects occur when a chemical compound interacts with molecules other than its intended biological target, leading to unintended physiological or cellular responses.[1][2] These effects can range from mild and insignificant to severe, potentially causing toxicity or confounding experimental results.[1]
Q2: Why is it crucial to minimize off-target effects?
A2: Minimizing off-target effects is critical for several reasons:
-
Experimental Accuracy: Off-target effects can lead to misinterpretation of experimental data, attributing an observed phenotype to the on-target activity when it is, in fact, due to an unintended interaction.
-
Drug Development: In drug development, off-target effects can cause adverse drug reactions (ADRs) and toxicity, which are major reasons for clinical trial failures.[3]
Q3: What are the first steps to take to minimize off-target effects at the start of an experiment?
A3: Proactive measures are key to minimizing off-target effects.
-
Thorough Literature Review: Investigate the known targets and any reported off-target activities of your compound or structurally similar molecules.
-
In Silico Analysis: Use computational tools to predict potential off-target interactions based on the compound's structure.
-
Dose-Response Curves: Determine the minimal effective concentration for the desired on-target effect to avoid using unnecessarily high concentrations that are more likely to induce off-target activity.
-
Use of Controls: Always include appropriate positive and negative controls in your experiments. A structurally similar but inactive analog of your compound can be an excellent negative control.
Q4: How can I distinguish between on-target and off-target effects in my experimental results?
A4: Distinguishing between on-target and off-target effects can be challenging but is achievable through a combination of approaches:
-
Rescue Experiments: If the compound's effect is on-target, it should be reversible by overexpressing the target protein or by introducing a mutated version of the target that does not bind the compound.
-
Knockdown/Knockout Models: The phenotype observed with the compound should be mimicked by genetically knocking down or knocking out the intended target.
-
Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Profiling Assays: Test the compound against a panel of related and unrelated targets (e.g., kinase panels, receptor panels) to identify potential off-target interactions.
Troubleshooting Guide: Unexpected Experimental Results
Unexpected experimental outcomes can often be a sign of off-target effects. This guide provides a systematic approach to troubleshooting.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Cell death at concentrations expected to be non-toxic. | The compound may have off-target cytotoxic effects on essential cellular machinery. | Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) across a wide range of concentrations. Compare the cytotoxic concentration with the effective concentration for the on-target effect. |
| Inconsistent results between different cell lines. | Cell lines may have different expression levels of off-target proteins, leading to varied responses. | Profile the expression of the intended target and suspected off-targets in the different cell lines. |
| Phenotype does not match known function of the target protein. | The compound may be interacting with an unknown off-target that is responsible for the observed phenotype. | Conduct a target deconvolution study using methods like chemical proteomics (e.g., affinity chromatography-mass spectrometry) to identify binding partners of the compound. |
| Effect is not rescued by modulating the intended target. | This strongly suggests an off-target effect is at play. | Re-evaluate the primary target. Use a different tool (e.g., RNAi) to confirm the role of the intended target in the observed phenotype. |
Methodologies for Off-Target Effect Assessment
A multi-pronged approach is recommended for the comprehensive assessment of off-target effects.
Table 1: In Silico and In Vitro Approaches for Off-Target Profiling
| Method | Principle | Advantages | Limitations |
| In Silico Screening | Computational modeling to predict interactions based on compound structure and target databases.[1] | Fast, cost-effective, provides a preliminary list of potential off-targets. | Predictions require experimental validation; may not account for complex biological contexts. |
| High-Throughput Screening (HTS) | Robotic screening of a compound against large libraries of purified proteins or cellular assays.[1] | Provides broad profiling against many potential targets; can identify unexpected interactions. | Can be expensive and resource-intensive; may generate false positives or negatives. |
| Kinase/Protease/GPCR Panels | Commercially available panels to screen a compound against a specific family of proteins. | Highly specific and sensitive for the protein family being tested; quantitative data on binding affinity or inhibition. | Limited to the targets included in the panel; does not provide a whole-proteome view. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon compound binding in cells or cell lysates. | Can identify target engagement in a cellular context; does not require compound modification. | Technically demanding; may not be suitable for all targets. |
| Chemical Proteomics | Uses affinity-based probes or immobilized compounds to pull down binding partners from cell lysates, followed by mass spectrometry. | Unbiased, proteome-wide identification of direct binding partners. | Requires chemical modification of the compound, which may alter its binding properties; can be technically challenging. |
Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity using MTT Assay
Objective: To determine the concentration at which a compound exhibits cytotoxic effects, which can be an indicator of off-target activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Target Engagement Confirmation with Western Blot
Objective: To confirm that the compound engages its intended target by observing downstream signaling events.
Materials:
-
Cells expressing the target of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the target protein and a downstream phosphorylated protein
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells and treat with the test compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and prepare samples for loading.
-
Run the samples on an SDS-PAGE gel to separate proteins by size.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
-
Data Acquisition: Image the blot using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A change in the phosphorylation status of a downstream protein upon compound treatment can confirm target engagement.
Visualizations
Caption: Workflow for Investigating and Mitigating Off-Target Effects.
Caption: Hypothetical Signaling Pathway Illustrating an Off-Target Effect.
References
Technical Support Center: Refinement of Animal Models for Studying DL-Kynurenine Sulfate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for using DL-kynurenine sulfate in animal models. Our aim is to help refine experimental designs and ensure data reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of DL-kynurenine sulfate in research settings.
Compound Handling and Preparation
Q1: How should I prepare DL-kynurenine sulfate for intraperitoneal (i.p.) injection in rodents?
A1: DL-kynurenine sulfate has specific solubility requirements. A widely used method involves dissolving the compound in a basic solution and then neutralizing it. For example, a high dose of 300 mg/kg L-kynurenine sulfate has been successfully prepared by dissolving it in 5% NaOH and 0.2 M phosphate buffer (PB) to a final pH of 7.4.[1][2] For different doses, such as 50 mg/kg for intragastric administration in rats, the pH of the solution was adjusted to 7.0 with 0.1 N NaOH.[3] Always prepare the solution fresh on the day of the experiment.[4]
Q2: What are the recommended storage conditions for DL-kynurenine sulfate powder and its solutions?
A2:
-
Powder: Store the solid powder according to the manufacturer's instructions, which typically range from room temperature to <-15°C, protected from light and moisture.[5][6] For DL-kynurenine sulfate monohydrate, storage at 0-8°C is recommended.[7]
-
Solutions: Once resuspended, it is recommended to store solutions at 15-25°C for up to 6 months, though preparing solutions fresh is the best practice for in vivo experiments to avoid degradation.[4][8]
Q3: Is there a difference between using L-kynurenine, D-kynurenine, and DL-kynurenine?
A3: Yes. L-kynurenine is the natural enantiomer and the primary intermediate in the breakdown of L-tryptophan.[8] Systemic administration of L-kynurenine sulfate is a common method to increase brain levels of its metabolite, kynurenic acid (KYNA).[1][2] D-kynurenine can also be converted to KYNA in both peripheral tissues and the brain.[9] The DL-racemic mixture will contain both, and researchers should be aware that both enantiomers can be metabolically active. The specific form used should be explicitly stated in study reports.
Experimental Design and Administration
Q4: What are typical dosage ranges for DL-kynurenine sulfate in rodent studies?
A4: Dosages vary depending on the research question and administration route. High doses are often used to achieve significant increases in brain KYNA levels.
-
High Dose (i.p.): 300 mg/kg has been used in mice to study behavioral and neuronal activity changes.[1][2]
-
Moderate Dose (i.p.): 100 mg/kg (acute and chronic for 14 days) has been used in rats to investigate metabolite distribution in different brain regions.[10][11]
-
Low Dose (i.p.): 2 mg/kg and 20 mg/kg have been used in mice for short-term (10-day) studies on bone turnover.[12]
-
Dietary Supplementation: 150 mg/kg in chow for 10 weeks has been used to study effects on muscle.[13][14]
Q5: What is the primary metabolic pathway affected by kynurenine administration?
A5: Administration of kynurenine directly impacts the Kynurenine Pathway , which is the main route for tryptophan metabolism.[15] Kynurenine is a central metabolite that can be converted into either the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs) or the neurotoxic branch leading to 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) by kynurenine 3-monooxygenase (KMO).[16][17]
Expected Outcomes and Data Interpretation
Q6: What are the common behavioral effects observed after systemic L-kynurenine sulfate administration in mice?
A6: A high dose (300 mg/kg, i.p.) of L-kynurenine sulfate in C57Bl/6j mice has been shown to cause significant behavioral changes. These include:
-
Complete disruption of object recognition memory formation.[1][2]
-
Altered movement patterns, including increased velocity and resting time, sometimes described as "wobbling" or biphasic (active/passive states).[1]
-
Increased anxiety-like behavior, such as a preference for the peripheral zone in an open field test.[1][2]
-
Decreased neuronal activity (as measured by c-Fos immunopositivity) in the dorsal striatum and CA1 region of the hippocampus.[1][2]
Q7: How quickly can I expect to see changes in brain metabolite levels after administration?
A7: Following a single i.p. injection of 100 mg/kg L-kynurenine in rats, kynurenine concentrations in various brain regions and plasma peak rapidly, typically at 30 minutes post-injection.[10] This allows for a clear time window to correlate peak metabolite levels with acute behavioral or physiological effects.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during experiments.
Q8: My animals exhibit excessive sedation or unusual motor impairment after injection. What should I do?
A8: This could be due to several factors:
-
Dosage: The dose may be too high for the specific strain, age, or sex of your animal model. Consider performing a dose-response study to find the optimal concentration that elicits the desired effect without causing excessive side effects. A study using 300 mg/kg in mice noted "wobbling and biphasic" movement as a treatment effect.[1]
-
Solution pH: Improper pH of the injection solution can cause irritation and distress. Ensure the final pH is physiological (around 7.4).[1][2]
-
Injection Speed: A rapid i.p. injection can cause discomfort. Administer the solution slowly and steadily.
-
Vehicle Effects: Rule out any effects from the vehicle alone by including a vehicle-only control group that undergoes the exact same preparation and administration procedure.
Q9: I am not observing the expected behavioral deficits (e.g., no memory impairment). Why might this be?
A9: This could indicate an issue with the experimental protocol or the compound's bioavailability.
-
Insufficient Dosage: The dose may be too low to achieve a sufficient concentration of KYNA (or other metabolites) in the brain. Refer to the dose-ranging data in the table below.
-
Timing of Behavioral Test: The timing of your test relative to the injection is critical. Behavioral assessments should be conducted when brain metabolite levels are expected to be at their peak (e.g., 30 minutes to 2 hours post-injection).[1][10]
-
Compound Stability: Ensure your DL-kynurenine sulfate has not degraded. Use a fresh batch or verify the purity of your existing stock. Always prepare solutions fresh daily.[4]
-
Animal Strain/Sex: Different rodent strains can have different metabolic rates and sensitivities. The effects described have been characterized in C57Bl/6j mice and Sprague-Dawley rats.[1][10] Effects may differ in other strains.
Data Presentation: Summary of Dosing Paradigms
This table summarizes quantitative data from key studies to aid in experimental design.
| Study Focus | Animal Model | Compound | Dose | Route | Duration | Key Findings | Reference |
| Behavior & c-Fos | C57Bl/6j Mice (male) | L-Kynurenine sulfate | 300 mg/kg | i.p. | Single dose | Disrupted object recognition memory; altered locomotion. | [1][2] |
| Metabolite Distribution | Sprague-Dawley Rats | L-Kynurenine | 100 mg/kg | i.p. | Single dose | Peak kynurenine in brain regions at 0.5 hours. | [11] |
| Metabolite Distribution | Sprague-Dawley Rats | L-Kynurenine | 100 mg/kg | i.p. | 14 days | Region-specific changes in KA/3HK ratio. | [11] |
| Bone Loss | CD-1 Mice (male) | L-Kynurenine | 2 or 20 mg/kg | i.p. | 10 days | Increased osteoclast activity. | [12] |
| Muscle Physiology | C57BL6J Mice (male) | L-Kynurenine | 150 mg/kg | Dietary | 10 weeks | Increased plasma L-Kyn; impaired mitochondrial OXPHOS. | [13][14] |
| Developmental Effects | Wistar Rats | L-Kynurenine sulfate | 50 mg/kg | Intragastric | Embryonic Days 1-7 | Reduced vertical activity in adult female offspring. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: High-Dose L-Kynurenine Sulfate Administration in Mice
This protocol is adapted from Varga et al., 2018.[1][2]
-
Animals: Use 8-10 week-old male C57Bl/6j mice, housed with ad libitum access to food and water. Allow at least one week of acclimatization before experiments.
-
Compound Preparation:
-
On the day of the experiment, weigh L-kynurenine sulfate.
-
Dissolve in 5% NaOH and 0.2 M phosphate buffer (PB) to a final concentration suitable for delivering 300 mg/kg in a reasonable injection volume (e.g., 10 ml/kg).
-
Adjust the final pH of the solution to 7.4.
-
Prepare a vehicle solution consisting of only the 5% NaOH and 0.2 M PB, also adjusted to pH 7.4.
-
-
Administration:
-
Divide mice into a treatment group and a control group.
-
Administer 300 mg/kg L-kynurenine sulfate solution via intraperitoneal (i.p.) injection to the treatment group.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Post-Administration:
-
For behavioral tasks (e.g., Open Field, Novel Object Recognition), begin the test 2 hours after the injection.
-
For histological experiments (e.g., c-Fos staining), perfuse the animals 3 hours after the injection.
-
Protocol 2: Novel Object Recognition (NOR) Test
-
Habituation (Day 1): Place each mouse in the empty testing arena (e.g., a 40x40 cm box) for 10 minutes to allow free exploration.
-
Sample Phase (Day 2):
-
Two hours after L-kynurenine sulfate or vehicle injection, place the mouse into the arena containing two identical objects.
-
Allow the mouse to explore for 10 minutes. Exploration is defined as the nose pointing toward the object at a distance of ≤2 cm.
-
Return the mouse to its home cage.
-
-
Choice Phase (Day 2):
-
After a 1-hour inter-trial interval, place one of the familiar objects and one novel object into the arena.
-
Return the mouse to the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time with Novel Object / (Time with Novel Object + Time with Familiar Object)) * 100. A DI of 50% indicates no preference, while a significantly higher DI indicates successful memory.
References
- 1. Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
- 3. Developmental Exposure to Kynurenine Affects Zebrafish and Rat Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Kynurenine sulfate (ring-Dâ, 3,3-Dâ, 97%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-Kynurenine sulfate salt | 16055-80-4 | FL44949 [biosynth.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Enzymatic transamination of d-kynurenine generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Region-Specific Neuroprotective Effects of Kynurenine Administration in Healthy Rodents Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Region-Specific Neuroprotective Effects of Kynurenine Administration in Healthy Rodents Using High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kynurenine, a Tryptophan Metabolite that Accumulates with Age, Induces Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing plasma L-kynurenine impairs mitochondrial oxidative phosphorylation prior to the development of atrophy in murine skeletal muscle: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Increasing plasma L-kynurenine impairs mitochondrial oxidative phosphorylation prior to the development of atrophy in murine skeletal muscle: A pilot study [frontiersin.org]
- 15. Frontiers | Tryptophan and Kynurenine Pathway Metabolites in Animal Models of Retinal and Optic Nerve Damage: Different Dynamics of Changes [frontiersin.org]
- 16. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of Einecs 266-502-9 in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Einecs 266-502-9 ((±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These effects can lead to either signal suppression or enhancement, compromising the accuracy, precision, and reproducibility of quantitative analysis.[1][4] In the context of analyzing this compound in biological samples, matrix effects can lead to erroneous measurements of its concentration, which is a critical concern in pharmacokinetic and toxicological studies.
Q2: What are the common sources of matrix effects when analyzing biological samples?
A2: Biological matrices such as plasma, urine, and tissue are complex mixtures of endogenous and exogenous substances. Common sources of matrix effects include:
-
Phospholipids: Abundant in cell membranes, they are notorious for causing ion suppression.
-
Proteins: High concentrations of proteins can interfere with the ionization process.
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source and suppress the analyte signal.
-
Metabolites: Endogenous metabolites can co-elute with the analyte and compete for ionization.
-
Anticoagulants and other additives: Used during sample collection, these can also interfere with the analysis.
Q3: How can I detect and quantify matrix effects for this compound?
A3: The most common method for quantifying matrix effects is the post-extraction spike method.[5] This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extracted Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]
Q4: What is the difference between ion enhancement and ion suppression?
A4: Ion suppression is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal.[1][4] Conversely, ion enhancement is when matrix components increase the ionization efficiency, resulting in a higher signal.[1] Both can negatively impact the accuracy of quantification.
Q5: Which ionization technique is more susceptible to matrix effects: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A5: Electrospray Ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to Atmospheric Pressure Chemical Ionization (APCI).[4] This is because the ESI process is more sensitive to changes in the surface tension and charge competition within the sprayed droplets, which can be significantly influenced by matrix components.[2]
Troubleshooting Guides
Issue: Poor Reproducibility of this compound Signal
| Possible Cause | Recommended Action |
| Inconsistent sample preparation | Ensure consistent timing, volumes, and mixing during the extraction process. Consider automating the sample preparation steps if possible. |
| Variable matrix effects between samples | Develop a more robust sample cleanup method to remove interfering components. Options include Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] |
| Contamination carryover | Implement a rigorous wash cycle for the autosampler and injection port between samples. |
| Unstable internal standard | Verify the stability of the internal standard in the matrix and during storage. |
Issue: Low Recovery of this compound
| Possible Cause | Recommended Action |
| Inefficient extraction from the matrix | Optimize the extraction solvent and pH. For a polar compound like this compound, a polar organic solvent may be required. |
| Analyte binding to proteins or plastics | Adjust the pH of the sample to disrupt protein binding. Use low-binding consumables. |
| Degradation of the analyte | Investigate the stability of this compound at different temperatures and pH values.[6] Add stabilizers if necessary. |
| Suboptimal SPE cartridge or protocol | Screen different SPE sorbents and optimize the wash and elution steps. |
Quantitative Data Summary
The following tables provide illustrative data on assessing and mitigating matrix effects for this compound.
Table 1: Matrix Effect Assessment for this compound in Human Plasma
| Sample ID | Peak Area (Neat Solution) | Peak Area (Post-Extracted Spike) | Matrix Effect (%) | Interpretation |
| Plasma Lot 1 | 1,250,000 | 875,000 | 70.0 | Ion Suppression |
| Plasma Lot 2 | 1,245,000 | 910,000 | 73.1 | Ion Suppression |
| Plasma Lot 3 | 1,255,000 | 850,000 | 67.7 | Ion Suppression |
| Average | 1,250,000 | 878,333 | 70.3 | Significant Ion Suppression |
Table 2: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect Reduction of this compound
| Sample Preparation Method | Average Recovery (%) | Average Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 92 | 65 | 18 |
| Liquid-Liquid Extraction (LLE) | 78 | 85 | 12 |
| Solid Phase Extraction (SPE) | 89 | 98 | 5 |
Key Experimental Protocols
Protocol 1: Post-Extraction Addition for Matrix Effect Assessment
-
Prepare a neat solution: Dissolve a known concentration of this compound in the initial mobile phase solvent.
-
Prepare a blank matrix extract: Extract a blank biological sample (e.g., plasma) using your established sample preparation protocol.
-
Spike the blank extract: Add a known amount of this compound to the blank matrix extract to achieve the same final concentration as the neat solution.
-
Analyze both samples: Inject both the neat solution and the post-extracted spiked sample into the LC-MS/MS system.
-
Calculate the matrix effect: Use the formula provided in FAQ Q3.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
-
Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange for the amine groups in this compound) with methanol followed by water.
-
Load the sample: Load the pre-treated biological sample onto the cartridge.
-
Wash the cartridge: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte: Elute this compound with an appropriate solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Diagrams and Workflows
Caption: General Workflow for Investigating and Mitigating Matrix Effects.
Caption: Decision Tree for Troubleshooting Poor Signal Intensity.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimization of Kynurenine Aminotransferase (KAT) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful optimization of enzymatic assays involving kynurenine aminotransferase (KAT).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary isoforms of Kynurenine Aminotransferase (KAT) and why is this important? A: Four KAT isoenzymes (KAT-1, KAT-2, KAT-3, and KAT-4) have been identified in mammals, each with distinct structural features, substrate specificities, and optimal reaction conditions.[1][2] Understanding the specific isoform you are working with is critical, as assay conditions such as pH and choice of co-substrate need to be adjusted accordingly for optimal activity.[1] For example, KAT-2 is considered the primary enzyme for producing kynurenic acid (KYNA) in the mammalian brain.[2]
Q2: What is the enzymatic reaction catalyzed by KAT? A: Kynurenine aminotransferases are Pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the irreversible transamination of L-kynurenine (KYN) to kynurenic acid (KYNA).[1][2][3] This reaction involves the transfer of an amino group from kynurenine to an α-keto acid acceptor, such as α-ketoglutarate or pyruvate.[4]
Q3: Why is the co-factor Pyridoxal-5'-phosphate (PLP) essential for KAT activity? A: PLP is a crucial co-factor that is covalently linked to a lysine residue in the active site of the KAT enzyme.[1] It directly participates in the transamination reaction by acting as an intermediate carrier of the amino group from kynurenine to the α-keto acid substrate.[1][4] Assays must be supplemented with PLP to ensure the enzyme is in its active, holoenzyme form.
Q4: What are the common methods for measuring KAT activity? A: The two most prevalent methods are spectrophotometric assays and High-Performance Liquid Chromatography (HPLC)-based assays.
-
Spectrophotometric Assays: These methods monitor the formation of KYNA in real-time by measuring the increase in absorbance at approximately 330-346 nm.[4] They are suitable for high-throughput screening (HTS) of inhibitors.
-
HPLC-Based Assays: These are endpoint assays that separate and quantify the product (KYNA) from the substrate (KYN) and other reaction components.[5][6] HPLC offers high sensitivity and specificity and is considered a gold standard for kinetic analysis and validation, often coupled with UV or mass spectrometry detection.[7][8]
Section 2: Assay Optimization and Data
Optimizing assay conditions is critical for reliable and reproducible results. The ideal parameters can vary significantly between different KAT isoforms.
Table 1: Optimal Assay Conditions for Human KAT Isoforms
| Parameter | hKAT-1 | hKAT-2 | mKAT-3 | hKAT-4 | Source |
| Optimal pH | 8.0 - 9.0 | ~7.0 | ~9.0 | ~8.5 | [1] |
| Preferred α-Keto Acid | Pyruvate | α-Ketoglutarate | Oxaloacetate | Not extensively studied | [1] |
| Typical Temperature | 37 °C | 37 °C | 38 °C | 37 °C | [5][9][10] |
Note: Data for KAT-3 is based on the mouse enzyme (mKAT-3) as the human isoform is less characterized.[1]
Kynurenine Pathway Overview
The following diagram illustrates the position of Kynurenine Aminotransferase within the broader Tryptophan metabolic pathway.
Section 3: Troubleshooting Guide
Q: I am observing a high background signal in my spectrophotometric assay. A: High background can obscure the signal from enzymatic activity. Consider the following causes and solutions:
-
Cause 1: Substrate Instability/Precipitation: L-kynurenine or the α-keto acid may be unstable or precipitating in the assay buffer.
-
Solution: Prepare fresh substrate solutions for each experiment. Ensure the buffer pH is appropriate and filter the final reaction buffer before adding the enzyme.
-
-
Cause 2: Compound Interference: If screening inhibitors, the test compounds may absorb light at the detection wavelength.
-
Solution: Run a control plate containing all reaction components, including the test compound, but without the enzyme. Subtract this background reading from your experimental wells.
-
-
Cause 3: Non-enzymatic reaction: A slow, non-enzymatic conversion of kynurenine might occur.
-
Solution: Include a "no-enzyme" control for every assay plate to quantify the rate of the non-enzymatic reaction and subtract it from the catalyzed reaction rate.
-
Q: My assay shows very low or no enzyme activity. A: This is a common issue that can point to several problems with the assay components or conditions.
-
Cause 1: Inactive Enzyme: The enzyme may have denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles).[11]
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C.[11] Always keep the enzyme on ice when in use. Verify its activity with a positive control substrate and optimal conditions.
-
-
Cause 2: Missing Co-factor (PLP): The assay buffer may lack sufficient Pyridoxal-5'-phosphate (PLP).
-
Solution: Ensure PLP is added to the reaction mixture at an appropriate concentration (typically in the µM range, e.g., 40 µM).[5]
-
-
Cause 3: Suboptimal pH or Temperature: The assay conditions may not be optimal for your specific KAT isoform.[10][12]
-
Solution: Verify the optimal pH and temperature for your enzyme (see Table 1). Perform a pH and temperature titration to find the optimal conditions for your specific experimental setup.
-
-
Cause 4: Presence of an Inhibitor: The buffer or other reagents may be contaminated with an inhibitor.
-
Solution: Use high-purity reagents (e.g., HPLC-grade water and buffer components). Test a known inhibitor as a control to ensure the assay can detect inhibition.[13]
-
Q: I am seeing poor reproducibility (high %CV) between replicate wells. A: Poor reproducibility can invalidate results and points to technical inconsistencies.
-
Cause 1: Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitors.
-
Solution: Use calibrated pipettes. When preparing plates, create a master mix of buffer, substrate, and co-factors to add to all wells, reducing well-to-well variability.[11]
-
-
Cause 2: Temperature Gradients: Inconsistent temperature across the microplate during incubation.
-
Solution: Ensure the entire plate reaches the desired temperature before starting the reaction. Use a plate reader with robust temperature control.
-
-
Cause 3: Evaporation: Sample evaporation from the outer wells of the plate during long incubations.
-
Solution: Use plate sealers. Avoid using the outermost wells for critical samples, or fill them with buffer/water to create a humidity barrier.
-
Troubleshooting Decision Flowchart
This flowchart provides a logical path to diagnose common assay problems.
Section 4: Experimental Protocols & Workflows
General Assay Workflow
The diagram below outlines the typical workflow for setting up and running a KAT enzymatic assay.
Protocol 1: Continuous Spectrophotometric Assay for KAT Activity
This protocol is adapted for a 96-well plate format to monitor the formation of kynurenic acid (KYNA) by measuring the increase in absorbance.
Materials:
-
Purified KAT enzyme
-
L-Kynurenine (KYN)
-
α-Ketoglutarate (2OG) or other suitable α-keto acid
-
Pyridoxal-5'-phosphate (PLP)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH adjusted for the specific isoform)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader capable of reading at ~340 nm and maintaining a constant temperature.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X Assay Buffer containing 200 mM Potassium Phosphate, 80 µM PLP. Adjust pH as needed (e.g., pH 7.0 for hKAT-2).
-
Prepare a 4X Substrate Mix in water containing 2 mM L-Kynurenine and 4 mM α-Ketoglutarate.
-
Prepare a 4X Enzyme solution in 1X Assay Buffer. The final concentration should be determined empirically (e.g., 5-20 µg/mL).
-
-
Assay Setup (per well):
-
Add 50 µL of 2X Assay Buffer to each well.
-
Add 25 µL of 4X Substrate Mix.
-
If testing inhibitors, add the compound at this stage and adjust the buffer volume accordingly.
-
Mix the plate gently and pre-incubate at 37°C for 5-10 minutes.[9]
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 25 µL of the 4X Enzyme solution to each well for a final volume of 100 µL.
-
For "no-enzyme" control wells, add 25 µL of 1X Assay Buffer instead.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at ~340-346 nm kinetically for 15-30 minutes, taking readings every 30-60 seconds.[4]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate enzyme activity using the molar extinction coefficient of KYNA under the specific assay conditions.
-
Protocol 2: HPLC-Based Endpoint Assay for KAT Activity
This protocol provides a highly sensitive method to quantify KYNA formation.
Materials:
-
All materials from the spectrophotometric assay.
-
Stop Solution (e.g., 0.8 M Formic Acid or Trichloroacetic Acid).[5]
-
HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18).[5][6]
-
Mobile Phase (e.g., a water:acetonitrile mixture with an acid modifier like formic acid).[6]
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture containing the final concentrations of buffer, L-kynurenine, α-keto acid, PLP, and KAT enzyme.[5]
-
Include a "no-enzyme" control.
-
-
Incubation:
-
Incubate the reaction tubes in a water bath or heat block at the optimal temperature (e.g., 38°C) for a defined period (e.g., 15-30 minutes).[5] The incubation time should be within the linear range of product formation.
-
-
Stop Reaction:
-
HPLC Analysis:
-
Data Analysis:
-
Prepare a standard curve using known concentrations of pure KYNA.
-
Quantify the amount of KYNA produced in your samples by comparing the peak area to the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol of product/min/mg of enzyme).
-
References
- 1. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression, purification and crystallization of human kynurenine aminotransferase 2 exploiting a highly optimized codon set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing temperature and pH stability of the catalase enzyme in the presence of inhibitors | Semantic Scholar [semanticscholar.org]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Cell Viability with Sodium 2-bromoethanesulfonate (Einecs 266-502-9)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering cell viability issues when using high doses of Sodium 2-bromoethanesulfonate (Einecs 266-502-9).
Frequently Asked Questions (FAQs)
Q1: What is Sodium 2-bromoethanesulfonate and what is its known mechanism of action?
Sodium 2-bromoethanesulfonate (BES) is a structural analog of coenzyme M, a cofactor essential for methane biosynthesis in methanogenic archaea.[1] Its primary and most well-documented mechanism of action is the competitive inhibition of the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis.[1] While its effects on eukaryotic cells are not as extensively studied, high concentrations may lead to off-target effects and cytotoxicity. It is also known to inhibit the growth of some bacteria.[2][3]
Q2: I'm observing a significant decrease in cell viability at high concentrations of Sodium 2-bromoethanesulfonate. What are the potential causes?
Several factors could be contributing to the observed decrease in cell viability:
-
Direct Cytotoxicity: Like many chemical compounds, high concentrations of Sodium 2-bromoethanesulfonate can be inherently toxic to cells.
-
Off-Target Effects: The compound may be interacting with cellular components other than its intended target, disrupting essential pathways.
-
Metabolic Interference: Although its primary target is in methanogens, it's possible that at high doses, it interferes with metabolic pathways in eukaryotic cells.
-
Solvent Toxicity: If a solvent is used to dissolve the compound, the solvent itself might be contributing to cell death at higher concentrations.
-
Experimental Error: Issues with cell culture conditions, reagent preparation, or the viability assay itself can lead to inaccurate results.
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Death After Treatment
| Possible Cause | Troubleshooting Steps |
| Inherent Cytotoxicity of High Doses | 1. Perform a Dose-Response Curve: Test a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration). 2. Reduce Incubation Time: Shorter exposure to the compound may reduce toxicity while still allowing for the desired experimental effect. 3. Change Treatment Schedule: Consider intermittent treatment or a recovery period after exposure. |
| Solvent Toxicity | 1. Run a Solvent Control: Treat cells with the highest concentration of the solvent used in your experiment. 2. Reduce Solvent Concentration: If possible, prepare a more concentrated stock of Sodium 2-bromoethanesulfonate to minimize the final solvent concentration in the culture medium. |
| Incorrect Compound Concentration | 1. Verify Stock Solution Concentration: Double-check calculations and ensure the compound was weighed and dissolved correctly. 2. Prepare Fresh Stock Solutions: The compound may degrade over time, especially if not stored properly. |
| Suboptimal Cell Health | 1. Check Cell Morphology: Before treatment, ensure cells appear healthy, with normal morphology and adherence. 2. Confirm Absence of Contamination: Regularly test for mycoplasma and other microbial contaminants.[4] 3. Use Cells at Optimal Confluency: Over-confluent or sparsely seeded cells can be more susceptible to stress. |
Issue 2: Inconsistent or Non-Reproducible Cell Viability Results
| Possible Cause | Troubleshooting Steps |
| Assay Variability | 1. Optimize Assay Parameters: Ensure the cell number, incubation times, and reagent concentrations are within the linear range of the assay. 2. Include Proper Controls: Always include untreated and solvent-treated controls. 3. Use a Different Viability Assay: Corroborate results with an alternative method (e.g., use a membrane integrity assay if you are currently using a metabolic assay). |
| Pipetting Errors | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and functioning correctly. 2. Maintain Consistent Technique: Use consistent pipetting techniques to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | 1. Avoid Using Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. Fill them with sterile media or PBS. |
| Cell Clumping | 1. Ensure Single-Cell Suspension: Gently triturate to break up cell clumps before seeding. Cell clumps can lead to uneven exposure to the compound and inaccurate assay readings. |
Experimental Protocols
Protocol 1: Determining the IC50 using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[5]
Materials:
-
Cells of interest
-
Complete culture medium
-
Sodium 2-bromoethanesulfonate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of Sodium 2-bromoethanesulfonate in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Assessing Membrane Integrity with Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
Cells treated with Sodium 2-bromoethanesulfonate
-
Trypan blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then neutralize with complete medium.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension into a hemocytometer.
-
Viability Calculation: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Data Presentation
Table 1: Example Dose-Response Data for Sodium 2-bromoethanesulfonate
| Concentration (mM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 75.3 ± 6.2 |
| 50 | 48.9 ± 5.5 |
| 100 | 22.1 ± 4.8 |
| 200 | 5.7 ± 2.1 |
Visualizations
Caption: A flowchart for troubleshooting high cell death.
References
- 1. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation | PLOS One [journals.plos.org]
- 2. alkalisci.com [alkalisci.com]
- 3. Sodium 2-bromoethanesulfonate 98 4263-52-9 [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of DL-Kynurenine and L-Kynurenine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DL-Kynurenine and L-Kynurenine in Neuroprotection, Supported by Experimental Data.
The kynurenine pathway, a critical route of tryptophan metabolism, has garnered significant attention in the field of neurodegenerative disease research. Central to this pathway is kynurenine (KYN), which exists in two stereoisomers: L-kynurenine and D-kynurenine. While L-kynurenine is the naturally occurring enantiomer in mammals, the racemic mixture, DL-kynurenine, has also been utilized in experimental studies. This guide provides a comprehensive comparison of the neuroprotective effects of DL-kynurenine versus L-kynurenine, drawing upon available experimental data to inform researchers and drug development professionals.
At a Glance: L-Kynurenine Favored for Neuroprotection
Current research indicates that L-kynurenine demonstrates a more favorable neuroprotective profile compared to D-kynurenine , and by extension, the racemic mixture DL-kynurenine. This is primarily attributed to its preferential conversion to the neuroprotective metabolite, kynurenic acid (KYNA), over the neurotoxic metabolite, 3-hydroxykynurenine (3-HK).
Quantitative Comparison of Metabolite Production
A key study directly comparing the metabolic fate of L-kynurenine and D-kynurenine in mice provides critical quantitative insights. The data reveals that L-kynurenine is a significantly more efficient precursor to the neuroprotective KYNA, while D-kynurenine is more readily converted to the neurotoxic 3-HK, particularly in the liver.
| Metabolite | Precursor | Tissue | Relative Production Efficiency | Reference |
| Kynurenic Acid (KYNA) | L-Kynurenine | Plasma, Liver, Forebrain | 10-40 fold higher than D-KYN | [1][2] |
| Kynurenic Acid (KYNA) | D-Kynurenine | Cerebellum | More efficient than in forebrain | [1][2] |
| 3-Hydroxykynurenine (3-HK) | L-Kynurenine | Brain | 5-10 fold higher than D-KYN | [1][2] |
| 3-Hydroxykynurenine (3-HK) | D-Kynurenine | Liver | 40 fold higher than L-KYN | [1][2] |
The Kynurenine Pathway: A Double-Edged Sword
The neuroprotective or neurotoxic effects of kynurenine administration are dictated by its downstream metabolism. The kynurenine pathway branches into two main arms: the neuroprotective arm, leading to the production of KYNA, and the neurotoxic arm, which generates 3-HK and subsequently quinolinic acid (QUIN).
KYNA is an antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors, thereby reducing excitotoxicity and conferring neuroprotection.[2] In contrast, 3-HK and QUIN are neurotoxic; 3-HK generates reactive oxygen species, leading to oxidative stress, while QUIN is an NMDA receptor agonist that can induce excitotoxicity.[3][4]
Experimental Protocols
Comparative Metabolism of L- and D-Kynurenine in Mice
-
Objective: To compare the in vivo conversion of L-kynurenine and D-kynurenine to KYNA and 3-HK.
-
Animal Model: Male C57BL/6J mice.
-
Drug Administration: A single intraperitoneal (i.p.) injection of either D-kynurenine or L-kynurenine (30 mg/kg).
-
Sample Collection: Plasma, liver, forebrain, and cerebellum were collected 15, 30, and 60 minutes post-injection.
-
Analysis: Levels of KYNA and 3-HK were quantified using high-performance liquid chromatography (HPLC).
-
Key Findings: L-kynurenine was found to be a more efficient precursor of KYNA in all tissues, while D-kynurenine was a more potent precursor of 3-HK in the liver.[1][2]
Discussion and Conclusion
The available evidence strongly suggests that for research focused on leveraging the neuroprotective arm of the kynurenine pathway, L-kynurenine is the more appropriate choice over DL-kynurenine . The administration of L-kynurenine is more likely to increase the levels of the neuroprotective metabolite KYNA, while minimizing the production of the neurotoxic 3-HK.
The use of DL-kynurenine introduces a confounding factor, as the D-isomer is preferentially metabolized towards a neurotoxic endpoint in peripheral tissues. The resulting increase in circulating 3-HK could potentially counteract or mask the neuroprotective effects of centrally produced KYNA.
For drug development professionals, these findings are critical. Targeting the enzymes that metabolize kynurenine, such as inhibiting kynurenine-3-monooxygenase (KMO), could be a more effective strategy to shift the pathway towards KYNA production and enhance neuroprotection. Future research should focus on further elucidating the distinct roles and metabolic fates of kynurenine stereoisomers in various neurodegenerative models to develop more targeted and effective therapeutic interventions.
References
- 1. Kynurenic acid and 3-hydroxykynurenine production from D-kynurenine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM D-KYNURENINE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kynurenine Pathway Modulation: The Central Role of DL-Kynurenine Sulfate (Einecs 266-502-9)
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway, a central route of tryptophan metabolism, has emerged as a critical therapeutic target in a multitude of disorders, including neurodegenerative diseases, inflammatory conditions, and cancer. Dysregulation of this pathway can lead to an imbalance in its neuroactive metabolites, tipping the scale towards either neurotoxic or neuroprotective outcomes. At the heart of this pathway lies L-kynurenine, available commercially as DL-kynurenine sulfate (Einecs 266-502-9), the pivotal substrate for enzymes that dictate the downstream metabolic fate. This guide provides a comparative analysis of key modulators of the kynurenine pathway, focusing on their impact on the metabolism of kynurenine.
The Kynurenine Pathway: A Dichotomy of Neuroactivity
The metabolism of tryptophan down the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes convert tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine. From this crucial juncture, the pathway bifurcates into two main branches with opposing physiological effects.
One branch, mediated by kynurenine aminotransferases (KATs), leads to the formation of kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist at ionotropic glutamate receptors.[1] The other, and typically dominant, branch is initiated by kynurenine 3-monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine (3-HK).[2] Subsequent enzymatic steps can lead to the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN), and the free radical generator, 3-hydroxyanthranilic acid (3-HAA).[3]
An imbalance, often characterized by an overactivation of the KMO branch, is implicated in the pathology of several neurological disorders. Consequently, the modulation of the enzymes that metabolize kynurenine is a primary strategy in the development of novel therapeutics.
Comparative Efficacy of Kynurenine Pathway Modulators
The therapeutic strategy for modulating the kynurenine pathway primarily involves the inhibition of the key enzymes: IDO1, TDO, and KMO. The choice of target enzyme significantly influences the resulting changes in the metabolic profile of the pathway.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors
IDO1 and TDO inhibitors are primarily investigated for their immunomodulatory effects in oncology. By preventing the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment, these inhibitors can restore T-cell function and enhance anti-tumor immunity.[4] The efficacy of these inhibitors is often assessed by measuring the ratio of kynurenine to tryptophan (Kyn/Trp).
| Inhibitor | Target(s) | IC50 / Ki | Key Findings | Reference(s) |
| Epacadostat (INCB024360) | IDO1 | IC50: 10 nM | Potent and selective IDO1 inhibitor. Reduces kynurenine production in cell-based assays. | [5] |
| Navoximod (GDC-0919) | IDO1 | Ki: 7 nM; EC50: 75 nM | Potent IDO1 inhibitor with some activity against TDO. | [5][6] |
| Linrodostat (BMS-986205) | IDO1 | IC50: 1.7 nM | Irreversible inhibitor of IDO1. | [5][7] |
| Indoximod (1-Methyl-D-tryptophan) | IDO pathway | IC50: 1.5 mM (in vitro) | Acts as a tryptophan mimetic to reverse IDO-mediated immune suppression. | [6][8] |
| 680C91 | TDO | Ki: 51 nM | Potent and selective TDO inhibitor. | [9] |
| LM10 | TDO | IC50: 0.62 µM (human) | Selective TDO inhibitor. | [9] |
| IDO1/TDO-IN-3 | IDO1/TDO | IC50: 5 nM (IDO1), 4 nM (TDO) | Potent dual inhibitor. | [10] |
| CMG017 | IDO1/TDO | - | Dual inhibitor that effectively suppresses kynurenine production in vitro and in vivo. | [11] |
Kynurenine 3-Monooxygenase (KMO) Inhibitors
KMO inhibitors are primarily being developed for neurodegenerative disorders. By blocking the conversion of kynurenine to the neurotoxic downstream metabolites, these inhibitors aim to rebalance the pathway towards the neuroprotective kynurenic acid branch. A hallmark of effective KMO inhibition is a significant increase in the levels of kynurenine and kynurenic acid, with a concurrent decrease in 3-HK and quinolinic acid.[1][12]
| Inhibitor | Target | IC50 / Ki | Key Findings | Reference(s) |
| Ro 61-8048 | KMO | IC50: 37 nM | Potent KMO inhibitor; increases brain and plasma kynurenine and kynurenic acid. | [3][13] |
| UPF 648 | KMO | IC50: 20-40 nM | Selective KMO inhibitor; increases brain kynurenine and kynurenic acid. | [12][14] |
| m-Nitrobenzoyl alanine (m-NBA) | KMO | IC50: 900 nM | Specific KMO inhibitor; decreases 3-HK and increases KYNA in rodents. | [1] |
| GSK366 | KMO | IC50: 2.3 nM | Highly potent KMO inhibitor. | [14] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of kynurenine pathway modulators. Below are summaries of common methodologies.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of multiple kynurenine pathway metabolites in biological matrices.
Sample Preparation Workflow
Detailed Protocol Steps:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) and store them at -80°C until analysis.
-
Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold methanol containing internal standards (deuterated analogues of the metabolites). Vortex thoroughly.[15]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of water and acetonitrile, both containing a small percentage of formic acid. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[15][16]
In Vitro Enzyme Inhibition Assays
The potency of kynurenine pathway modulators is determined through in vitro enzyme inhibition assays using purified recombinant enzymes.
General Workflow for Enzyme Inhibition Assay
Detailed Protocol for IDO1 Inhibition Assay (Colorimetric): [17][18]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing L-tryptophan, ascorbic acid, methylene blue, and catalase. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the test inhibitor at various concentrations, and purified recombinant IDO1 enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with the kynurenine produced to form a colored product.
-
Detection: Measure the absorbance at 480 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Detailed Protocol for KMO Inhibition Assay (UV-based): [19][20]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 1X KMO assay buffer), a solution of L-kynurenine, and a solution of NADPH. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a UV-transparent 96-well plate, add the reaction buffer, the test inhibitor, and purified recombinant KMO enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of L-kynurenine and NADPH.
-
Detection: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. The rate of the reaction is used to determine the level of inhibition and calculate the IC50.
Detailed Protocol for TDO Inhibition Assay (UV-based): [21][22]
-
Reagent Preparation: Prepare a reaction buffer, a solution of L-tryptophan. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a UV-transparent 96-well plate, add the reaction buffer, the test inhibitor, and purified recombinant TDO enzyme.
-
Reaction Initiation: Initiate the reaction by adding L-tryptophan.
-
Detection: Monitor the increase in absorbance at 321 nm, which corresponds to the formation of kynurenine. The rate of the reaction is used to determine the level of inhibition and calculate the IC50.
Conclusion
DL-kynurenine sulfate serves as a fundamental tool for in vitro and in vivo studies aimed at understanding the complex regulation of the kynurenine pathway. The comparative analysis of IDO, TDO, and KMO inhibitors reveals distinct mechanisms of action and resulting metabolic profiles. While IDO and TDO inhibitors are primarily focused on modulating the immune response by limiting kynurenine production, KMO inhibitors offer a promising strategy for neuroprotection by shunting kynurenine metabolism towards the synthesis of kynurenic acid. The selection of a specific kynurenine pathway modulator for therapeutic development will depend on the pathological context and the desired physiological outcome. The robust and reproducible experimental protocols outlined in this guide are essential for the accurate evaluation and comparison of these promising therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. IDO assay and determination of inhibition pattern of IDO inhibitors [bio-protocol.org]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Quantification of DL-Kynurenine: HPLC vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate measurement of DL-kynurenine, a key metabolite in the tryptophan pathway, is crucial for understanding its role in various physiological and pathological processes. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two commonly employed methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison guide delves into the experimental protocols and performance characteristics of both techniques, supported by data from published studies. We will explore the strengths and limitations of each method to aid in the selection of the most appropriate approach for your research needs.
Principles of Detection
HPLC-UV: This technique separates compounds based on their physicochemical properties as they pass through a chromatographic column. The quantification of kynurenine is then achieved by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. While robust and widely available, HPLC-UV can sometimes lack the selectivity needed to distinguish kynurenine from other structurally similar molecules that may be present in complex biological samples.[1]
LC-MS/MS: This method couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, molecules are ionized and identified based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This high degree of specificity allows for the precise quantification of kynurenine, even in the presence of interfering substances.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for replicating and validating analytical results. The following sections outline typical protocols for the analysis of DL-kynurenine using both HPLC and LC-MS/MS.
HPLC-UV Method for Kynurenine Measurement
This protocol is a representative example for the analysis of kynurenine in cell culture media.
Sample Preparation:
-
Collect cell culture media containing cells into conical tubes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.
-
Transfer the supernatant to a new tube for analysis. For immediate analysis, no further extraction is typically required. For storage, samples can be kept at -80°C.[3]
-
Wash the remaining cells with cold phosphate-buffered saline (PBS) twice.
-
Dislodge the cells by scraping and centrifuge to pellet.[3]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: An isocratic mobile phase consisting of 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile is a typical composition.[3]
-
Flow Rate: A flow rate of 0.8 ml/min is often employed.[3]
-
Column Temperature: The column is maintained at 30°C.[3]
-
Detection: Kynurenine is quantified by measuring its absorbance at 360 nm.[3]
-
Run Time: A typical run time is around 10 minutes.[3]
Workflow for HPLC-UV Analysis of Kynurenine
Caption: Workflow for DL-kynurenine measurement by HPLC-UV.
LC-MS/MS Method for Kynurenine Measurement
This protocol is a representative example for the analysis of kynurenine in human plasma.
Sample Preparation:
-
To 100 µl of human plasma, add internal standards (e.g., Kyn-d4 and Trp-d5).[2]
-
Precipitate proteins by adding trifluoroacetic acid (TFA).[2]
-
Vortex the mixture and then centrifuge.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A Polar RP column or a C18 column is often used.[1][2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is common.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.[2]
-
Detection: Kynurenine is monitored using selected reaction monitoring (SRM) with specific precursor to product ion transitions (e.g., m/z 209.0 > 192.1).[2]
Workflow for LC-MS/MS Analysis of Kynurenine
Caption: Workflow for DL-kynurenine measurement by LC-MS/MS.
Performance Comparison
The performance of an analytical method is evaluated based on several key parameters. The following tables summarize the quantitative data for HPLC and LC-MS/MS methods for DL-kynurenine measurement, compiled from various studies.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | >0.99[5][6] | >0.99[7][8][9][10] |
| Limit of Detection (LOD) | 0.15–9.43 ng/mL[5] | 0.21-15.5 ng/mL[1][7] |
| Limit of Quantification (LOQ) | 2.4 - 10.12 µM[6] | 0.47 - 8.23 ng/mL[7] |
Table 2: Comparison of Accuracy, Precision, and Recovery
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (%) | 93.3–110.1%[5] | 87.4–114.3%[9][10] |
| Intra-day Precision (%RSD) | 0.5–8.2%[5] | <11.8%[9][10] |
| Inter-day Precision (%RSD) | 2.3–7.4%[5] | <14.3%[9][10] |
| Recovery (%) | 94.84–99.54%[5] | 75.7–105%[1][7] |
Discussion and Conclusion
Both HPLC-UV and LC-MS/MS are capable of providing accurate and precise measurements of DL-kynurenine. The choice between the two often depends on the specific requirements of the study.
HPLC-UV is a cost-effective and robust method suitable for routine analysis, particularly when high sample throughput is required and the sample matrix is relatively simple. However, its lower sensitivity and potential for interference from co-eluting compounds can be a limitation for studies requiring the detection of low kynurenine concentrations or when analyzing complex biological fluids.[1]
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for the analysis of kynurenine in complex biological matrices such as plasma, serum, and tissue extracts.[1][2] The use of stable isotope-labeled internal standards in LC-MS/MS methods effectively compensates for matrix effects and variations in sample preparation, leading to highly accurate and reproducible results.[2] While the initial investment in instrumentation is higher, the detailed and reliable data obtained often justifies the cost for research and clinical applications where precision is paramount.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-QTOF/MS determination of tryptophan and kynurenine in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of EINECS 266-502-9, identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate. The primary focus of this document is to assess the specificity of its action as an inhibitor of the kynurenine pathway, a critical metabolic route implicated in a variety of neurological and inflammatory diseases. Through a review of available data, this guide compares its activity with other known inhibitors of the kynurenine 3-monooxygenase (KMO) enzyme and provides detailed experimental protocols for assessing this biological activity.
Introduction to the Target: The Kynurenine Pathway and KMO
The kynurenine pathway is the principal route for the metabolism of the essential amino acid tryptophan in the body. This pathway produces several neuroactive metabolites, some of which are neuroprotective, while others are neurotoxic. A key regulatory enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which converts kynurenine into 3-hydroxykynurenine (3-HK). The inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative conditions, as it can decrease the production of the neurotoxic downstream metabolite quinolinic acid and concurrently increase the levels of the neuroprotective kynurenic acid.[1][2][3]
(±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, by its structural similarity to kynurenine, is postulated to act as a competitive inhibitor of KMO. This guide will explore the specificity of this interaction in comparison to other well-characterized KMO inhibitors.
Comparative Analysis of KMO Inhibitors
| Compound | Type of Inhibitor | IC50 Value (nM) | Key Characteristics |
| Ro 61-8048 | Benzenesulfonamide | 37 | Potent, competitive, and brain-penetrant inhibitor with demonstrated neuroprotective effects in vivo.[1][4] |
| UPF 648 | Kynurenine analogue | 20 | A tight-binding inhibitor whose binding mode to KMO has been characterized by X-ray crystallography.[5][6] |
| GSK180 | Kynurenine-based | Not specified | A potent and specific KMO inhibitor that has shown therapeutic protection in a rat model of acute pancreatitis.[7] |
| 3′-Hydroxy-alpha-naphthoflavone | Flavonoid | 15,850 | A natural product that acts as a competitive inhibitor of KMO.[5] |
| Apigenin | Flavonoid | 24,140 | A natural product that exhibits non-competitive inhibition of KMO.[5] |
| (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate | Kynurenine analogue | Data not available | Postulated competitive inhibitor due to structural similarity to the endogenous substrate, kynurenine. |
Note: The lack of a reported IC50 value for (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate highlights a significant data gap and underscores the importance of experimental validation to quantitatively assess its potency and specificity as a KMO inhibitor.
Experimental Protocols
To determine the inhibitory activity of (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate and compare it to other compounds, a robust and standardized assay is required. The following section details a suitable experimental protocol for a KMO inhibitor screening assay.
Kynurenine 3-Monooxygenase (KMO) Inhibitor Screening Assay
This assay is designed to measure the inhibition of human KMO enzyme activity. The principle of the assay is based on measuring the consumption of the NADPH substrate, which is directly proportional to KMO activity. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
L-Kynurenine (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (including (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay Buffer
-
Test compound or vehicle control
-
Recombinant human KMO enzyme
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing L-Kynurenine and NADPH to each well.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 30-60 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizing the Kynurenine Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The Kynurenine Pathway and the site of KMO inhibition.
References
- 1. Ro 61-8048 | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kynurenine Pathway Metabolites on Neuronal Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of neuroactive compounds on different neuronal models is paramount. While the specific compound (±)-a,2-diamino-γ-oxobenzenebutyric acid, sulphate (Einecs 266-502-9, CAS 66866-42-0) lacks published data regarding its effects on neuronal cell lines, a comparative study of related and well-characterized neuroactive metabolites from the kynurenine pathway can provide a valuable framework for such investigations. This guide presents a comparative analysis of three key kynurenine pathway metabolites—Kynurenic Acid (KYNA), 3-Hydroxykynurenine (3-HK), and Quinolinic Acid (QUIN)—on various neuronal cell lines.
The kynurenine pathway is a primary route for tryptophan metabolism, producing several neuroactive metabolites that can have either neuroprotective or neurotoxic effects.[1][2][3][4] The balance between these metabolites is crucial for neuronal health and is implicated in a range of neurological disorders.[5][6][7] This guide will delve into the differential effects of KYNA, 3-HK, and QUIN, providing a comparative overview of their impact on neuronal viability, signaling pathways, and neurite dynamics.
Comparative Effects on Neuronal Cell Viability and Function
The effects of KYNA, 3-HK, and QUIN have been characterized in several commonly used neuronal cell lines, including the human neuroblastoma SH-SY5Y line, the rat pheochromocytoma PC12 line, and primary neuronal cultures. A summary of their comparative effects is presented below.
| Metabolite | Primary Effect | Mechanism of Action | Affected Neuronal Cell Lines |
| Kynurenic Acid (KYNA) | Neuroprotective | Antagonist of NMDA and α7 nicotinic acetylcholine receptors; induces neprilysin, an amyloid-degrading enzyme.[8][9][10][11] | SH-SY5Y, Mouse Cortical Neurons[8] |
| 3-Hydroxykynurenine (3-HK) | Neurotoxic | Induces apoptosis through the generation of reactive oxygen species (ROS) and H2O2.[5][12][13][14] | Cerebellar Granule Cells, PC12, GT1-7[12][13] |
| Quinolinic Acid (QUIN) | Excitotoxic, Neurotoxic | Agonist of the NMDA receptor, leading to excitotoxicity; can also induce neuritogenesis in specific contexts.[6][7][9][15][16] | PC12, SH-SY5Y[15][16][17][18][19] |
Signaling Pathways and Experimental Workflows
The distinct effects of these metabolites are mediated by their engagement with different cellular signaling pathways. Understanding these pathways is critical for designing experiments and interpreting results.
Kynurenic Acid (KYNA) Neuroprotective Pathway
Kynurenic acid primarily exerts its neuroprotective effects by antagonizing ionotropic glutamate receptors, thereby reducing excitotoxicity. Additionally, it can promote neuronal survival by upregulating the expression of neprilysin, an enzyme involved in the degradation of amyloid-beta peptides.
Caption: Kynurenic Acid's dual neuroprotective mechanism.
3-Hydroxykynurenine (3-HK) Induced Apoptosis
3-Hydroxykynurenine is a pro-oxidant that can lead to neuronal cell death. Its auto-oxidation generates reactive oxygen species, including hydrogen peroxide, which in turn triggers the apoptotic cascade.
Caption: Apoptotic pathway induced by 3-Hydroxykynurenine.
Quinolinic Acid (QUIN) Excitotoxicity and Neurite Outgrowth
Quinolinic acid is a potent NMDA receptor agonist, and its over-activation of these receptors leads to an influx of calcium, causing excitotoxicity. Interestingly, in some contexts, such as in SH-SY5Y cells, it has also been shown to promote neurite outgrowth through mechanisms that may be independent of NMDA receptor activation.[16][17][18][19]
Caption: Dual roles of Quinolinic Acid in neuronal cells.
Experimental Workflow for Comparative Analysis
A generalized workflow for the comparative study of these neuroactive compounds in neuronal cell lines is depicted below.
References
- 1. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Kynurenine Pathway in Human Neurons | Journal of Neuroscience [jneurosci.org]
- 3. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excitotoxicity of quinolinic acid: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neuronal apoptosis induced by pharmacological concentrations of 3-hydroxykynurenine: characterization and protection by dantrolene and Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Quinolinic acid induces cell apoptosis in PC12 cells through HIF-1-dependent RTP801 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinolinic acid induces neuritogenesis in SH-SY5Y neuroblastoma cells independently of NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinolinic acid induces neuritogenesis in SH‐SY5Y neuroblastoma cells independently of NMDA receptor activation | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Validating the Role of DL-Kynurenine Sulfate in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DL-kynurenine sulfate and its enantiomeric components in preclinical disease models of neuroinflammation and ischemic stroke. The information presented is based on published experimental data to assist researchers in evaluating its potential as a therapeutic modulator of the kynurenine pathway.
Introduction to DL-Kynurenine Sulfate and the Kynurenine Pathway
DL-kynurenine sulfate is a racemic mixture of the L- and D-enantiomers of kynurenine, a central metabolite in the tryptophan degradation pathway, known as the kynurenine pathway (KP). This pathway is a critical regulator of inflammation and immune responses. Dysregulation of the KP has been implicated in a variety of disorders, including neurodegenerative diseases, cardiovascular conditions, and autoimmune diseases. The activation of the kynurenine pathway is often initiated by inflammatory stimuli, which upregulate the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).
The metabolites of this pathway have distinct biological activities. L-kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), modulating immune responses. It is also a precursor to both the neuroprotective kynurenic acid (KYNA) and the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). The balance between these metabolites can significantly influence disease progression. D-kynurenine, on the other hand, is primarily metabolized to the neuroprotective KYNA. This guide will delve into the experimental evidence validating the roles of these components in relevant disease models.
Data Presentation: Quantitative Comparison of Kynurenine Interventions
The following tables summarize the quantitative data from key experimental studies investigating the effects of kynurenine administration in disease models.
Table 1: Effects of L-Kynurenine Sulfate in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Dosage and Administration | Key Outcome | Result | p-value |
| Vehicle Control | Vehicle | Mean EAE Disease Score | Consistently higher scores | |
| Prophylactic L-Kynurenine | 200 mg/kg, i.p., once daily for 10 days, starting on day 1 | Mean EAE Disease Score | Significantly lower scores, diminished relapse rate | < 0.0001 |
| Therapeutic L-Kynurenine | 200 mg/kg, i.p., once daily for 10 days, starting at disease peak | Mean EAE Disease Score | No significant decrease until day 36, then significant reduction in relapse | 0.4463 (until day 36), 0.0479 (after day 36) |
EAE is a widely used model for multiple sclerosis.
Table 2: Effects of L-Kynurenine Sulfate in a Mouse Model of Focal Cerebral Ischemia (dMCAO)
| Treatment Group | Dosage and Administration | Key Outcome | Result | p-value |
| Vehicle Control | Vehicle | Infarct Size (surface area) | Baseline infarct size | |
| L-Kynurenine Sulfate | 30 mg/kg, i.p., 15 min before ischemia | Infarct Size Reduction | 10% | < 0.05 |
| L-Kynurenine Sulfate | 100 mg/kg, i.p., 15 min before ischemia | Infarct Size Reduction | 24% | < 0.01 |
| L-Kynurenine Sulfate | 300 mg/kg, i.p., 15 min before ischemia | Infarct Size Reduction | 25% | < 0.01 |
dMCAO (distal Middle Cerebral Artery Occlusion) is a model for ischemic stroke.[1]
Table 3: Comparative In Vivo Production of Kynurenic Acid (KYNA) from D-Kynurenine
| Treatment Group | Administration | Brain Region | Outcome | Result |
| Basal | Cerebellum | Extracellular KYNA | 3.1 ± 1.9 nM | |
| D-Kynurenine | 100 µM via reverse dialysis | Cerebellum | Maximum Extracellular KYNA | 237.6 ± 19.1 nM |
| D-Kynurenine + Kojic Acid (D-AAO inhibitor) | 100 µM D-Kyn + 1 mM Kojic Acid | Cerebellum | Maximum Extracellular KYNA | 128.1 ± 17.8 nM |
This study highlights the efficient conversion of D-kynurenine to the neuroprotective KYNA by D-amino acid oxidase (D-AAO) in the cerebellum.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Objective: To induce a model of multiple sclerosis to test the therapeutic efficacy of kynurenine.
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
L-kynurenine sulfate
-
Sterile 0.9% saline (vehicle)
-
6-8 week old female C57BL/6 mice
Protocol:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of 100 µg MOG35-55 in CFA.
-
On days 0 and 2, administer 200 ng of PTX intraperitoneally (i.p.).
-
-
Treatment Regimens:
-
Prophylactic: Administer 200 mg/kg L-kynurenine sulfate (dissolved in sterile saline) i.p. once daily for 10 consecutive days, starting on day 1 post-immunization.
-
Therapeutic: Begin i.p. administration of 200 mg/kg L-kynurenine sulfate once daily for 10 days at the peak of the disease (typically 14-16 days post-immunization).
-
Control: Administer an equivalent volume of sterile saline i.p. on the same schedule.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Record body weight daily.
-
Distal Middle Cerebral Artery Occlusion (dMCAO) in Mice
Objective: To induce a focal ischemic stroke to evaluate the neuroprotective potential of kynurenine.
Materials:
-
L-kynurenine sulfate
-
Vehicle (e.g., 0.2 M phosphate buffer, pH 7.4)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for craniotomy and vessel occlusion
-
Adult male mice (e.g., C57Bl/6)
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse and maintain body temperature at 37°C.
-
-
Drug Administration:
-
Administer L-kynurenine sulfate (30, 100, or 300 mg/kg) or vehicle i.p. 15 minutes prior to the ischemic insult.
-
-
Surgical Procedure (dMCAO):
-
Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Induce permanent focal ischemia by electrocoagulation of the distal portion of the MCA.
-
-
Post-operative Care and Analysis:
-
Provide post-operative care, including analgesia.
-
After a predetermined survival period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: L-Kynurenine activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Metabolic fate of administered DL-Kynurenine Sulfate.
Caption: General experimental workflow for validating DL-Kynurenine Sulfate.
Conclusion
The available preclinical data suggests that the components of DL-kynurenine sulfate have significant modulatory effects in disease models of neuroinflammation and ischemic stroke. L-kynurenine has demonstrated dose-dependent neuroprotective effects in stroke models and ameliorates disease severity in EAE, likely through the activation of the AhR pathway and the production of the neuroprotective metabolite KYNA. The D-enantiomer appears to be a promising precursor for targeted KYNA production in the brain.
However, it is crucial to note that the effects of L-kynurenine can be context-dependent, with some studies reporting exacerbation of neuronal damage when administered post-ischemia. This highlights the importance of the timing of administration and the underlying pathological state.
A significant gap in the current literature is the lack of direct comparative studies using the DL-kynurenine sulfate racemic mixture versus its individual enantiomers. Future research should focus on elucidating the specific contributions of each isomer to the overall effect of the racemic mixture in various disease models. Such studies will be essential for determining the optimal formulation and therapeutic strategy for targeting the kynurenine pathway in human diseases. Researchers are encouraged to consider the distinct metabolic fates and biological activities of L- and D-kynurenine when designing experiments and interpreting results.
References
Unraveling Receptor Affinities: A Comparative Analysis of Kynurenic Acid and Einecs 266-502-9
A comprehensive examination of the receptor binding profiles of Kynurenic Acid, an endogenous neuromodulator, and the compound identified as Einecs 266-502-9 reveals significant challenges in direct comparison due to a lack of available pharmacological data for the latter. While extensive research elucidates the multifaceted interactions of Kynurenic Acid with various central nervous system receptors, public domain data on the receptor binding characteristics of this compound, identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, is not available. This guide, therefore, provides a detailed overview of the receptor binding profile of Kynurenic Acid, offering a foundational understanding for researchers in neuropharmacology and drug development, and highlights the current informational gap regarding this compound.
Kynurenic Acid: A Promiscuous Ligand at Key Neuromodulatory Receptors
Kynurenic acid (KYNA), a metabolite of the tryptophan pathway, is a well-established endogenous antagonist at ionotropic glutamate receptors.[1][2] Its highest affinity is for the N-methyl-D-aspartate (NMDA) receptor, where it acts at the glycine co-agonist site.[3][4] Beyond its primary role as a glutamate receptor antagonist, KYNA also interacts with other significant receptor systems, including the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AHR), showcasing its pleiotropic effects within the central nervous system and periphery.[1][5][6]
Receptor Binding Profile of Kynurenic Acid
The following table summarizes the quantitative binding affinities of kynurenic acid for its principal receptor targets.
| Receptor Target | Ligand Action | Binding Affinity (IC₅₀/Kᵢ/EC₅₀) | Assay Type | Reference |
| NMDA Receptor (Glycine Site) | Antagonist | IC₅₀: ~15 µM (in absence of glycine)[7] | Radioligand Binding Assay | [7] |
| IC₅₀: ~235 µM (in presence of 10 µM glycine)[7] | Electrophysiology | [7] | ||
| pKᵢ: 7.2 | Patch-clamp on cultured cortical neurons | [3] | ||
| AMPA Receptor | Antagonist | Low affinity | Radioligand Binding Assay | [8] |
| Kainate Receptor | Antagonist | IC₅₀: ~500 µM | Radioligand Binding Assay | [8] |
| α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Non-competitive Antagonist | IC₅₀: ~7 µM | Electrophysiology | [7] |
| G Protein-Coupled Receptor 35 (GPR35) | Agonist | Micromolar concentrations required for activation | [35S]GTPγS Binding Assay, Ca²⁺ Mobilization Assay | [5][9][10] |
| Aryl Hydrocarbon Receptor (AHR) | Agonist | EC₂₅: 104 nM (human) | Reporter Gene Assay | [6] |
| EC₂₅: 10 µM (mouse) | Reporter Gene Assay | [6] |
Experimental Methodologies
Detailed protocols for the key receptor binding assays are crucial for the replication and validation of experimental findings.
NMDA Receptor Glycine Site Binding Assay
Objective: To determine the affinity of a test compound for the glycine binding site of the NMDA receptor.
Methodology:
-
Membrane Preparation: Rat cortical or hippocampal P2 membranes are prepared through a series of homogenization and centrifugation steps.
-
Radioligand: [³H]glycine is used as the radiolabeled ligand.
-
Assay Conditions: Membranes are incubated with [³H]glycine in the presence and absence of varying concentrations of the test compound (e.g., kynurenic acid).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
GPR35 Activation Assay ([35S]GTPγS Binding)
Objective: To measure the activation of GPR35 by an agonist through its coupling to G proteins.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing GPR35 are used.
-
Membrane Preparation: Cell membranes are prepared from the cultured cells.
-
Assay Conditions: Membranes are incubated with the test compound (e.g., kynurenic acid) in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Mechanism: Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting after filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is calculated.[5][10]
Signaling Pathways and Experimental Visualizations
The diverse receptor interactions of kynurenic acid translate into complex intracellular signaling cascades.
Kynurenic Acid Signaling at the NMDA Receptor
Caption: Kynurenic acid antagonizes the glycine co-agonist site on the NMDA receptor.
GPR35 Activation and Downstream Signaling
Caption: Agonist binding of Kynurenic acid to GPR35 leads to Gαi/o-mediated signaling.
Experimental Workflow for Receptor Binding Assay
Caption: A generalized workflow for a competitive radioligand receptor binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
Independent Verification of Tocainide's Published Effects: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic agent Tocainide (Einecs 266-502-9) with its alternatives for the treatment of ventricular arrhythmias. The information presented is collated from published scientific literature to aid in research and development.
I. Overview of Tocainide and Alternatives
Tocainide is a Class Ib antiarrhythmic drug, structurally similar to lidocaine, used to treat ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac cells. This guide compares Tocainide with other commonly used antiarrhythmic agents for ventricular arrhythmias, including other Class I drugs (Lidocaine, Mexiletine, Flecainide, Propafenone) and a Class III drug (Amiodarone).
II. Comparative Efficacy and Safety
The following tables summarize the quantitative data on the efficacy and safety of Tocainide and its alternatives in the management of ventricular arrhythmias. Data is compiled from various clinical studies and may not be from direct head-to-head comparisons unless specified.
Table 1: Efficacy in Suppressing Ventricular Arrhythmias
| Drug | Class | Efficacy Endpoint | Reported Efficacy | Citation(s) |
| Tocainide | Ib | ≥75% reduction in Ventricular Premature Beats (VPBs) | 60% of patients | [3] |
| Abolition of Ventricular Tachycardia (VT) | 73% of patients (8 of 11) | [3] | ||
| ≥75% reduction in total VPBs | 40% of patients | [4] | ||
| >90% suppression of paired VPBs | 69% of patients | [4] | ||
| Total abolition of VT | 45% of patients | [4] | ||
| Lidocaine | Ib | Regression of ventricular arrhythmias | 79.3% of patients | [5] |
| ≥75% reduction in total VPBs | 57% of patients | [4] | ||
| >90% suppression of paired VPBs | 54% of patients | [4] | ||
| Total abolition of VT | 33% of patients | [4] | ||
| Mexiletine | Ib | Successful treatment of symptomatic ventricular arrhythmias | 38% of patients (5 of 13) initially; 36% (5 of 14) after Tocainide failure | [2] |
| Flecainide | Ic | Conversion of acute atrial fibrillation to sinus rhythm (12h) | 90% of patients | [6] |
| Propafenone | Ic | 90-100% reduction of VPCs (3 months) | 11 of 12 patients | [7] |
| Conversion of acute atrial fibrillation to sinus rhythm (12h) | 72% of patients | [6] | ||
| Amiodarone | III | Conversion of acute atrial fibrillation to sinus rhythm (12h) | 64% of patients | [6] |
Table 2: Pharmacokinetic Properties
| Drug | Class | Bioavailability | Plasma Half-life | Protein Binding |
| Tocainide | Ib | ~100% | 10-20 hours | 10% |
| Lidocaine | Ib | N/A (IV admin) | 1.5-2 hours | ~65% |
| Mexiletine | Ib | ~90% | 10-12 hours | 50-60% |
| Flecainide | Ic | ~90% | 12-27 hours | ~40% |
| Propafenone | Ic | Dose-dependent (3-11%) | 2-10 hours | ~97% |
| Amiodarone | III | 22-86% | 11-21 hours (initial) | >96% |
Table 3: Common Adverse Effects (Reported User Percentages)
| Drug | Class | Dizziness | Shortness of Breath | Fatigue/Tiredness | Other Notable Effects | Citation(s) |
| Tocainide | Ib | - | - | - | GI and CNS effects (transient or dose-responsive in 70% of patients) | [3] |
| Lidocaine | Ib | - | - | - | CNS effects at high concentrations | [5][8] |
| Mexiletine | Ib | - | - | - | - | |
| Flecainide | Ic | 11.7% | 9.5% | 17.3% | Headaches (6.1%), Weakness (5.6%) | [9][10] |
| Propafenone | Ic | 9.9% | 7.0% | 11.2% | Metallic taste (8.5%), Constipation (5.6%) | [9] |
| Amiodarone | III | 10.4% | 10.4% | 14.6% | Insomnia (10.4%), Weakness (6.3%) | [10] |
Note: Adverse effect percentages are from user-reported data and not from controlled clinical trials, and therefore may not be directly comparable.
III. Experimental Protocols
The efficacy of antiarrhythmic drugs is primarily evaluated through two key experimental methods: Holter Monitoring and Electrophysiology Studies.
Holter Monitoring Protocol for Assessing Antiarrhythmic Drug Efficacy
Holter monitoring provides continuous ambulatory electrocardiographic (ECG) recording, typically for 24-48 hours, to quantify the frequency and complexity of ventricular arrhythmias.[11][12]
Objective: To assess the reduction in premature ventricular complexes (PVCs) and non-sustained ventricular tachycardia (NSVT) following drug administration compared to a baseline period.
Methodology:
-
Baseline Monitoring: A 24 to 48-hour Holter recording is performed to establish the baseline frequency and characteristics of ventricular arrhythmias.[11]
-
Drug Administration: The investigational drug is administered according to the study protocol.
-
On-Treatment Monitoring: A second Holter recording of the same duration as the baseline is performed once steady-state plasma concentrations of the drug are expected to be achieved.
-
Data Analysis: The recordings are analyzed to quantify the number of single PVCs, couplets, and runs of NSVT.
-
Efficacy Criteria: A significant reduction in arrhythmia frequency is typically defined as a pre-specified percentage decrease from baseline (e.g., ≥75% reduction in total PVCs and ≥90% reduction in runs of NSVT).[11]
Electrophysiology Study (EPS) Protocol for Assessing Antiarrhythmic Drug Efficacy
An electrophysiology study is an invasive procedure that allows for the controlled induction and termination of arrhythmias to evaluate the electrophysiological effects of a drug.[13][14]
Objective: To determine if an antiarrhythmic drug can prevent the induction of sustained ventricular tachycardia.
Methodology:
-
Catheter Placement: Electrode catheters are inserted into a vein and advanced to the heart under fluoroscopic guidance.[14]
-
Baseline Stimulation: A series of programmed electrical stimuli are delivered to the ventricle to attempt to induce ventricular tachycardia. The stimulation protocol typically involves the delivery of a drive train of paced beats followed by one to three extrastimuli at progressively shorter coupling intervals.[13]
-
Drug Infusion: The antiarrhythmic drug is administered intravenously.
-
Post-Drug Stimulation: The same programmed electrical stimulation protocol is repeated after drug administration.
-
Efficacy Criteria: The drug is considered effective if it prevents the induction of sustained ventricular tachycardia that was inducible at baseline.[15]
IV. Signaling Pathway and Mechanism of Action
Tocainide, as a Class Ib antiarrhythmic, exerts its effect by blocking the fast voltage-gated sodium channels (Nav1.5) in the cardiac myocytes.[16][17]
Caption: Mechanism of action of Tocainide on the cardiac sodium channel.
Class Ib antiarrhythmics, including Tocainide, preferentially bind to the inactivated state of the sodium channel.[16][18] This "use-dependent" or "state-dependent" blockade is more pronounced in tissues that are frequently depolarizing, such as during a tachyarrhythmia, or in ischemic tissue where cells are partially depolarized and more channels are in the inactivated state.[19] By blocking the late sodium current, these drugs shorten the duration of the action potential and the effective refractory period in ventricular cells, thereby suppressing re-entrant arrhythmias.[20]
References
- 1. Efficacy of class Ib (lidocaine-like) antiarrhythmic agents for prevention of sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mexiletine and tocainide: a comparison of antiarrhythmic efficacy, adverse effects, and predictive value of lidocaine testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Double-blind randomized comparison of intravenous tocainide versus lidocaine in the treatment of chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse reactions to antiarrhythmic drugs [e-jcpp.org]
- 6. Comparison of intravenous flecainide, propafenone, and amiodarone for conversion of acute atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. Evaluation of antiarrhythmic therapy using Holter monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cardiac Ambulatory Monitoring: New Wireless Device Validated Against Conventional Holter Monitoring in a Case Series [frontiersin.org]
- 12. Control of antiarrhythmic drug therapy by electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological Studies | Johns Hopkins Medicine [hopkinsmedicine.org]
- 14. Electrophysiologic assessment of antiarrhythmic drug efficacy for ventricular tachyarrhythmias associated with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 17. How Do Class IB Antidysrhythmics Work - Uses, Side Effects, Drug Names [rxlist.com]
- 18. partone.litfl.com [partone.litfl.com]
- 19. Modulation of the effects of class Ib antiarrhythmics on cardiac NaV1.5-encoded channels by accessory NaVβ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
Validation of Kynurenine Pathway Metabolites as Biomarkers for Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing interest in the kynurenine pathway's role in various pathologies has positioned its metabolites as promising biomarker candidates. This guide provides a comparative analysis of established and emerging biomarkers within this pathway for neurodegenerative diseases, with a specific focus on the potential validation of Einecs 266-502-9, identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate, a compound structurally related to kynurenine.
While direct clinical validation of this compound as a standalone biomarker is not yet established in the literature, its close relationship to L-kynurenine suggests its potential utility. This guide will, therefore, compare the well-documented performance of key kynurenine pathway metabolites with the hypothetical application of this compound, assuming a similar biological role.
Data Presentation: Comparative Analysis of Kynurenine Pathway Biomarkers
The following table summarizes the performance and characteristics of key kynurenine pathway metabolites as potential biomarkers in the context of neurodegenerative diseases.
| Biomarker | Disease Association | Sample Type | Typical Change | Analytical Method | Key Findings |
| Kynurenine (KYN) | Alzheimer's Disease, Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS), COVID-19[1][2][3][4] | CSF, Serum, Plasma, Saliva | Increased | LC-MS/MS, HPLC | Elevated levels often correlate with disease severity and inflammatory status.[1][2][3] |
| Kynurenic Acid (KYNA) | Alzheimer's Disease, ALS, Schizophrenia | CSF, Serum, Brain Tissue | Altered (Increased or Decreased depending on disease and stage) | LC-MS/MS, HPLC | Acts as a neuroprotective agent by antagonizing glutamate receptors.[5][6][7] |
| Quinolinic Acid (QA) | Huntington's Disease, Alzheimer's Disease, MS | CSF, Brain Tissue | Increased | GC-MS, LC-MS/MS | A known neurotoxin that can lead to excitotoxicity and neuronal cell death.[8] |
| Kynurenine/Tryptophan Ratio (KTR) | Various inflammatory and neurodegenerative diseases | Serum, Plasma | Increased | Calculated from LC-MS/MS or HPLC measurements | Reflects the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), a key inflammatory marker.[9][10] |
| (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate (this compound) | Hypothetical: Neurodegenerative Diseases | Not established | Not established | LC-MS/MS (predicted) | As a kynurenine analog, it may reflect pathway activity and neuroinflammation. Further validation is required. |
Experimental Protocols: Methodologies for Biomarker Quantification
The accurate quantification of kynurenine pathway metabolites is crucial for their validation as biomarkers. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Kynurenine Pathway Metabolites in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard mix (containing isotopically labeled analogs of the target analytes).
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the central role of the kynurenine pathway in disease and the workflow for biomarker validation.
Caption: The Kynurenine Pathway and its role in neurodegeneration.
Caption: A generalized workflow for biomarker validation.
References
- 1. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine serves as useful biomarker in acute, Long- and Post-COVID-19 diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kynurenine Pathway Metabolites as Biomarkers for Amyotrophic Lateral Sclerosis [frontiersin.org]
- 4. Dynamic changes in kynurenine pathway metabolites in multiple sclerosis: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Searching for Peripheral Biomarkers in Neurodegenerative Diseases: The Tryptophan-Kynurenine Metabolic Pathway [mdpi.com]
- 6. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A head-to-head comparison of different commercial sources of DL-kynurenine sulfate
For researchers and drug development professionals, the quality and consistency of chemical reagents are paramount. DL-kynurenine sulfate, a key metabolite in the tryptophan degradation pathway, is widely used in studies related to neurodegenerative diseases, immunology, and oncology. However, variability among commercial sources can significantly impact experimental outcomes. This guide provides a framework for a head-to-head comparison of DL-kynurenine sulfate from different commercial suppliers, offering objective methodologies and data presentation formats to aid in the selection of the most suitable product for your research needs.
Data Presentation
The following tables summarize the key quantitative parameters for comparing different commercial sources of DL-kynurenine sulfate. The data presented here are illustrative and should be replaced with experimental results.
Table 1: Physicochemical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white powder | White crystalline powder | Off-white powder |
| Purity by HPLC (%) | 99.5 | 98.2 | 99.8 |
| Solubility in PBS (mg/mL) | 10.5 | 9.8 | 11.2 |
| Moisture Content (%) | 0.2 | 0.5 | 0.1 |
Table 2: Impurity Profile by LC-MS/MS
| Impurity | Supplier A (µg/g) | Supplier B (µg/g) | Supplier C (µg/g) |
| Tryptophan | < 1.0 | 5.2 | < 1.0 |
| 3-Hydroxykynurenine | 2.1 | 8.7 | 1.5 |
| Anthranilic Acid | < 0.5 | 2.1 | < 0.5 |
| Unknown Impurity 1 | Not Detected | 1.2 | Not Detected |
| Unknown Impurity 2 | 0.8 | 3.4 | 0.6 |
Table 3: Biological Activity in an In Vitro Assay
| Parameter | Supplier A | Supplier B | Supplier C |
| IC50 in IDO1 Inhibition Assay (µM) | 15.2 | 25.8 | 14.9 |
| Aryl Hydrocarbon Receptor (AhR) Activation (EC50, µM) | 5.3 | 9.1 | 5.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of DL-kynurenine sulfate from different commercial sources.
-
Materials:
-
DL-kynurenine sulfate samples
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reference standard of DL-kynurenine sulfate (highest available purity)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Method:
-
Prepare a stock solution of the reference standard and samples in HPLC-grade water at a concentration of 1 mg/mL.
-
The mobile phase consists of A (0.1% TFA in water) and B (0.1% TFA in acetonitrile).
-
Use a gradient elution from 5% to 95% B over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 365 nm.
-
Inject 10 µL of each sample and the reference standard.
-
Purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
2. Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To identify and quantify known and unknown impurities.
-
Materials:
-
DL-kynurenine sulfate samples
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Reference standards for potential impurities (tryptophan, 3-hydroxykynurenine, anthranilic acid)
-
-
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or triple quadrupole)
-
C18 reverse-phase column
-
-
Method:
-
Prepare sample solutions as in the HPLC protocol.
-
The mobile phase consists of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).
-
Use a suitable gradient to separate the impurities.
-
The mass spectrometer is operated in positive ion mode.
-
Use multiple reaction monitoring (MRM) for targeted impurity analysis and full scan mode for detecting unknown impurities.
-
Quantify impurities using calibration curves of their respective reference standards.
-
3. Biological Activity Assay: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
-
Objective: To assess the functional activity of DL-kynurenine sulfate by its ability to inhibit the IDO1 enzyme.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer
-
DL-kynurenine sulfate samples
-
-
Method:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains IDO1 enzyme, L-tryptophan, and the necessary co-factors in a potassium phosphate buffer (pH 6.5).
-
Add serial dilutions of DL-kynurenine sulfate from each supplier to the wells.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and measure the formation of N-formylkynurenine, which is then converted to kynurenine. The product can be quantified by measuring the absorbance at 321 nm after a colorimetric reaction.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Experimental workflow for the comparative analysis of commercial DL-kynurenine sulfate.
Caption: Simplified diagram of the kynurenine signaling pathway.
Validating the downstream targets of Einecs 266-502-9 in a signaling pathway
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream targets of the chemical compound Einecs 266-502-9, identified as (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate. Due to the limited publicly available information on the specific signaling pathways and biological functions of this compound, this document outlines a generalized workflow and comparative methodologies applicable to the investigation of novel small molecules within cellular signaling cascades.
Introduction to this compound
This compound is a chemical entity registered in the European Inventory of Existing Commercial Chemical Substances. Its chemical name is (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate. At present, there is a notable absence of published research detailing its specific mechanism of action, associated signaling pathways, or validated downstream molecular targets. Therefore, the initial and most critical step for any research endeavor involving this compound is to elucidate its primary cellular function.
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the process of target validation, we will hypothesize a potential signaling pathway that could be modulated by a small molecule like this compound. The following diagrams and protocols are presented as a template for investigation.
Proposed Experimental Workflow
The logical flow for identifying and validating downstream targets is crucial. The following diagram outlines a generalized experimental approach.
Caption: A generalized workflow for identifying and validating downstream targets of a novel compound.
Hypothetical Signaling Pathway
Let us assume for illustrative purposes that this compound acts as an inhibitor of a hypothetical kinase, "Kinase A," which is part of a well-characterized signaling pathway, such as the MAPK cascade.
Caption: A hypothetical signaling pathway where this compound inhibits "Kinase A".
Comparative Data on Target Validation
Once potential downstream targets are identified (e.g., through transcriptomic or proteomic screens), quantitative validation is essential. The following table provides a template for presenting comparative data between treatment with this compound and a known inhibitor of the hypothetical pathway.
| Downstream Target | Method | This compound (Fold Change) | Alternative Inhibitor (e.g., MEK Inhibitor) (Fold Change) | p-value (vs. Control) |
| Gene X (mRNA) | qRT-PCR | -2.5 | -3.1 | < 0.01 |
| Protein Y (Total) | Western Blot | -1.8 | -2.2 | < 0.05 |
| Protein Z (Phospho) | ELISA | -4.2 | -5.0 | < 0.001 |
Experimental Protocols
Detailed and reproducible protocols are fundamental for validating research findings. Below are example methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) at a density of 1x10^6 cells/well in a 6-well plate. After 24 hours, treat cells with this compound (at a predetermined optimal concentration), a positive control inhibitor, or a vehicle control (e.g., DMSO) for the desired time course (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB). The reaction should be run on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
-
Cell Lysis and Protein Quantification: Following cell treatment as described above, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein lysate per sample and separate by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Heating: Treat intact cells with this compound or a vehicle control. After incubation, heat the cell suspensions at various temperatures for a defined period.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or ELISA.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.
Conclusion
While the specific biological role of this compound remains to be elucidated, this guide provides a robust framework for its investigation. By employing a systematic approach of target identification followed by rigorous quantitative validation using the methodologies outlined, researchers can effectively characterize the downstream effects of this and other novel chemical entities. The provided templates for data presentation and experimental design are intended to facilitate objective comparison and ensure the generation of high-quality, reproducible data. Future research should focus on initial screening assays to determine the primary cellular phenotype affected by this compound, which will then inform the selection of relevant signaling pathways for more detailed investigation.
Safety Operating Guide
Sichere Entsorgung von EINECS 266-502-9: Ein Leitfaden für Forschungseinrichtungen
Für Fachleute in Forschung, Wissenschaft und pharmazeutischer Entwicklung ist die ordnungsgemäße Entsorgung chemischer Substanzen von entscheidender Bedeutung, um die Sicherheit des Personals zu gewährleisten und die Umwelt zu schützen. Die Chemikalie mit der EINECS-Nummer 266-502-9, bekannt als (±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat (CAS-Nr. 66866-42-0), erfordert aufgrund ihrer potenziellen Gefahren besondere Handhabungs- und Entsorgungsverfahren.
Diese Substanz wird als gefährlich eingestuft, da sie schwere Augenschäden verursachen kann und im Verdacht steht, bei längerer oder wiederholter Exposition durch Einatmen Organschäden hervorzurufen. Darüber hinaus ist sie schädlich für Wasserorganismen, mit langfristiger Wirkung. Die strikte Einhaltung der Entsorgungsprotokolle ist daher unerlässlich.
Zusammenfassung der Gefahren- und Entsorgungsdaten
Die folgende Tabelle fasst die wesentlichen Informationen zur sicheren Handhabung und Entsorgung der Substanz zusammen.
| Eigenschaft | Information | Quelle |
| EINECS-Nummer | 266-502-9 | - |
| CAS-Nummer | 66866-42-0 | - |
| Chemische Bezeichnung | (±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat | - |
| Bekannte Gefahren | Verursacht schwere Augenschäden (H318), Kann die Organe schädigen bei längerer Exposition (H373), Schädlich für Wasserorganismen (H402), Giftig für Wasserorganismen mit langfristiger Wirkung (H411) | |
| Primäre Entsorgungsmethode | Entsorgung als gefährlicher Abfall in einer zugelassenen Abfallbeseitigungsanlage | |
| Handhabung von Behältern | Chemikalien in Originalbehältern belassen; ungereinigte Behälter wie das Produkt selbst behandeln | |
| Wichtige Vorsichtsmaßnahme | Freisetzung in die Umwelt vermeiden (P273) und Verschüttetes Material sammeln (P391) |
Detailliertes Entsorgungsprotokoll
Befolgen Sie diese schrittweisen Anweisungen, um eine sichere und vorschriftsmäßige Entsorgung von (±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat zu gewährleisten.
-
Vorbereitung und Persönliche Schutzausrüstung (PSA):
-
Stellen Sie sicher, dass Sie die geeignete PSA tragen, einschließlich Schutzbrille oder Gesichtsschutz, chemikalienbeständige Handschuhe und Laborkittel.
-
Führen Sie alle Arbeiten in einem gut belüfteten Bereich oder unter einem Abzug durch.
-
-
Abfallklassifizierung und -sammlung:
-
Klassifizieren Sie Abfälle, die (±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat enthalten, als gefährlichen chemischen Abfall.
-
Sammeln Sie den Abfall direkt am Entstehungsort. Belassen Sie die Chemikalie im Originalbehälter, sofern dieser intakt und ordnungsgemäß beschriftet ist.
-
Mischen Sie diesen Abfall nicht mit anderen Abfallströmen.
-
-
Verpackung und Kennzeichnung:
-
Verwenden Sie für die Sammlung von Abfallresten und kontaminiertem Material (z. B. Wischtücher, Einweg-PSA) einen dafür vorgesehenen, chemikalienbeständigen und verschließbaren Abfallbehälter.
-
Kennzeichnen Sie den Abfallbehälter deutlich mit "Gefährlicher Abfall", dem Namen der Chemikalie "(±)-alpha,2-Diamino-gamma-oxobenzolbuttersäuresulfat" und den entsprechenden Gefahrenpiktogrammen (z. B. Ätzwirkung, Gesundheitsgefahr, Umweltgefahr).
-
-
Lagerung vor der Entsorgung:
-
Lagern Sie die verschlossenen Abfallbehälter an einem kühlen, trockenen und gut belüfteten Ort, der für die Lagerung von Chemikalienabfällen ausgewiesen ist.
-
Stellen Sie die Kompatibilität mit anderen in der Nähe gelagerten Chemikalien sicher, um gefährliche Reaktionen zu vermeiden.
-
-
Entsorgungsverfahren:
-
Die Entsorgung muss über eine zugelassene Abfallbeseitigungsanlage erfolgen.
-
Kontaktieren Sie den Sicherheits- oder Umweltbeauftragten Ihrer Einrichtung, um die Abholung und Entsorgung des gefährlichen Abfalls zu veranlassen.
-
Halten Sie sich strikt an die nationalen und lokalen Vorschriften zur Entsorgung von gefährlichem Abfall.
-
-
Dokumentation:
-
Führen Sie Aufzeichnungen über die Menge des entsorgten Abfalls, das Datum und die Entsorgungsmethode gemäß den internen Richtlinien und gesetzlichen Anforderungen.
-
Logisches Diagramm des Entsorgungsworkflows
Das folgende Diagramm visualisiert den schrittweisen Prozess für die ordnungsgemäße Entsorgung von EINECS 266-502-9.
Bildunterschrift: Workflow für die sichere Entsorgung von this compound.
Comprehensive Safety and Handling Protocol for Acrylic Acid (Einecs 266-502-9)
For Immediate Reference by Laboratory Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of Acrylic Acid (Einecs 266-502-9). Strict adherence to these guidelines is critical to ensure personnel safety and operational integrity within the laboratory environment.
Acrylic acid is a flammable, corrosive, and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is also harmful if swallowed or inhaled.[1][2] Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling acrylic acid, compiled from safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes and Face | Chemical Splash Goggles & Full Face Shield | Goggles should be worn to protect against splashes. A full face shield is necessary when there is a higher risk of splashing or spraying of the liquid.[3] |
| Skin and Body | Chemical-Resistant Gloves | Nitrile or neoprene rubber gloves are recommended. For frequent or prolonged contact, consult the glove manufacturer's specific permeation data.[3] |
| Protective Clothing | Wear sufficient protective clothing to cover all exposed skin. For significant exposure risk, impermeable clothing made of neoprene or nitrile rubber is advised.[3] Flame-retardant and antistatic protective clothing should be considered. | |
| Respiratory | Air-Purifying Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4] Ensure proper ventilation, such as a chemical fume hood, is always used.[1] |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for the safe handling of acrylic acid, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
